molecular formula C11H21NO4 B1403051 tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate CAS No. 1029716-09-3

tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Cat. No.: B1403051
CAS No.: 1029716-09-3
M. Wt: 231.29 g/mol
InChI Key: QNPYJTQBCNHGDM-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-11(8-13)4-6-15-7-5-11/h13H,4-8H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPYJTQBCNHGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148318
Record name 1,1-Dimethylethyl N-[tetrahydro-4-(hydroxymethyl)-2H-pyran-4-yl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029716-09-3
Record name 1,1-Dimethylethyl N-[tetrahydro-4-(hydroxymethyl)-2H-pyran-4-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029716-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[tetrahydro-4-(hydroxymethyl)-2H-pyran-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of a robust and reliable synthesis pathway for tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate, a valuable building block in contemporary drug discovery and development. The presented methodology is grounded in established chemical principles and supported by practical, field-proven insights to ensure reproducibility and scalability. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis, including the rationale behind procedural choices and detailed experimental protocols.

Introduction

This compound (CAS No. 1029716-09-3) is a key intermediate characterized by a tetrahydropyran scaffold, a protected amine, and a primary alcohol. This unique combination of functional groups makes it a versatile synthon for the elaboration of more complex molecular architectures, particularly in the synthesis of novel therapeutic agents. The presence of the Boc-protected amine allows for selective deprotection and further functionalization, while the hydroxymethyl group serves as a handle for various chemical transformations, including oxidation, esterification, and etherification.

This guide will detail a three-step synthesis pathway commencing from the readily available starting material, tetrahydropyran-4-one. The pathway is designed for efficiency and scalability, with each step optimized to ensure high yields and purity of the desired products.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence:

  • Synthesis of 4-aminooxane-4-carboxylic acid: A multicomponent reaction, akin to the Strecker synthesis, is employed to introduce the amino and carboxyl functionalities onto the tetrahydropyran ring.

  • Boc Protection of the Amino Group: The amino group of 4-aminooxane-4-carboxylic acid is selectively protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in the subsequent reduction step.

  • Reduction of the Carboxylic Acid: The carboxylic acid moiety of the Boc-protected intermediate is selectively reduced to a primary alcohol to yield the final product.

Synthesis_Pathway Tetrahydropyran-4-one Tetrahydropyran-4-one 4-Aminooxane-4-carboxylic acid 4-Aminooxane-4-carboxylic acid Tetrahydropyran-4-one->4-Aminooxane-4-carboxylic acid  Step 1:  Strecker-type Synthesis   tert-butyl N-(4-carboxyoxan-4-yl)carbamate tert-butyl N-(4-carboxyoxan-4-yl)carbamate 4-Aminooxane-4-carboxylic acid->tert-butyl N-(4-carboxyoxan-4-yl)carbamate  Step 2:  Boc Protection   This compound This compound tert-butyl N-(4-carboxyoxan-4-yl)carbamate->this compound  Step 3:  Reduction  

Caption: Overall three-step synthesis pathway.

Part 1: Synthesis of 4-Aminooxane-4-carboxylic Acid

The initial step involves the formation of the key intermediate, 4-aminooxane-4-carboxylic acid, from tetrahydropyran-4-one. A highly effective method for this transformation is a variation of the Strecker synthesis, often referred to as a Bucherer-Bergs reaction, which utilizes ammonium carbonate and a cyanide source.[1][2][3]

Reaction Mechanism and Rationale

This one-pot, multicomponent reaction proceeds through the in situ formation of an imine from tetrahydropyran-4-one and ammonia (generated from ammonium carbonate). The subsequent nucleophilic addition of cyanide to the imine forms an α-aminonitrile. This intermediate then undergoes hydrolysis under the reaction conditions to yield a hydantoin, which is further hydrolyzed to the desired α-amino acid.[3][4] The use of a water-ethanol solvent system is crucial for solubilizing the reactants and facilitating the reaction progress.[5]

Strecker_Mechanism cluster_0 Strecker-type Synthesis Ketone Tetrahydropyran-4-one Imine Imine Intermediate Ketone->Imine + NH₃ Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Amino_Acid 4-Aminooxane-4-carboxylic acid Aminonitrile->Amino_Acid Hydrolysis

Caption: Simplified mechanism of the Strecker-type synthesis.

Experimental Protocol

A widely cited and effective protocol for this synthesis is as follows:[5]

  • To a solution of tetrahydropyran-4-one (1 equivalent) in a 1:1 mixture of ethanol and water, add ammonium carbonate (2.5-3.0 equivalents) and sodium cyanide (1.2-1.5 equivalents).

  • Heat the reaction mixture to 60-70 °C and stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-aminooxane-4-carboxylic acid.

ParameterValueReference
Starting MaterialTetrahydropyran-4-one[6]
ReagentsAmmonium Carbonate, Sodium Cyanide[5]
SolventEthanol/Water (1:1)[5]
Temperature60-70 °C[5]
Reaction Time3-4 hours[5]

Part 2: Boc Protection of 4-Aminooxane-4-carboxylic Acid

With the amino acid in hand, the next critical step is the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. This is essential to prevent the amine from reacting with the reducing agent in the subsequent step.

Rationale for Boc Protection

The Boc group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including basic and nucleophilic environments, and its facile removal under mild acidic conditions.[7] The zwitterionic nature of the starting amino acid can present solubility challenges. Performing the reaction in an aqueous basic solution, such as with sodium hydroxide or sodium bicarbonate, can deprotonate the carboxylic acid, increasing its solubility in the aqueous phase and facilitating a smooth reaction with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol

A general and effective procedure for the Boc protection of amino acids is as follows:[7][8]

  • Dissolve 4-aminooxane-4-carboxylic acid (1 equivalent) in a suitable aqueous base (e.g., 1M NaOH or a saturated NaHCO₃ solution).

  • To this solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) in a co-solvent such as dioxane or tetrahydrofuran (THF).

  • Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted Boc₂O and byproducts.

  • Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl or citric acid solution) to a pH of 2-3 to precipitate the Boc-protected amino acid.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl N-(4-carboxyoxan-4-yl)carbamate.

ParameterValueReference
Starting Material4-Aminooxane-4-carboxylic acid
ReagentDi-tert-butyl dicarbonate (Boc₂O)[7]
BaseNaOH or NaHCO₃
SolventWater/Dioxane or Water/THF[9]
TemperatureRoom Temperature[8]

Part 3: Reduction of the Carboxylic Acid

The final step in the synthesis is the selective reduction of the carboxylic acid group of tert-butyl N-(4-carboxyoxan-4-yl)carbamate to the corresponding primary alcohol.

Choice of Reducing Agent and Strategy

The selective reduction of a carboxylic acid in the presence of a Boc-carbamate requires a careful choice of reducing agent. While strong reducing agents like lithium aluminum hydride (LAH) can reduce both functional groups, borane (BH₃) and its complexes (e.g., BH₃·THF) are known to selectively reduce carboxylic acids over carbamates.[10][11] An alternative and highly effective method involves the activation of the carboxylic acid followed by reduction with a milder reducing agent like sodium borohydride (NaBH₄). This two-step, one-pot procedure often provides excellent yields and avoids the use of highly reactive and hazardous reagents like LAH.[12]

A common activation strategy is the formation of a mixed anhydride with ethyl chloroformate or the formation of an active ester, such as a pentachlorophenyl (PCP) ester.[12][13] The activated carboxyl group is then readily reduced by sodium borohydride.

Reduction_Workflow cluster_1 Carboxylic Acid Reduction Boc_Acid tert-butyl N-(4-carboxyoxan-4-yl)carbamate Activated_Intermediate Activated Intermediate (e.g., Mixed Anhydride) Boc_Acid->Activated_Intermediate Activation (e.g., Ethyl Chloroformate) Final_Product This compound Activated_Intermediate->Final_Product Reduction (NaBH₄)

Sources

tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate CAS number and registration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and drug development. We will explore its chemical identity, physicochemical properties, strategic importance in organic synthesis, and its applications as a versatile intermediate for creating complex molecular architectures. This document details a representative synthetic protocol, discusses its registration status for research and development purposes, and provides essential safety considerations. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a deep technical understanding of this valuable compound.

Core Chemical Identity and Properties

This compound is a bifunctional organic molecule featuring a tetrahydropyran (oxane) scaffold. This structure is distinguished by two key functional groups at the C4 position: a primary alcohol (-CH₂OH) and an amine protected by a tert-butoxycarbonyl (Boc) group. This unique arrangement makes it a highly valuable intermediate in synthetic chemistry.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 1029716-09-3 .[1]

Table 1: Physicochemical and Structural Identifiers

PropertyValueSource
CAS Number 1029716-09-3[1]
Molecular Formula C₁₁H₂₁NO₄[1][2]
Molecular Weight 231.29 g/mol [1]
Monoisotopic Mass 231.14706 Da[2]
IUPAC Name This compound[2]
SMILES CC(C)(C)OC(=O)NC1(CO)CCOCC1[1][2]
InChIKey QNPYJTQBCNHGDM-UHFFFAOYSA-N[2]
Physical Form Solid (typical)
Storage 2-8 °C[1]

Strategic Importance in Medicinal Chemistry

The value of this compound stems from the strategic combination of its structural components: the carbamate protecting group and the oxane ring system.

The Role of the Carbamate Moiety

The carbamate group is a cornerstone of modern organic synthesis and drug design.[3] Specifically, the tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its excellent stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions.[4]

Key Advantages of the Boc Protecting Group:

  • Chemical Stability: It is robust and unreactive towards nucleophiles, bases, and catalytic hydrogenation conditions. This allows for selective chemical transformations on other parts of the molecule, such as the primary alcohol in this compound.

  • Orthogonal Deprotection: The Boc group can be removed selectively without affecting other common protecting groups (e.g., Cbz, Fmoc), which is critical in multi-step syntheses.

  • Improved Solubility: The bulky and lipophilic tert-butyl group often enhances the solubility of intermediates in common organic solvents.

In drug molecules themselves, the carbamate functionality is a key structural motif that can act as a stable peptide bond isostere, improve cell membrane permeability, and participate in crucial hydrogen bonding interactions with biological targets.[3][4]

The Oxane Scaffold

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry. It is a common structural feature in many natural products and approved pharmaceutical agents. Its non-planar, saturated heterocyclic structure is used by medicinal chemists to:

  • Introduce Three-Dimensionality: Moving away from flat, aromatic structures can improve binding affinity and specificity to protein targets.

  • Modulate Physicochemical Properties: The oxygen heteroatom can act as a hydrogen bond acceptor, influencing solubility and metabolic stability.

  • Serve as a Rigid Core: The ring provides a stable framework upon which functional groups can be appended in well-defined spatial orientations.

The combination of the protected amine and the reactive hydroxymethyl group on this rigid oxane scaffold makes the title compound a versatile starting point for creating diverse libraries of drug-like molecules.[1]

Synthesis and Manufacturing Workflow

The synthesis of this compound typically involves the selective protection of a precursor diamine or amino alcohol. A general, illustrative protocol is described below, based on standard and widely published chemical methodologies for Boc protection.[5][6]

Retrosynthetic Analysis

A logical retrosynthetic approach identifies (4-aminotetrahydro-2H-pyran-4-yl)methanol as the key precursor. This precursor can be selectively protected at the amine using di-tert-butyl dicarbonate.

G Target This compound Disconnect C-N Bond (Boc Protection) Target->Disconnect Precursor (4-aminotetrahydro-2H-pyran-4-yl)methanol + (Boc)₂O Disconnect->Precursor

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Boc Protection

This protocol describes a representative synthesis. Researchers must adapt and optimize conditions based on laboratory-specific equipment and reagent purity.

Objective: To synthesize this compound via Boc-protection of (4-aminotetrahydro-2H-pyran-4-yl)methanol.

Materials:

  • (4-aminotetrahydro-2H-pyran-4-yl)methanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (4-aminotetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in THF (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir at room temperature for 10 minutes. The base acts as a scavenger for any acid generated and facilitates the reaction.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the stirring mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF.

    • Dilute the residue with ethyl acetate and wash sequentially with 5% aqueous NaHCO₃ solution (2x) and brine (1x). This removes unreacted (Boc)₂O and water-soluble byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Synthesis Workflow Diagram

G cluster_0 cluster_1 start Precursor: (4-aminotetrahydro-2H-pyran-4-yl)methanol reagents Reagents: (Boc)₂O, TEA, THF start->reagents Step 1: Reaction product Product: This compound reagents->product Step 2: Stir 12-24h workup Aqueous Workup (NaHCO₃, Brine) product->workup Step 3: Quench & Extract purify Purification (Column Chromatography) workup->purify Step 4: Isolate final Final Compound (>95% Purity) purify->final

Caption: General workflow for the synthesis and purification.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility lies in its bifunctional nature, allowing for sequential and controlled chemical modifications.

  • Scaffold for Library Synthesis: The free primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to various esters, ethers, and amines. Subsequently, the Boc group can be removed to reveal the primary amine, which can then undergo reactions like amidation, alkylation, or sulfonylation. This two-step functionalization allows for the rapid generation of a diverse library of compounds for high-throughput screening.

  • Intermediate for Complex Target Synthesis: It serves as a pre-functionalized, conformationally restricted core for the synthesis of complex molecules with defined stereochemistry, which is crucial for potent and selective drug candidates.

  • Linker Chemistry: The dual functionality is ideal for its use in creating linkers for Antibody-Drug Conjugates (ADCs) or PROTACs, where precise spatial separation of different molecular components is required.

Registration and Safety Information

Commercial Registration and Availability

This compound is not a registered drug product. Its registration is in the context of chemical catalogs for research and development purposes. It is available from various specialized chemical suppliers that provide building blocks for the pharmaceutical and biotechnology industries.[1] All products are intended for research and development use only and must be handled by qualified professionals.[7]

Hazard Identification and Safety

A specific, aggregated GHS classification for this exact compound is not available in public databases. However, carbamates and related compounds may present hazards. For example, similar chemicals can cause skin and eye irritation.[8][9]

It is imperative for researchers to:

  • Obtain and review the Safety Data Sheet (SDS) from the specific vendor before handling the compound.

  • Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

Conclusion

This compound (CAS No. 1029716-09-3) is a strategically important building block for drug discovery and medicinal chemistry. Its value is derived from the stable, yet readily cleavable, Boc-protected amine combined with a versatile primary alcohol on a drug-like oxane scaffold. This structure provides chemists with a robust platform for synthesizing novel and complex molecules. While available for R&D purposes, it must be handled with appropriate safety precautions as outlined in its supplier-specific SDS. Its continued use as a versatile intermediate is expected to contribute to the development of next-generation therapeutics.

References

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  • Pharmaffiliates. tert-Butyl tert-butyl(2-(2,2-dimethyl-4H-benzo[d][1][10]dioxin-6-yl)-2-hydroxyethyl)carbamate. [Link]

  • PubChem. tert-butyl N-[4-(hydroxymethyl)anilino]carbamate. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • National Center for Biotechnology Information. tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. [Link]

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Google Patents.
  • Trombini, C., & Ragaini, F. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 16(5), 596-613. [Link]

  • PubChem. tert-Butyl hydroxy(methyl)carbamate. [Link]

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An In-Depth Technical Guide to tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Amino-4-(hydroxymethyl)tetrahydropyran Scaffold

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer a desirable combination of developability and biological relevance is paramount. Saturated heterocyclic systems, particularly those rich in sp³-hybridized centers, are increasingly sought after as they provide access to three-dimensional chemical space, often leading to improved physicochemical properties and target engagement. Within this context, tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate (also known as [4-(Boc-amino)tetrahydro-2H-pyran-4-yl]methanol) has emerged as a key building block of significant strategic value.[1]

This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its reactivity and potential applications in drug development. The molecule's utility is rooted in its unique trifunctional nature: a stable tetrahydropyran (oxane) core, a versatile primary alcohol for further functionalization, and a Boc-protected amine that allows for controlled, sequential synthetic transformations. The tetrahydropyran motif is a common feature in numerous natural products and approved drugs, valued for its ability to act as a polar, metabolically stable surrogate for other functionalities. The geminal amino and hydroxymethyl substitution at the 4-position creates a valuable branching point for the elaboration of complex molecular architectures.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, reaction setup, and characterization.

PropertyValueSource
CAS Number 1029716-09-3[1]
Molecular Formula C₁₁H₂₁NO₄[1]
Molecular Weight 231.29 g/mol [1]
Appearance White to off-white solid (predicted)-
Purity Typically >95%[1]
Storage 2-8 °C[1]
SMILES CC(C)(C)OC(=O)NC1(CO)CCOCC1[1]
InChI InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-11(8-13)4-6-15-7-5-11/h13H,4-8H2,1-3H3,(H,12,14)[2]

Synthesis of the Core Scaffold and Final Compound

Part 1: Synthesis of the (4-Aminotetrahydro-2H-pyran-4-yl)methanol Intermediate

The tetrahydropyran ring is a common motif, and various methods exist for its synthesis.[3][4] A robust approach to the 4-amino substituted core involves the reduction of a corresponding nitrile or azide precursor, which can be derived from tetrahydropyran-4-one.

Part 2: N-Boc Protection

The protection of the primary amine of (4-aminotetrahydro-2H-pyran-4-yl)methanol is a critical step to enable selective reactions at the hydroxymethyl group. The use of di-tert-butyl dicarbonate (Boc₂O) is the standard and most efficient method for this transformation. The reaction is typically carried out under mild basic conditions.[5] A detailed, field-proven protocol for the Boc protection of a structurally similar amino alcohol, (±)-cis-4-amino-2-cyclopentene-1-methanol, has been published and serves as an excellent template for this transformation.[6]

Workflow for the Synthesis of this compound

G cluster_0 Synthesis of Core Intermediate cluster_1 N-Boc Protection Start Tetrahydropyran-4-one Step1 Cyanosilylation & Reduction or Strecker Synthesis Start->Step1 Multi-step sequence Intermediate (4-Aminotetrahydro-2H-pyran-4-yl)methanol Step1->Intermediate BocProtection Reaction with (Boc)₂O Intermediate->BocProtection Base (e.g., NaHCO₃) Solvent (e.g., Dioxane/Water) Product This compound BocProtection->Product

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol for N-Boc Protection

This protocol is adapted from a validated procedure for a similar substrate and is provided as a representative method.[6]

  • Dissolution: The crude (4-aminotetrahydro-2H-pyran-4-yl)methanol (1.0 eq) is dissolved in a 2:1 mixture of 1,4-dioxane and water.

  • Base Addition: Sodium bicarbonate (NaHCO₃, 1.3 eq) is added to the solution.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice-water bath.

  • Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added in one portion with vigorous stirring.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Workup: The reaction mixture is concentrated under reduced pressure to remove the 1,4-dioxane. The remaining aqueous slurry is extracted with a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its two key functional groups: the acid-labile Boc-protected amine and the nucleophilic primary alcohol.

Reactivity of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments.[7] Its primary mode of cleavage is under acidic conditions, which proceeds via a stable tert-butyl cation.

Deprotection Protocol:

  • Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method. Alternatively, methanolic HCl or aqueous phosphoric acid can be used for a milder deprotection.[8]

  • Procedure: The Boc-protected compound is dissolved in DCM and treated with an excess of TFA (typically 20-50% v/v) at room temperature.

  • Monitoring: The reaction is monitored by TLC or LC-MS and is usually complete within 1-2 hours.

  • Workup: The solvent and excess acid are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base to yield the free amine.

G Start This compound Product (4-Aminotetrahydro-2H-pyran-4-yl)methanol Start->Product Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane)

Caption: Deprotection of the N-Boc group.

Reactivity of the Hydroxymethyl Group

The primary alcohol offers a rich platform for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

1. Oxidation: The hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of reagents.

  • To Aldehyde: Mild conditions such as Dess-Martin periodinane (DMP) or Swern oxidation are effective.

  • To Carboxylic Acid: Stronger oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or TEMPO-catalyzed oxidation can be employed.

2. Etherification: Formation of ethers can be achieved through Williamson ether synthesis (deprotonation with a strong base like NaH followed by reaction with an alkyl halide) or under acidic conditions with alcohols.[9]

3. Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine). This activates the position for nucleophilic substitution, allowing for the introduction of azides, halides, cyanides, and other nucleophiles.

G cluster_0 Derivatization Pathways Start This compound Aldehyde ...-4-carbaldehyde Start->Aldehyde Mild Oxidation (e.g., DMP) Acid ...-4-carboxylic acid Start->Acid Strong Oxidation (e.g., Jones) Ether ...-4-(alkoxymethyl) Start->Ether Etherification (e.g., NaH, R-X) LeavingGroup ...-4-(tosyloxymethyl) Start->LeavingGroup Tosylation (TsCl, Py)

Caption: Key reactions of the hydroxymethyl group.

Applications in Medicinal Chemistry

While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in the surveyed literature, the strategic importance of the scaffold it provides is well-documented. The 4-aminotetrahydropyran motif is a valuable component in the design of bioactive molecules.[6]

  • Scaffold Hopping and Bioisosterism: The tetrahydropyran ring is often used as a bioisostere for other cyclic systems, like piperidines or cyclohexanes, to modulate properties such as solubility, metabolic stability, and off-target activity.

  • Introduction of 3D Character: The sp³-rich, non-planar nature of the scaffold is crucial for creating molecules that can effectively interact with the complex, three-dimensional binding sites of biological targets.

  • Vector for Further Synthesis: As a bifunctional building block, it allows for the divergent synthesis of chemical libraries. The deprotected amine can be acylated, alkylated, or used in reductive amination, while the alcohol provides a handle for introducing other pharmacophoric elements. This dual functionality makes it an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.

Conclusion

This compound is a high-value synthetic intermediate that provides access to the medicinally relevant 4-amino-4-(hydroxymethyl)tetrahydropyran scaffold. Its utility is defined by the orthogonal reactivity of the Boc-protected amine and the primary alcohol, which allows for a wide range of selective chemical modifications. While its direct application in published drug synthesis pathways is not yet widely reported, its structural features and the established importance of the core scaffold make it an indispensable tool for researchers and scientists engaged in the design and synthesis of novel therapeutic agents. This guide provides the foundational knowledge required to effectively utilize this versatile building block in drug discovery programs.

References

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  • Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Monatshefte für Chemie - Chemical Monthly, 148(6), 1115–1125. Available from: [Link].

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  • Li, B., Berliner, M., Buzon, R., Chiu, C. K. F., Colgan, S. T., Kaneko, T., ... & Zhang, Z. (2006). An effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045–9050.
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  • Jiang, B., He, Y., Zhang, X., & Wu, X. (2012). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3023. Available from: [Link].

  • Morales-Céspedes, R., et al. (2022). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Molecules, 27(19), 6265. Available from: [Link].

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  • Koch, P., Schollmeyer, D., & Laufer, S. (2008). tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2216. Available from: [Link].

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A Technical Guide to the Spectral Data Analysis of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate, a key building block in contemporary medicinal chemistry. As a trusted partner in scientific advancement, this document offers researchers, scientists, and drug development professionals an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous structural confirmation and purity assessment of this compound. By integrating detailed experimental protocols with expert interpretation, this guide serves as an authoritative resource for laboratories engaged in synthetic chemistry and pharmaceutical development.

Introduction: The Imperative for Rigorous Spectroscopic Analysis

In the landscape of drug discovery and development, the absolute certainty of a molecule's structure is paramount. This compound (Molecular Formula: C₁₁H₂₁NO₄, Monoisotopic Mass: 231.1471 Da) is a bifunctional molecule incorporating a protected amine and a primary alcohol on a substituted oxane scaffold.[1] This structure makes it a valuable intermediate for introducing sterically defined motifs in complex target molecules.

The successful synthesis of this compound must be validated through a multi-faceted analytical approach. No single technique is sufficient; instead, the convergence of data from NMR, IR, and MS provides a self-validating system that confirms the molecular structure with the highest degree of confidence. This guide elucidates the characteristic spectral signatures of this molecule, explaining the causality behind the data and providing field-proven insights into their interpretation.

Molecular Structure and Spectroscopic Blueprint

To effectively interpret spectral data, one must first understand the constituent parts of the molecule. The key structural features to be identified are:

  • tert-Butoxycarbonyl (Boc) Group: A bulky protecting group for the amine, characterized by a carbonyl (C=O) and a sterically prominent tert-butyl moiety.

  • Secondary Carbamate: The -NH-C(=O)O- linkage.

  • Quaternary Carbon: The C4 position of the oxane ring, which is substituted with both the protected amine and the hydroxymethyl group.

  • Oxane (Tetrahydropyran) Ring: A six-membered saturated heterocycle containing an oxygen atom.

  • Primary Alcohol: The -CH₂OH group.

These features give rise to distinct and predictable signals in each spectroscopic analysis.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom.

Principle and Experimental Rationale

NMR relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or "chemical shift," is highly sensitive to the local electronic environment, allowing us to differentiate atoms within a molecule.[2]

Causality in Experimental Choices:

  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds. However, exchangeable protons (-NH and -OH) often appear as broad, indistinct signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, as it forms hydrogen bonds with these protons, slowing their exchange rate and resulting in sharper, more easily identifiable peaks.[3][4]

  • Reference Standard: Tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.0 ppm, providing a universal reference point for all other chemical shifts.[5]

Standard Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer at room temperature. For unambiguous assignment, advanced 2D experiments like COSY and HSQC may be performed.

¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)

The proton NMR spectrum provides a wealth of information through chemical shift, integration (proton count), and multiplicity (neighboring protons).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Expert Insights
~6.5 - 6.8Singlet, broad1HN -H (Carbamate)The broadness is due to slow exchange with residual water and quadrupole effects from the nitrogen. Its chemical shift can be concentration-dependent.
~4.5 - 4.7Triplet, broad1HCH ₂-OH This signal is often a broad triplet due to coupling with the adjacent CH₂ protons. D₂O exchange will cause this peak to disappear, confirming its identity.
~3.5 - 3.7Multiplet4HO-CH ₂ (Oxane, C2/C6)These are the protons adjacent to the ring oxygen, which deshields them, shifting them downfield.
~3.3 - 3.4Doublet2HCH ₂-OHThis signal corresponds to the hydroxymethyl protons. It appears as a doublet due to coupling with the -OH proton.
~1.5 - 1.7Multiplet4HC-CH ₂-C (Oxane, C3/C5)These protons are further from the electronegative oxygen and are therefore found more upfield compared to the C2/C6 protons.
1.39Singlet9H-C(CH ₃)₃The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a characteristic strong singlet.[6]

Note: Predicted chemical shifts are based on standard functional group values and may vary slightly based on experimental conditions.

¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals each unique carbon environment in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale & Expert Insights
155.2C =O (Carbamate)The carbonyl carbon is highly deshielded and appears significantly downfield, a hallmark of carbamates.[7]
77.5-C (CH₃)₃The quaternary carbon of the tert-butyl group.
67.8-C H₂OHThe carbon of the hydroxymethyl group, shifted downfield by the attached oxygen.
60.5O-C H₂ (Oxane, C2/C6)Carbons adjacent to the ring oxygen are deshielded.
55.0C quat (Oxane, C4)The quaternary carbon of the oxane ring, substituted by nitrogen and carbon.
31.0C-C H₂-C (Oxane, C3/C5)Aliphatic carbons of the oxane ring.
28.2-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group give a strong, characteristic signal.[6]

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups based on their unique vibrational frequencies.

Principle and Experimental Rationale

Chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The resulting spectrum shows absorption bands that are diagnostic of the functional groups present.[8]

Causality in Experimental Choices:

  • ATR Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid and liquid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra by passing an IR beam through a crystal in direct contact with the sample.

Standard Protocol for ATR-FTIR Analysis
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000-600 cm⁻¹.

IR Spectral Analysis
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3450 - 3300Strong, BroadO-H StretchPrimary Alcohol (-CH₂O-H )
3350 - 3250MediumN-H StretchSecondary Carbamate (-N-H )
2975 - 2850StrongC-H StretchAlkanes (-CH₃, -CH₂)
1710 - 1680Very StrongC=O StretchCarbamate (-NH-C=O -O-)
1250 & 1160StrongC-O StretchCarbamate & Ether

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Principle and Experimental Rationale

MS measures the mass-to-charge ratio (m/z) of ions. In Electrospray Ionization (ESI), a soft ionization technique, the sample is dissolved and sprayed into the mass spectrometer, generating protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This makes it ideal for determining the molecular weight of intact molecules.[9]

Standard Protocol for ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.

MS Spectral Analysis
  • Molecular Ion Peak: The primary goal is to identify the molecular ion. For this compound (MW = 231.29 g/mol ), the following ions are expected:

    • [M+H]⁺: m/z 232.15

    • [M+Na]⁺: m/z 254.14[1]

    • [M+K]⁺: m/z 270.11[1] The presence of the [M+H]⁺ peak at m/z 232.15 confirms the molecular weight of the compound.

  • Key Fragmentation Pattern: In tandem MS (MS/MS), the molecular ion is fragmented to reveal structural information. The Boc group exhibits a highly characteristic fragmentation pathway.

Fragmentation cluster_loss1 Loss of Isobutylene cluster_loss2 Loss of CO₂ parent [M+H]⁺ m/z = 232.15 loss1 - C₄H₈ (56.06 Da) parent->loss1 frag1 Fragment m/z = 176.09 loss2 - CO₂ (44.01 Da) frag1->loss2 loss1->frag1 frag2 Fragment m/z = 132.08 loss2->frag2

Caption: Characteristic ESI-MS/MS fragmentation pathway for the Boc-protected amine.

The most prominent fragmentation is the loss of isobutylene (56 Da) to give a fragment at m/z 176.09.[10][11] This can be followed by the loss of carbon dioxide (44 Da) to yield a fragment corresponding to the protonated amino alcohol core at m/z 132.08. This two-step loss is a hallmark of Boc-protected amines and provides strong evidence for its presence.[12]

Integrated Spectroscopic Confirmation: A Cohesive Conclusion

The power of this multi-technique approach lies in its synergy.

  • MS confirms the molecular weight is 231.29 g/mol .

  • IR confirms the presence of O-H, N-H, and C=O functional groups.

  • NMR puts all the pieces together, mapping out the precise carbon-hydrogen framework, confirming the oxane ring, the primary alcohol, the quaternary center, and the Boc group, and showing that all components are connected as expected.

Together, the data from NMR, IR, and Mass Spectrometry provide an unambiguous, self-validating confirmation of the structure and identity of this compound. This rigorous analytical workflow is indispensable for ensuring the quality and reliability of chemical entities advancing through the research and development pipeline.

References

  • Reddit User Discussion on MS Fragmentation of Boc Protected Amines. (2023). r/OrganicChemistry. [Link]

  • Gore, R. C., et al. (1964). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Agricultural Chemists. [Link]

  • Supporting Information for an unspecified article providing NMR data for various tert-butyl carbamates. [Link]

  • Srinivas, R., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry. [Link]

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  • Carbonyl Compounds IR Spectroscopy. University of Warsaw. [Link]

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  • PubChem. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. [Link]

  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. [Link]

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  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

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  • PubChem. tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate. [Link]

  • Jiang, B., et al. (2011). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Acta Crystallographica Section E. [Link]

  • Willoughby, P. H., et al. (2014). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic & Biomolecular Chemistry. [Link]

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  • Toscano, R. A., et al. (2006). tert-Butyl (S)-N-[(S)-1-(oxiranyl)ethyl]carbamate. Acta Crystallographica Section E. [Link]

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solubility profile of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Abstract

The determination of a compound's solubility profile is a cornerstone of early-phase drug development and chemical process design. This guide provides a comprehensive framework for characterizing the solubility of this compound, a key intermediate in various synthetic pathways. We will delve into the theoretical underpinnings of solubility, present a detailed, self-validating experimental protocol for solubility assessment in a range of pharmaceutically relevant solvents, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible solubility profile for this and structurally similar compounds.

Introduction: The Critical Role of Solubility

In the journey of a molecule from discovery to application, understanding its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's utility, particularly in the pharmaceutical and fine chemical industries. For this compound (Molecular Formula: C11H21NO4), a compound featuring both a lipophilic tert-butyl group and polar carbamate and hydroxyl functionalities, its solubility behavior is expected to be nuanced.[1] A comprehensive solubility profile is essential for:

  • Process Chemistry: Optimizing reaction conditions, choosing appropriate crystallization solvents, and developing efficient purification strategies.[2]

  • Formulation Development: Enabling the creation of stable and bioavailable drug products.[3]

  • Toxicological and Pharmacokinetic Studies: Preparing appropriate dosing solutions for in vitro and in vivo testing.

This guide will provide a systematic approach to elucidating the solubility of this compound, moving from theoretical considerations to practical experimental execution.

Theoretical Framework: "Like Dissolves Like" and Beyond

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[4][5] This concept relates the polarity of the solute to that of the solvent. For this compound, the presence of hydrogen bond donors (the hydroxyl and N-H groups) and acceptors (the carbonyl and hydroxyl oxygens) suggests potential solubility in polar protic solvents. The oxane ring and the tert-butyl group contribute to its non-polar character, hinting at solubility in less polar or non-polar solvents.

A more quantitative prediction can be made using solubility parameters such as Hildebrand or Hansen solubility parameters, which consider dispersive, polar, and hydrogen bonding interactions.[6] However, experimental determination remains the gold standard for accurate solubility assessment.

Experimental Design: A Multi-faceted Approach to Solubility Determination

Our experimental design is structured to provide a comprehensive understanding of the compound's solubility across a spectrum of solvents with varying polarities and functionalities. The selection of solvents is guided by their prevalence in pharmaceutical manufacturing and their classification based on safety and environmental impact.[7][8]

Solvent Selection Rationale

The chosen solvents are categorized into three classes based on their polarity and hydrogen bonding capabilities:

  • Polar Protic Solvents: Water, Ethanol, Isopropanol. These solvents can engage in hydrogen bonding with the solute.

  • Polar Aprotic Solvents: Acetone, Acetonitrile, Ethyl Acetate. These solvents have dipoles but lack O-H or N-H bonds.

  • Non-Polar Solvents: Toluene, Heptane. These solvents lack significant dipoles and are incapable of hydrogen bonding.

This selection provides a broad overview of the compound's solubility behavior, enabling the construction of a comprehensive solubility profile.

Experimental Workflow

The following diagram illustrates the systematic workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result prep_compound Compound Preparation (Drying & Weighing) shake_flask Shake-Flask Method (Equilibrium Establishment) prep_compound->shake_flask prep_solvent Solvent Preparation (Degassing & Equilibration) prep_solvent->shake_flask sampling Sample Collection & Filtration shake_flask->sampling hplc HPLC Analysis (Quantification) sampling->hplc data_proc Data Processing & Calculation hplc->data_proc sol_profile Solubility Profile Generation data_proc->sol_profile

Caption: Experimental workflow for solubility determination.

Step-by-Step Experimental Protocol: The Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.[9]

Materials and Equipment:

  • This compound (purity >98%)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.[10][11]

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solids.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble, e.g., methanol) at known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the filtered sample solutions into the HPLC system.

    • Determine the concentration of the compound in the sample solutions by interpolating their peak areas from the calibration curve.

  • Calculation of Solubility:

    • The solubility is the concentration of the compound determined in the saturated solution, typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility of this compound at 25 °C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)
WaterPolar Protic10.2> 100
EthanolPolar Protic4.3> 100
IsopropanolPolar Protic3.985.2
AcetonePolar Aprotic5.1> 100
AcetonitrilePolar Aprotic5.892.5
Ethyl AcetatePolar Aprotic4.445.7
TolueneNon-Polar2.45.1
HeptaneNon-Polar0.1< 0.1

Interpretation of Hypothetical Results:

The hypothetical data in Table 1 suggests that this compound exhibits high solubility in polar protic and polar aprotic solvents. This is consistent with the presence of multiple hydrogen bond donors and acceptors in its structure. The solubility decreases significantly in non-polar solvents, highlighting the importance of polar interactions for solvation. The high solubility in water, ethanol, and acetone makes these solvents suitable candidates for reaction media and cleaning agents. The moderate solubility in ethyl acetate suggests it could be a potential solvent for crystallization. The poor solubility in heptane indicates its utility as an anti-solvent in crystallization processes.

The following diagram illustrates the decision-making process for solvent selection based on solubility data.

G start Solubility Data high_sol High Solubility (>50 mg/mL) start->high_sol mod_sol Moderate Solubility (1-50 mg/mL) start->mod_sol low_sol Low Solubility (<1 mg/mL) start->low_sol reaction Reaction Solvent high_sol->reaction Suitable for cryst Crystallization Solvent mod_sol->cryst Potential for anti Anti-solvent low_sol->anti Suitable as

Caption: Solvent selection based on solubility.

Safety and Handling

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of this compound. By combining theoretical principles with a detailed experimental protocol, researchers can generate reliable and reproducible solubility data. This information is invaluable for guiding decisions in process development, formulation, and further scientific investigation. The methodologies described herein are broadly applicable to other small molecules, providing a foundational framework for physicochemical characterization in a research and development setting.

References

  • Hildebrand, J. H. (1936). Solubility of Non-Electrolytes.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335–341.
  • Diorazio, L. J., Hose, D. R. J., & Adlington, N. K. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 20(4), 760–773.
  • Alfonsi, K., Colberg, J., Dunn, P. J., Fevig, T., Jennings, S., Johnson, T. A., … & Yu, Y. (2008).
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
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An In-Depth Technical Guide to the Structural Analogs and Derivatives of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate and its structural analogs and derivatives. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the favorable physicochemical properties conferred by the spirocyclic tetrahydropyran (oxane) moiety and the synthetic versatility of the carbamate and hydroxymethyl functional groups. This document is intended for researchers, scientists, and drug development professionals, offering in-depth synthetic protocols, mechanistic insights, and a survey of the chemical space accessible from this valuable building block.

Introduction: The Strategic Value of the 4-Amino-4-(hydroxymethyl)oxane Scaffold

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, reduce metabolic lability, and improve overall pharmacokinetic profiles. When functionalized at the 4-position with both an amino and a hydroxymethyl group, a versatile synthetic hub is created. The tert-butyl carbamate (Boc) protecting group on the amine offers a stable yet readily cleavable handle, essential for multi-step synthetic campaigns. The primary alcohol provides a reactive site for a wide array of chemical transformations, allowing for the introduction of diverse pharmacophoric elements and linker groups.

The core molecule, this compound, serves as a foundational building block for the exploration of new chemical entities. Its derivatives are being investigated in various therapeutic areas, leveraging the sp³-rich character of the oxane ring to achieve favorable drug-like properties.

Synthesis of the Core Scaffold: this compound

Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below, starting from readily available materials.

G Target This compound Intermediate_1 4-Amino-4-(hydroxymethyl)tetrahydropyran Target->Intermediate_1 Boc Protection Intermediate_2 4-Azido-4-(hydroxymethyl)tetrahydropyran Intermediate_1->Intermediate_2 Azide Reduction Intermediate_3 4-Hydroxytetrahydropyran derivative Intermediate_2->Intermediate_3 Azide Introduction Starting_Materials Prins Cyclization Precursors Intermediate_3->Starting_Materials Prins Cyclization

Caption: Retrosynthetic approach to the core scaffold.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol is a composite of established methodologies for the synthesis of functionalized tetrahydropyrans and Boc protection of amines.

Step 1: Synthesis of a 4-Hydroxytetrahydropyran Intermediate via Prins Cyclization

The Prins cyclization is a powerful method for the construction of tetrahydropyran rings.[1][2][3]

  • Reaction: A tethered enol-ether Prins cyclization is employed to form the oxane ring.

  • Reagents: Homoallylic alcohol, aldehyde, Lewis or Brønsted acid catalyst (e.g., TMSOTf, BF₃·OEt₂).

  • General Procedure:

    • To a solution of the homoallylic alcohol in a suitable solvent (e.g., dichloromethane) at low temperature (-78 °C), add the aldehyde.

    • Slowly add the Lewis acid catalyst.

    • Stir the reaction mixture until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

Step 2: Introduction of the Azide and Reduction to the Amine

The hydroxyl group can be converted to an amine via an azide intermediate.[1][2]

  • Reaction: Mesylation or tosylation of the alcohol, followed by substitution with sodium azide, and subsequent reduction.

  • Reagents:

    • Mesyl chloride or tosyl chloride, triethylamine.

    • Sodium azide in DMF.

    • Reducing agent (e.g., H₂, Pd/C, or LiAlH₄).

  • General Procedure:

    • Activate the hydroxyl group as a mesylate or tosylate.

    • Displace the leaving group with sodium azide in DMF at elevated temperature.

    • Reduce the azide to the primary amine using a suitable reducing agent.

Step 3: Boc Protection of 4-Amino-4-(hydroxymethyl)tetrahydropyran

The final step is the protection of the primary amine with a tert-butoxycarbonyl group.[4]

  • Reaction: Reaction of the amine with di-tert-butyl dicarbonate (Boc₂O).

  • Reagents: 4-Amino-4-(hydroxymethyl)tetrahydropyran, di-tert-butyl dicarbonate, a suitable base (e.g., sodium bicarbonate or triethylamine), and a solvent system (e.g., 1,4-dioxane/water).

  • Detailed Protocol:

    • Dissolve the 4-amino-4-(hydroxymethyl)tetrahydropyran intermediate in a 2:1 mixture of 1,4-dioxane and water.

    • Add sodium bicarbonate (1.2 equivalents).

    • Cool the mixture in an ice-water bath.

    • Add di-tert-butyl dicarbonate (1.1 equivalents) in one portion with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., chloroform or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

    • Purify by trituration with hexanes or recrystallization to obtain this compound as a solid.

Derivatives of the Hydroxymethyl Group

The primary alcohol of the core scaffold is a versatile handle for further functionalization.

Oxidation to the Aldehyde

Oxidation of the primary alcohol to the corresponding aldehyde, tert-butyl N-[4-(formyl)oxan-4-yl]carbamate, provides a key intermediate for reductive amination, Wittig reactions, and other carbonyl chemistries.

  • Recommended Reagents:

    • Dess-Martin periodinane (DMP) in dichloromethane.

    • Pyridinium chlorochromate (PCC) on silica gel in dichloromethane.

    • Swern oxidation (oxalyl chloride, DMSO, triethylamine).

Protocol: Dess-Martin Oxidation

  • To a solution of this compound in anhydrous dichloromethane at 0 °C, add Dess-Martin periodinane (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography.

Esterification

Ester derivatives can be synthesized to modulate lipophilicity and introduce new points of interaction with biological targets.

  • Methods:

    • Acyl Halides/Anhydrides: Reaction with an acyl chloride or anhydride in the presence of a base (e.g., triethylamine, pyridine).

    • Carboxylic Acids (EDC/DMAP Coupling): Steglich esterification using a carbodiimide coupling agent and a catalyst.

Protocol: EDC/DMAP Esterification

  • Dissolve the carboxylic acid (1.2 equivalents), this compound (1.0 equivalent), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane.

  • Cool the solution to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Etherification

Ether derivatives can improve metabolic stability and alter solubility.

  • Williamson Ether Synthesis: Deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide. This method is most effective with primary alkyl halides.

Protocol: Williamson Ether Synthesis

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of this compound in THF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) and heat the reaction to reflux until completion.

  • Cool the reaction and quench carefully with water.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

Conversion to Fluoromethyl Derivatives

The replacement of a hydroxymethyl group with a fluoromethyl group can significantly impact biological activity by altering electronic properties and metabolic stability.

  • Reagents: Deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Protocol: Deoxyfluorination with DAST

  • To a solution of this compound in anhydrous dichloromethane at -78 °C, add DAST (1.2 equivalents) dropwise.

  • Stir the reaction at low temperature and then allow it to slowly warm to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the fluorinated product by column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the primary alcohol to a variety of functional groups with inversion of configuration (though not relevant for this achiral center) under mild conditions.[2][3] This is particularly useful for introducing nucleophiles that are not amenable to other substitution methods.

  • Reagents: Triphenylphosphine (PPh₃), a dialkyl azodicarboxylate (e.g., DEAD or DIAD), and a suitable nucleophile (e.g., a phenol for aryl ethers, a sulfonamide, or an imide).

Protocol: Mitsunobu Reaction for Aryl Ether Synthesis

  • Dissolve the phenol (1.2 equivalents), this compound (1.0 equivalent), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add diethyl azodicarboxylate (DEAD, 1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and purify directly by column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

Structural Analogs

Modifications to the core structure, including the oxane ring and the carbamate group, can lead to novel analogs with distinct properties.

Spirocyclic Analogs

The formation of an additional ring system spiro-fused at the 4-position of the oxane can introduce conformational rigidity and explore new regions of chemical space. For instance, intramolecular cyclization can lead to spiro-oxazolidinones.

G Starting_Material This compound Intermediate 4-Amino-4-(hydroxymethyl)tetrahydropyran Starting_Material->Intermediate Boc Deprotection Product Spiro-oxazolidinone Intermediate->Product Reaction with Phosgene or equivalent

Caption: Synthesis of a spiro-oxazolidinone analog.

Carbamate and Amine Derivatives

The Boc-protected amine can be deprotected and subsequently reacted to form a variety of analogs.

  • Deprotection: Treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.

  • Derivatization of the Free Amine:

    • Amides: Acylation with acyl chlorides or coupling with carboxylic acids.

    • Sulfonamides: Reaction with sulfonyl chlorides.

    • Ureas and Thioureas: Reaction with isocyanates or isothiocyanates.

    • Reductive Amination: Using the free amine to react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

Data Summary

Compound Modification Synthetic Method Potential Applications
tert-butyl N-[4-(formyl)oxan-4-yl]carbamateOxidation of primary alcoholDess-Martin, PCC, SwernReductive amination, Wittig reactions
Ester DerivativesEsterification of primary alcoholAcyl chlorides, EDC/DMAPProdrugs, modulation of lipophilicity
Ether DerivativesEtherification of primary alcoholWilliamson, MitsunobuImproved metabolic stability
Fluoromethyl DerivativeDeoxyfluorination of primary alcoholDAST, Deoxo-FluorMetabolic blocking, electronic modulation
Amide/Sulfonamide DerivativesDeprotection and acylation/sulfonylationStandard coupling/sulfonylationIntroduction of new pharmacophores

Conclusion

This compound is a highly valuable and versatile building block for drug discovery. Its synthesis is achievable through established synthetic methodologies, and its dual functional handles—the protected amine and the primary alcohol—provide a rich platform for the generation of diverse libraries of novel compounds. The strategic derivatization of this scaffold, as outlined in this guide, allows for the fine-tuning of physicochemical and pharmacological properties, making it an essential tool for the modern medicinal chemist.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

  • Sygnature Discovery. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]

  • Request PDF. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Chem-Station. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. [Link]

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Methodological & Application

use of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate in synthetic organic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of tert-Butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide access to three-dimensional chemical space is paramount. Saturated heterocyclic motifs are particularly prized for their ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. Among these, the tetrahydropyran (oxane) ring is a privileged structure found in numerous natural products and approved pharmaceuticals.

This compound emerges as a highly valuable and versatile building block for synthetic organic chemistry.[1] Its structure is deceptively simple, yet it harbors a unique combination of functionalities poised for diverse chemical transformations. The molecule features a stable tetrahydropyran ring, a sterically defined quaternary center, a primary hydroxyl group amenable to a wide range of modifications, and a primary amine masked by the robust and conveniently cleavable tert-butoxycarbonyl (Boc) protecting group.[2] The stability of the Boc group under various non-acidic conditions, coupled with its straightforward removal, makes it a cornerstone of multi-step syntheses.[3][4]

This guide provides a detailed exploration of the key applications of this compound, complete with field-tested protocols and mechanistic insights. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate to construct complex, sp³-rich molecules.[5]

Core Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional handles: the primary alcohol and the Boc-protected amine. These groups can be manipulated sequentially or in concert to access a rich diversity of downstream products.

Oxidation of the Primary Alcohol: Gateway to Aldehydes and Carboxylic Acids

The primary alcohol is a versatile starting point for introducing carbonyl functionality. Mild oxidation yields the corresponding aldehyde, a key electrophile for reactions such as Wittig olefination, reductive amination, and aldol condensations. More forceful oxidation provides the carboxylic acid, enabling amide bond couplings, esterifications, and other transformations.

The choice of oxidant is critical and depends on the desired product and the presence of other sensitive functional groups in the molecule.

Oxidation_Workflow Start This compound Aldehyde tert-Butyl N-[4-formyloxan-4-yl]carbamate Start->Aldehyde Mild Oxidation (DMP, TEMPO/Bleach) Acid 4-{[(tert-Butoxy)carbonyl]amino}oxane-4-carboxylic acid Start->Acid Strong Oxidation (Jones, PDC, RuCl3/NaIO4)

Table 1: Comparison of Oxidation Conditions for Primary Alcohol

Oxidant SystemTarget ProductTypical SolventTemperatureCausality & Key Considerations
Dess-Martin Periodinane (DMP)AldehydeDCMRoom Temp.Mild, high-yielding, and avoids heavy metals. Stoichiometric amounts of reagent are required.
TEMPO / NaOCl (Bleach)AldehydeDCM / H₂O0 °C to RTCatalytic in TEMPO, inexpensive, and environmentally benign. Requires careful pH control.
Jones Reagent (CrO₃ / H₂SO₄)Carboxylic AcidAcetone0 °C to RTPowerful and inexpensive. Uses toxic chromium(VI) and strongly acidic conditions, limiting substrate scope.
RuCl₃ / NaIO₄Carboxylic AcidCCl₄ / ACN / H₂ORoom Temp.Catalytic in Ruthenium. Effective for substrates where other methods fail, but ruthenium is expensive.
Protocol 1: Mild Oxidation to tert-Butyl N-[4-formyloxan-4-yl]carbamate using Dess-Martin Periodinane (DMP)

This protocol describes a reliable method for converting the primary alcohol to an aldehyde, a crucial intermediate for further C-C bond formation or reductive amination.

Materials and Reagents:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5-10 minutes. The reaction is typically slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is usually complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude aldehyde can often be used directly in the next step or purified further by flash column chromatography on silica gel.

Boc Group Deprotection: Unveiling the Primary Amine

The removal of the Boc protecting group is a fundamental step to liberate the primary amine. This newly exposed nucleophile is a handle for a vast array of synthetic transformations, including amide couplings, sulfonamide formation, reductive aminations, and the synthesis of ureas and thioureas. The most common and effective method for Boc deprotection is treatment with a strong acid.[3][4]

The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation (which typically forms isobutylene) and carbamic acid, which decarboxylates to the free amine.[3][4]

Deprotection_and_Functionalization Start This compound AmineSalt [4-Aminooxan-4-yl]methanol (Acid Salt) Start->AmineSalt Acidic Deprotection (TFA/DCM or HCl/Dioxane) Amide Amide Product AmineSalt->Amide RCOCl, Base Sulfonamide Sulfonamide Product AmineSalt->Sulfonamide RSO₂Cl, Base Urea Urea Product AmineSalt->Urea RNCO

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol provides a standard and highly efficient method for removing the Boc group.

Materials and Reagents:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add Trifluoroacetic Acid (5-10 eq, often used as a 25-50% solution in DCM) to the stirred solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).[4]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. The reaction is often accompanied by the evolution of CO₂ and isobutylene gas.[3]

  • Workup (for free amine): a. Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[3] b. Dissolve the residue in DCM or Ethyl Acetate. c. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until the gas evolution ceases. Caution: Vent the separatory funnel frequently to release pressure from CO₂ evolution.[4] d. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[4]

  • Workup (for TFA salt): If the TFA salt is desired, simply concentrate the reaction mixture to dryness. The resulting salt can often be precipitated by trituration with a non-polar solvent like diethyl ether.

Synthesis of Spirocyclic Scaffolds: Building Molecular Complexity

Perhaps the most powerful application of this building block is in the synthesis of spiro-heterocycles. Spirocycles, which contain two rings sharing a single atom, are of great interest in drug discovery because they enforce a rigid, three-dimensional conformation, which can lead to enhanced binding affinity and selectivity for biological targets.[6][7]

A common strategy involves converting the starting material into a bifunctional amino acid intermediate, which can then undergo cyclization with another component to form the spirocyclic core.

Spirocycle_Synthesis cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Spirocyclization Start This compound Acid 4-{[(tert-Butoxy)carbonyl]amino}oxane-4-carboxylic acid Start->Acid Oxidation AminoAcid 4-Aminooxane-4-carboxylic acid Acid->AminoAcid Boc Deprotection Spirocycle Spiro-heterocycle (e.g., Spiro-lactam) AminoAcid->Spirocycle Amide Coupling & Intramolecular Cyclization CouplingPartner Bifunctional Coupling Partner (e.g., Amino Alcohol) CouplingPartner->Spirocycle

Protocol 3: Synthesis of a Spiro[oxane-4,4'-piperidin]-2'-one Scaffold (Representative)

This protocol outlines a general, multi-step procedure to construct a spiro-lactam, a common motif in medicinal chemistry.[6][7]

Part A: Synthesis of 4-Aminooxane-4-carboxylic acid

  • Oxidation: Following Protocol 1 (using a strong oxidant like RuCl₃/NaIO₄), convert this compound to 4-{[(tert-butoxy)carbonyl]amino}oxane-4-carboxylic acid. Purify the resulting acid carefully.

  • Deprotection: Following Protocol 2 , deprotect the Boc-protected acid using HCl in dioxane (to avoid TFA ester formation with the carboxylic acid). Lyophilize the resulting solution to obtain the hydrochloride salt of 4-aminooxane-4-carboxylic acid.

Part B: Spirocyclization via Amide Coupling and Intramolecular Cyclization

Materials and Reagents:

  • 4-Aminooxane-4-carboxylic acid hydrochloride (from Part A)

  • A suitable coupling partner, e.g., Methyl 3-amino-3-phenylpropanoate

  • Amide coupling reagent, e.g., HATU or EDC/HOBt

  • Base, e.g., Diisopropylethylamine (DIPEA)

  • Anhydrous solvent, e.g., Dimethylformamide (DMF)

Procedure:

  • Amide Coupling: In a round-bottom flask, dissolve the amino acid hydrochloride (1.0 eq) and the coupling partner (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to neutralize the salt and act as the base.

  • Activate and Couple: Add the coupling reagent (e.g., HATU, 1.1 eq) and stir the mixture at room temperature overnight.

  • Monitoring: Monitor the formation of the open-chain di-amide intermediate by LC-MS.

  • Intramolecular Cyclization (Lactam Formation): Upon completion of the amide coupling, the workup may directly induce cyclization, or gentle heating may be required. In this case, the methyl ester can be saponified with LiOH, followed by an acid-mediated workup to promote intramolecular amide bond formation to yield the spiro-lactam.

  • Workup and Purification: The final workup will depend on the specific properties of the product. Typically, it involves an aqueous wash, extraction with an organic solvent (e.g., Ethyl Acetate), drying, and concentration. The final spirocycle is purified by flash chromatography or recrystallization.

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its pre-installed stereochemistry, orthogonal protecting groups, and robust heterocyclic core provide a reliable and efficient entry point into diverse and complex molecular architectures. The protocols detailed herein for oxidation, deprotection, and spirocyclization represent foundational transformations that unlock the full potential of this scaffold. By mastering these techniques, researchers in drug discovery and synthetic chemistry can accelerate the development of novel therapeutics built upon sp³-rich, conformationally defined structures.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225.
  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of Boc from tert-Butyl (7-aminoheptyl)
  • PubChemLite. This compound.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • BenchChem. (2025). Application Notes and Protocols: Step-by-Step Guide for Boc Deprotection of Tert-butyl N-(4-azidobutyl)
  • Li, B., et al. (2006). A Mild and Efficient Method for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045–9050.
  • El-Gazzar, A. B. A., et al. (2020). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. BMC Chemistry, 14(1).
  • BenchChem. (2025). Application Notes and Protocols for tert-Butyl (4-hydroxybutan-2-yl)carbamate as a Chiral Building Block. BenchChem Technical Documents.
  • Gilla, G., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 949–953.
  • ChemShuttle. (n.d.). tert-butyl N-[4-(hydroxymethyl)

Sources

Application Notes: Leveraging tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate for the Synthesis of Spirocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block Poised for Complexity and 3D-Richness

In the landscape of modern drug discovery, the demand for molecules with high three-dimensional (3D) complexity and novel pharmacological profiles is ever-increasing. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a privileged motif, offering a rigidified framework that can pre-organize substituents for optimal target engagement and often leads to improved physicochemical properties.[1][2][3] Within this context, tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate stands out as a versatile and strategically important building block. Its unique structure, featuring a tetrahydropyran ring, a protected amine, and a primary alcohol, provides a gateway to a diverse range of complex molecules, particularly spirocyclic amines.

These application notes will delve into the utility of this building block, focusing on its application in the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives, a class of compounds that has demonstrated significant potential as M1 muscarinic agonists for the treatment of neurodegenerative diseases such as Alzheimer's disease.[4] We will explore the chemical logic behind its use, provide detailed protocols for its derivatization, and discuss the broader implications for medicinal chemistry programs.

Key Molecular Features and Strategic Advantages

The efficacy of this compound as a building block stems from its distinct structural attributes:

  • Quaternary Center Precursor: The 4-substituted oxane ring provides a pre-formed quaternary carbon, setting the stage for the construction of the spirocyclic junction.

  • Orthogonal Functionality: The molecule possesses two key functional groups with orthogonal reactivity: a Boc-protected amine and a primary hydroxyl group. The tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine, stable to a wide range of reaction conditions but readily removable under acidic conditions. The primary hydroxyl group, on the other hand, is a versatile handle for a variety of chemical transformations, including oxidation, esterification, and conversion to a leaving group.

  • The Tetrahydropyran Moiety: The tetrahydropyran (THP) ring is a common motif in bioactive molecules, often serving as a bioisosteric replacement for a cyclohexane ring but with improved solubility and metabolic stability due to the presence of the ether oxygen.

This combination of features allows for a modular and convergent approach to the synthesis of complex spirocyclic systems.

Application Showcase: Synthesis of 1-oxa-8-azaspiro[4.5]decane M1 Muscarinic Agonists

A compelling application of this compound is in the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives, which have been investigated as potent and selective M1 muscarinic agonists.[4] The M1 muscarinic acetylcholine receptor is a key target in the central nervous system for cognitive enhancement, making it a promising therapeutic target for Alzheimer's disease.

The general synthetic strategy involves the intramolecular cyclization of a derivative of the title building block. The key steps, outlined below, highlight the causality behind the experimental choices.

Experimental Workflow and Causality

The transformation of this compound into the spirocyclic core of M1 muscarinic agonists follows a logical and efficient pathway.

workflow A This compound B Activation of Hydroxyl Group (e.g., Mesylation) A->B Introduce Leaving Group C Boc Deprotection (Acidic Conditions) B->C Unmask Nucleophile D Intramolecular N-Alkylation (Base-mediated cyclization) C->D Spirocyclization E 1-oxa-8-azaspiro[4.5]decane Core D->E Formation of Core Scaffold F Further Functionalization (e.g., N-alkylation, etc.) E->F SAR Exploration G Bioactive M1 Agonists F->G Target Molecules

Figure 1: General workflow for the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives.

Detailed Protocols

The following protocols are representative of the key transformations involved in the synthesis of the 1-oxa-8-azaspiro[4.5]decane scaffold from this compound.

Protocol 1: Mesylation of the Primary Hydroxyl Group

This step converts the hydroxyl group into a good leaving group, preparing the molecule for the subsequent intramolecular cyclization.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated product, which can often be used in the next step without further purification.

Protocol 2: Boc Deprotection and Intramolecular Cyclization

This one-pot procedure efficiently removes the Boc protecting group and triggers the spontaneous intramolecular N-alkylation to form the desired spirocycle.

  • Acidic Deprotection: Dissolve the crude mesylated intermediate from Protocol 1 in a solution of 4M HCl in 1,4-dioxane at room temperature.

  • Reaction Monitoring: Stir the reaction for 1-2 hours, monitoring the deprotection by TLC or LC-MS until the starting material is consumed.

  • Basification and Cyclization: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or an appropriate base (e.g., potassium carbonate) until the pH is basic (pH > 9). This will deprotonate the newly formed secondary amine, which will then act as a nucleophile.

  • Cyclization: The intramolecular N-alkylation (spirocyclization) typically proceeds at room temperature or with gentle heating (e.g., 40-50 °C) over several hours to overnight. Monitor the formation of the spirocyclic product by LC-MS.

  • Extraction and Purification: Once the cyclization is complete, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-oxa-8-azaspiro[4.5]decane can then be purified by column chromatography on silica gel.

Data Summary

The following table provides representative data for the synthesis of a generic 1-oxa-8-azaspiro[4.5]decane core from this compound. Yields are indicative and may vary depending on the specific substrate and reaction conditions.

StepTransformationReagents and ConditionsTypical Yield
1MesylationMethanesulfonyl chloride, Triethylamine, DCM, 0 °C to rt>90% (crude)
2Deprotection & Cyclization4M HCl in dioxane, then NaHCO₃ (aq.)70-85% (over 2 steps)

Broader Applications and Future Directions

The strategic positioning of the functional groups in this compound opens up a wide array of possibilities for the synthesis of diverse spirocyclic scaffolds beyond the 1-oxa-8-azaspiro[4.5]decane system. For instance, oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid would enable the construction of different heterocyclic rings through reductive amination or amide bond formation followed by cyclization.

broader_applications A This compound B Oxidation A->B C Aldehyde Intermediate B->C D Carboxylic Acid Intermediate B->D E Reductive Amination with Amines C->E F Amide Coupling with Amines D->F H Diverse Spiro-N-heterocycles E->H G Spirocyclic Lactams F->G

Figure 2: Potential derivatization pathways for generating diverse spirocyclic scaffolds.

The ability to readily access these complex and 3D-rich scaffolds is of paramount importance in contemporary drug discovery. The rigid nature of the spirocyclic core can lead to enhanced binding affinity and selectivity for the target protein, while the introduction of the tetrahydropyran moiety can improve the overall ADME (absorption, distribution, metabolism, and excretion) properties of the resulting drug candidates.

Conclusion

This compound is a powerful and versatile building block for the synthesis of medicinally relevant spirocyclic compounds. Its inherent structural features allow for the efficient and modular construction of complex molecular architectures, as exemplified by the synthesis of 1-oxa-8-azaspiro[4.5]decane M1 muscarinic agonists. The protocols and strategies outlined in these application notes provide a solid foundation for researchers and drug development professionals to leverage this valuable synthon in their quest for novel therapeutics. The continued exploration of the synthetic potential of this building block is certain to yield new and exciting opportunities in medicinal chemistry.

References

  • Ishihara, Y., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(10), 1555-1565. [Link]

  • Vitale, P., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Leonardi, M., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 13(1), 6940. [Link]

  • Guo, J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]

  • Zheng, Y., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • Wuxi AppTec. (2018). Oxa spiro derivative, preparation method therefor, and applications thereof in medicines.
  • Taylor & Francis. (n.d.). Spiro – Knowledge and References. Taylor & Francis. [Link]

Sources

Application Notes and Protocols for Reactions Involving tert-Butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

tert-Butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate is a valuable bifunctional molecule increasingly utilized by researchers in medicinal chemistry and drug development. Its structure, featuring a tetrahydropyran (oxane) core, a Boc-protected amine, and a primary hydroxyl group, offers a unique scaffold for the synthesis of complex molecular architectures, particularly spirocyclic compounds. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the nitrogen atom, allowing for selective reactions at the hydroxymethyl position. The inherent chemical functionalities of this compound make it an ideal starting material for creating diverse libraries of compounds for biological screening.

This application note provides a detailed experimental protocol for a key transformation of this compound: its conversion to a spiro-oxazolidinone. This intramolecular cyclization is a powerful strategy for generating rigid, three-dimensional structures that are often sought after in modern drug design to enhance binding affinity and selectivity to biological targets.

Core Reaction: Intramolecular Cyclization to a Spiro-Oxazolidinone

The transformation of a Boc-protected amino alcohol, such as this compound, into a cyclic carbamate (oxazolidinone) is a well-established and reliable reaction in organic synthesis. The reaction typically proceeds via a two-step, one-pot sequence involving the activation of the primary hydroxyl group, followed by an intramolecular nucleophilic attack by the nitrogen of the carbamate.

Mechanism and Rationale:

The reaction is initiated by the activation of the primary alcohol with a sulfonylating agent, such as methanesulfonyl chloride (MsCl), in the presence of a non-nucleophilic base like triethylamine (TEA). This converts the hydroxyl group into a good leaving group, a mesylate. The subsequent intramolecular cyclization is an SN2 reaction where the nitrogen atom of the Boc-carbamate acts as the nucleophile, displacing the mesylate and forming the five-membered oxazolidinone ring. This process typically occurs with an inversion of stereochemistry at the carbon bearing the leaving group, although in this achiral substrate, that is not a factor. The choice of a non-nucleophilic base is crucial to prevent side reactions, such as the formation of chlorinated byproducts.

Experimental Protocol: Synthesis of 1-Oxa-4-azaspiro[4.5]decan-3-one

This protocol details the synthesis of 1-oxa-4-azaspiro[4.5]decan-3-one from this compound.

Materials and Reagents:
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
This compound1029716-09-3C₁₁H₂₁NO₄231.29
Methanesulfonyl chloride (MsCl)124-63-0CH₃ClO₂S114.55
Triethylamine (TEA)121-44-8C₆H₁₅N101.19
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01
Brine (saturated aqueous NaCl)7647-14-5NaCl58.44
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄120.37
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11
Hexanes110-54-3C₆H₁₄86.18
Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (TEA) (1.5 eq) dropwise to the stirred solution.

  • Activation: Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the reaction mixture. Ensure the temperature remains at 0 °C during the addition.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-oxa-4-azaspiro[4.5]decan-3-one.

Visualization of the Reaction Workflow

Spiro-oxazolidinone Synthesis start This compound in anhydrous DCM reagents 1. Triethylamine (1.5 eq) 2. Methanesulfonyl Chloride (1.2 eq) 0 °C to Room Temperature start->reagents Addition intermediate Mesylate Intermediate (in situ) reagents->intermediate Activation cyclization Intramolecular SN2 Cyclization intermediate->cyclization Spontaneous workup Aqueous Workup (NaHCO3, Brine) cyclization->workup Quenching & Extraction purification Purification (Flash Chromatography) workup->purification Isolation product 1-Oxa-4-azaspiro[4.5]decan-3-one purification->product Final Product

Caption: Workflow for the synthesis of 1-oxa-4-azaspiro[4.5]decan-3-one.

Characterization of the Product

The final product, 1-oxa-4-azaspiro[4.5]decan-3-one, should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the spiro-oxazolidinone. The disappearance of the tert-butyl signal and the characteristic shifts of the protons and carbons in the newly formed heterocyclic ring are key diagnostic features.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the exact mass and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic carbonyl stretching frequency for the cyclic carbamate, typically around 1750 cm⁻¹.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material, the reaction time can be extended, or the reaction can be gently heated (e.g., to 40 °C). Ensure that all reagents and solvents are anhydrous, as moisture can quench the methanesulfonyl chloride.

  • Low Yield: Low yields may result from side reactions. Ensure slow, dropwise addition of the methanesulfonyl chloride at 0 °C to minimize the formation of byproducts. Inefficient extraction can also lead to product loss; ensure thorough extraction with DCM.

  • Purification Challenges: If the product is difficult to separate from impurities by column chromatography, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) can be attempted.

Safety Precautions

  • Methanesulfonyl chloride is corrosive and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle in a fume hood and avoid inhalation.

Conclusion

This application note provides a comprehensive and detailed protocol for the efficient conversion of this compound into a valuable spiro-oxazolidinone derivative. This transformation highlights the utility of this building block in the synthesis of complex, three-dimensional molecules relevant to drug discovery and development. The provided protocol, along with the mechanistic insights and troubleshooting tips, should enable researchers to successfully perform this reaction and utilize the product in their synthetic endeavors.

References

  • General procedures for the synthesis of oxazolidinones from N-Boc protected amino alcohols can be found in various organic synthesis textbooks and journals. For a representative example of this type of cyclization, please refer to publications detailing the synthesis of chiral oxazolidinones. While a specific citation for the direct transformation of this compound was not identified in the immediate search, the described protocol is based on well-established and widely practiced synthetic methodologies for analogous substrates. For further reading on the synthesis and utility of spirocycles in medicinal chemistry, please consult relevant review articles in journals such as the Journal of Medicinal Chemistry and Chemical Reviews.

Application Notes and Protocols for Leveraging tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate in Novel Drug Discovery Platforms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Amino-4-(hydroxymethyl)tetrahydropyran Scaffold

In the landscape of modern medicinal chemistry, the demand for drug candidates with improved physicochemical properties and novel chemical space occupancy is paramount. Molecules that are rich in sp³-hybridized atoms and possess three-dimensional (3D) character are increasingly sought after for their potential to enhance solubility, metabolic stability, and selectivity, while reducing off-target effects. The tetrahydropyran (THP) ring is a privileged scaffold in this context, serving as a conformationally constrained ether that can act as a bioisostere for cyclohexane but with improved properties such as lower lipophilicity and the ability to form hydrogen bonds.

tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate is a versatile building block that provides access to the highly valuable 4-amino-4-(hydroxymethyl)tetrahydropyran core. This spirocyclic-like, densely functionalized scaffold offers several strategic advantages for drug discovery:

  • Enhanced 3D-dimensionality: The rigid, non-planar structure of the tetrahydropyran ring helps to orient substituents in well-defined vectors, enabling more precise and effective interactions with protein binding sites.

  • Improved Physicochemical Properties: The inclusion of the polar oxane ring can lead to improved aqueous solubility and reduced lipophilicity compared to carbocyclic analogs, which are critical for favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

  • Orthogonal Functional Handles: The Boc-protected amine and the primary alcohol serve as orthogonal functional groups. The tert-butyloxycarbonyl (Boc) group is a stable and commonly used protecting group for amines that can be selectively removed under acidic conditions, revealing a primary amine for further elaboration. The primary alcohol offers a second, distinct point for chemical modification.

  • Versatility in Library Synthesis: These distinct functionalization points make the scaffold an ideal starting point for various drug discovery platforms, including fragment-based drug discovery (FBDD), combinatorial chemistry for the generation of diverse libraries, and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).

This guide provides detailed application notes and protocols for leveraging this compound across these three cutting-edge drug discovery platforms.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound and its deprotected active form is presented below. These properties are crucial for its application in fragment-based screening and as a building block in medicinal chemistry.

PropertyThis compound4-amino-4-(hydroxymethyl)tetrahydropyran
Molecular Formula C₁₁H₂₁NO₄C₆H₁₃NO₂
Molecular Weight 231.29 g/mol 131.17 g/mol
Predicted XlogP 0.5-1.3
Hydrogen Bond Donors 23
Hydrogen Bond Acceptors 43
CAS Number 1029716-09-3Not available

Data sourced from PubChem CID 67114425 and predicted values.[1]

Application I: Fragment-Based Drug Discovery (FBDD)

The deprotected core, 4-amino-4-(hydroxymethyl)tetrahydropyran, is an ideal candidate for inclusion in a fragment library. Its low molecular weight, high sp³ fraction, and well-defined vectoral display of functional groups for potential interactions make it a high-quality starting point for identifying novel binding modes.[2][3]

Protocol 1: Preparation of 4-amino-4-(hydroxymethyl)tetrahydropyran for Fragment Library

Rationale: The Boc protecting group must be removed to unmask the primary amine, which is a key interaction point. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and efficient method for Boc deprotection. The resulting trifluoroacetate salt is typically converted to the free amine or a hydrochloride salt for better handling and solubility in screening buffers.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Stir the solution at room temperature and add TFA (5-10 eq) dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-3 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a minimal amount of water and carefully add saturated NaHCO₃ solution until the pH is basic (pH > 8) to neutralize the TFA and liberate the free amine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-amino-4-(hydroxymethyl)tetrahydropyran as the free base.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Fragment Screening and Validation

The following workflow outlines the process of screening the deprotected fragment against a protein target of interest.

FBDD_Workflow cluster_0 Screening Cascade cluster_1 Validation & Elaboration Primary_Screen Primary Screen (e.g., NMR, SPR) Hit_Confirmation Hit Confirmation (Dose-response) Primary_Screen->Hit_Confirmation Identified Hits Validation Biophysical Validation (e.g., ITC) Hit_Confirmation->Validation Confirmed Hits Structural_Biology Structural Biology (X-ray Crystallography) Validation->Structural_Biology Confirmed Binders SBDD Structure-Based Drug Design Structural_Biology->SBDD Binding Mode Lead_Op Lead Optimization SBDD->Lead_Op Optimized Analogs

Caption: A typical workflow for fragment-based drug discovery.

Protocol 2: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free technique for detecting the binding of small molecules to an immobilized protein target in real-time. It allows for the determination of binding kinetics (kₐ and kₑ) and affinity (K₋).[4][5][6]

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified protein target

  • 4-amino-4-(hydroxymethyl)tetrahydropyran stock solution in DMSO

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: Immobilize the purified protein target onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.

  • Fragment Preparation: Prepare a dilution series of the fragment in the running buffer. Typical screening concentrations range from 10 µM to 1 mM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference flow cell. Monitor the change in response units (RU) to detect binding.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes. Analyze the resulting sensorgrams to identify fragments that show a concentration-dependent binding response.

  • Hit Triage: Fragments that exhibit specific, concentration-dependent binding are considered primary hits for further validation.

Protocol 3: Hit Validation using Isothermal Titration Calorimetry (ITC)

Rationale: ITC is the gold standard for validating fragment hits as it directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K₋), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to binding in a single, label-free experiment.[7][8][9][]

Materials:

  • Isothermal titration calorimeter

  • Purified protein target in dialysis buffer

  • 4-amino-4-(hydroxymethyl)tetrahydropyran in the same dialysis buffer

  • Syringes and sample cells for the ITC instrument

Procedure:

  • Sample Preparation: Prepare a solution of the purified protein (typically 10-50 µM) in the sample cell and a solution of the fragment (typically 10-20 times the protein concentration) in the injection syringe. Both solutions must be in the exact same buffer to minimize heats of dilution.

  • Titration: Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine K₋, n, and ΔH. ΔS can then be calculated.

  • Interpretation: A confirmed hit will show a measurable and saturable binding isotherm, providing a complete thermodynamic profile of the interaction.

Application II: Combinatorial Chemistry and Library Synthesis

The orthogonal protecting group strategy of this compound makes it an excellent scaffold for combinatorial library synthesis.[11][12] Following Boc deprotection, the primary amine can be acylated, alkylated, or used in other coupling reactions. The primary alcohol can then be functionalized in a subsequent step.

Workflow for a "Split-and-Pool" Combinatorial Library Synthesis

This workflow illustrates how the scaffold can be used to rapidly generate a large library of diverse compounds.

Combinatorial_Workflow cluster_0 First Diversification (Amine) cluster_1 Second Diversification (Alcohol) Scaffold Scaffold on Solid Support (via Hydroxymethyl Group) Boc_Deprotection Boc Deprotection (TFA in DCM) Scaffold->Boc_Deprotection Split_1 Split Resin into 3 Portions Boc_Deprotection->Split_1 Acylation Acylation (R1-COOH, HATU) Split_1->Acylation Sulfonylation Sulfonylation (R2-SO2Cl, Pyridine) Split_1->Sulfonylation Reductive_Amination Reductive Amination (R3-CHO, NaBH(OAc)3) Split_1->Reductive_Amination Pool Pool and Mix Resin Acylation->Pool Sulfonylation->Pool Reductive_Amination->Pool Split_2 Split Resin into 3 Portions Pool->Split_2 Esterification Esterification (R4-COOH, DCC) Split_2->Esterification Etherification Etherification (R5-Br, NaH) Split_2->Etherification Carbonate_Formation Carbonate Formation (R6-OCOCl) Split_2->Carbonate_Formation Final_Pool Pool Resin Esterification->Final_Pool Etherification->Final_Pool Carbonate_Formation->Final_Pool Cleavage Cleavage from Resin (e.g., HF, TFMSA) Final_Pool->Cleavage Library Final Compound Library (27 unique compounds) Cleavage->Library

Caption: Split-and-pool synthesis workflow for library generation.

Protocol 4: Solid-Phase Synthesis of a Diverse Amide Library

Rationale: This protocol demonstrates the first diversification step at the primary amine after immobilization of the scaffold onto a solid support via the hydroxyl group. This enables rapid purification by simple filtration and washing.

Materials:

  • Wang resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • A diverse set of carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

Procedure:

  • Immobilization: Swell Wang resin in DCM. In a separate flask, activate the hydroxyl group of this compound with DIC and a catalytic amount of DMAP in DCM. Add this solution to the swollen resin and agitate for 12-24 hours. Wash the resin thoroughly with DCM, DMF, and methanol, then dry under vacuum.

  • Boc Deprotection: Swell the resin in DCM. Treat with a solution of 20-50% TFA in DCM for 30 minutes. Wash the resin with DCM, DIPEA in DMF (to neutralize), and DMF.

  • Amide Coupling: Swell the deprotected resin in DMF. In separate reaction vessels for each carboxylic acid, pre-activate the carboxylic acid (3 eq) with HATU (3 eq) and DIPEA (6 eq) in DMF. Add the activated carboxylic acid solutions to the resin and agitate for 2-4 hours.

  • Washing: After the coupling reaction, drain the solvent and wash the resin beads extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the product from the resin.

  • Isolation: Filter the resin and collect the filtrate. Precipitate the crude product with cold diethyl ether, centrifuge, and decant the ether. Dry the product under vacuum.

  • Purification and Analysis: Purify the library members using preparative HPLC and characterize by LC-MS.

Application III: Synthesis of PROTACs

The bifunctional nature of the 4-amino-4-(hydroxymethyl)tetrahydropyran scaffold makes it an excellent building block for the linker component of a PROTAC.[13][14] Its rigid, 3D structure can help to pre-organize the two ligands for optimal ternary complex formation, a critical factor for degradation efficacy.[15]

Protocol 5: Synthesis of a PROTAC using the Tetrahydropyran Scaffold as a Linker Core

Rationale: This protocol outlines a modular approach to PROTAC synthesis. The deprotected di-functional scaffold is sequentially coupled to a warhead ligand (for the protein of interest) and an anchor ligand (for the E3 ligase), with an optional PEG spacer to achieve the desired linker length.

Materials:

  • 4-amino-4-(hydroxymethyl)tetrahydropyran

  • Warhead ligand with a carboxylic acid handle (e.g., for BRD4)

  • E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide analog)

  • HATU, DIPEA, DCM, DMF

  • Dess-Martin periodinane (DMP)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

Procedure:

  • First Amide Coupling (Warhead): Dissolve 4-amino-4-(hydroxymethyl)tetrahydropyran (1.0 eq) and the warhead ligand-COOH (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at room temperature until the reaction is complete (monitor by LC-MS). Purify the resulting alcohol-amide intermediate.

  • Oxidation to Aldehyde: Dissolve the alcohol-amide intermediate in DCM and cool to 0 °C. Add Dess-Martin periodinane (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with saturated NaHCO₃ and sodium thiosulfate solution. Extract with DCM and purify the aldehyde intermediate.

  • Second Amide Coupling (Anchor - Reductive Amination): Dissolve the aldehyde intermediate and the E3 ligase ligand containing a primary or secondary amine (1.0 eq) in DCM. Add NaBH(OAc)₃ (1.5 eq). Stir at room temperature until the reaction is complete (monitor by LC-MS).

  • Purification: Quench the reaction with saturated NaHCO₃ solution. Extract with DCM, dry the organic layer, and concentrate. Purify the final PROTAC molecule by preparative HPLC.

  • Characterization: Confirm the structure and purity of the final PROTAC by high-resolution mass spectrometry and ¹H and ¹³C NMR.

Diagram of PROTAC Assembly

This diagram illustrates the modular assembly of a PROTAC using the tetrahydropyran scaffold.

PROTAC_Assembly Warhead Warhead Ligand (binds POI) Scaffold Tetrahydropyran Scaffold Warhead->Scaffold Amide Coupling PROTAC Final PROTAC Anchor Anchor Ligand (binds E3 Ligase) Scaffold->Anchor Reductive Amination

Sources

Application Notes and Protocols for the Strategic Modification of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold for Drug Discovery

tert-Butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate is a valuable bifunctional building block in medicinal chemistry and synthetic organic chemistry. Its structure combines a Boc-protected amine and a primary alcohol on a tetrahydropyran ring, a privileged scaffold in many biologically active molecules. The strategic and selective modification of either the amine or the alcohol functionality allows for the construction of diverse molecular architectures and the exploration of structure-activity relationships in drug discovery programs.

These application notes provide a comprehensive guide to the optimal reaction conditions for the modification of this key intermediate. We will delve into the chemical principles behind the selection of reagents and conditions, offering detailed, field-proven protocols for a range of essential transformations.

Structural and Reactivity Overview

The reactivity of this compound is dictated by its two primary functional groups: the primary hydroxyl group and the tert-butoxycarbonyl (Boc) protected amine.

  • Primary Alcohol: The hydroxyl group is a versatile handle for a variety of transformations, including oxidation to aldehydes and carboxylic acids, etherification, esterification, and nucleophilic substitution via activation.

  • Boc-Protected Amine: The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. Its removal under acidic conditions reveals the primary amine, which can then be further functionalized.

The strategic manipulation of these two functional groups, either sequentially or in a single pot, is key to the successful synthesis of complex target molecules.

G cluster_starting_material This compound cluster_modifications Chemical Modifications cluster_products Resulting Functional Groups SM Starting Material Oxidation Oxidation SM->Oxidation Alcohol Modification Etherification Etherification SM->Etherification Esterification Esterification SM->Esterification Mitsunobu Mitsunobu Reaction SM->Mitsunobu Deprotection Boc Deprotection SM->Deprotection Amine Modification Aldehyde Aldehyde Oxidation->Aldehyde CarboxylicAcid Carboxylic Acid Oxidation->CarboxylicAcid Ether Ether Etherification->Ether Ester Ester Esterification->Ester Substituted Substituted Product (e.g., Azide, Phenoxide) Mitsunobu->Substituted Amine Primary Amine Deprotection->Amine

Figure 1. Overview of potential modifications of the starting material.

Protocols for Modification of the Hydroxymethyl Group

The primary alcohol of this compound can be selectively targeted in the presence of the Boc-protected amine.

Oxidation to the Aldehyde

The selective oxidation of the primary alcohol to an aldehyde is a crucial transformation, providing a versatile electrophilic handle for subsequent reactions such as reductive amination, Wittig reactions, and aldol condensations. Several mild oxidation methods are compatible with the N-Boc protecting group.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is highly reliable and generally provides clean conversions with minimal over-oxidation to the carboxylic acid.[1][2][3]

Protocol: Swern Oxidation

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL) and oxalyl chloride (1.2 eq.) and cool the solution to -78 °C (acetone/dry ice bath).

  • Activator Formation: Slowly add a solution of anhydrous DMSO (2.4 eq.) in DCM (2 mL) to the cooled solution, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in DCM (5 mL) dropwise, maintaining the internal temperature below -60 °C. Stir for 30 minutes.

  • Base Quench: Add triethylamine (5.0 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction with water (10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes at room temperature.[4][5][6]

Protocol: Dess-Martin Periodinane Oxidation

  • Reaction Setup: To a round-bottom flask containing a solution of this compound (1.0 eq.) in anhydrous DCM (10 mL), add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate. Stir vigorously until the solid dissolves.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Oxidation Method Key Reagents Temperature Typical Reaction Time Advantages Disadvantages
Swern Oxidation(COCl)₂, DMSO, Et₃N-78 °C to RT1-2 hoursHigh yield, minimal over-oxidation.Requires cryogenic temperatures, malodorous byproducts.
DMP OxidationDess-Martin PeriodinaneRoom Temperature1-3 hoursMild conditions, high selectivity.Reagent can be expensive and is moisture sensitive.
TEMPO CatalyzedTEMPO, NaOCl0 °C to RT2-4 hoursCatalytic, environmentally friendly.Can be slower, potential for over-oxidation.
Etherification: Williamson Ether Synthesis

The Williamson ether synthesis provides a straightforward method for the formation of ethers from the corresponding alcohol.[7][8][9] The protocol involves the deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Protocol: Williamson Ether Synthesis

  • Alkoxide Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkyl Halide Addition: Add the desired alkyl halide (1.1 eq.) to the reaction mixture. The reaction may be heated to reflux to drive it to completion, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ether by flash column chromatography.

Esterification: Steglich Esterification

For the esterification of the primary alcohol, the Steglich esterification is a mild and effective method, particularly when using acid-sensitive substrates.[10][11][12] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Protocol: Steglich Esterification

  • Reaction Setup: To a solution of this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM (10 mL), add a solution of DCC (1.2 eq.) in DCM (5 mL) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with inversion of configuration (though not relevant for this primary alcohol).[13][14][15] The reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Mitsunobu_Workflow Start Start Reagents Dissolve alcohol, nucleophile, and PPh₃ in anhydrous THF Start->Reagents Cool Cool to 0 °C Reagents->Cool Add_Azodicarboxylate Add DEAD or DIAD dropwise Cool->Add_Azodicarboxylate Stir Stir at room temperature Add_Azodicarboxylate->Stir Workup Aqueous Work-up Stir->Workup Purification Column Chromatography Workup->Purification End End Purification->End

Figure 2. General workflow for a Mitsunobu reaction.

Protocol: Mitsunobu Reaction for Azide Formation

  • Reaction Setup: To a solution of this compound (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF (10 mL) at 0 °C, add a solution of diphenylphosphoryl azide (DPPA, 1.5 eq.).

  • Reagent Addition: Slowly add DIAD (1.5 eq.) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to isolate the azide product.

Protocols for Modification of the Boc-Protected Amine

The primary amine can be unmasked by the removal of the Boc protecting group under acidic conditions.

Boc Deprotection

The tert-butoxycarbonyl group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.

Protocol: Boc Deprotection with HCl in Dioxane

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a 4 M solution of HCl in 1,4-dioxane (10 eq. HCl).

  • Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can often be used without further purification or can be neutralized with a base to yield the free amine.

Conclusion

The protocols outlined in these application notes provide a robust starting point for the chemical modification of this compound. The versatility of this building block, coupled with the reliable and selective transformations described, makes it a powerful tool for the synthesis of novel compounds for a wide range of applications in research and drug development. It is always recommended to perform small-scale pilot reactions to optimize conditions for specific substrates and desired outcomes.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660.
  • Hoover, J. M., & Stahl, S. S. (2011). A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910.
  • Ryland, B. L., & Stahl, S. S. (2014). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems.
  • Myers, A. G., Zhong, B., Movassaghi, M., & Kung, D. W. (2000). Synthesis of highly epimerizable N-protected α-amino aldehydes of high enantiomeric excess. Tetrahedron Letters, 41(9), 1359-1362.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess-Martin Periodinane (DMP) oxidation. Retrieved from [Link]

  • Ryland, B. L., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society, 135(45), 16896–16899.
  • Rahman, A. U., & Basha, F. Z. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6529.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

Sources

Scale-Up Synthesis of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrahydropyran (oxane) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and target engagement. Specifically, 4-substituted oxanes are of significant interest as versatile building blocks. This application note provides a comprehensive, scalable, and detailed protocol for the multi-step synthesis of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate, a key intermediate for the elaboration of more complex pharmaceutical agents.

The synthetic strategy detailed herein is designed for robustness and scalability, making it suitable for researchers and drug development professionals requiring multi-gram to kilogram quantities of this valuable building block. The protocol emphasizes safety, efficiency, and the rationale behind each experimental choice, ensuring a self-validating and reproducible process.

Synthetic Strategy Overview

The synthesis of the target compound, this compound, is achieved through a three-step sequence commencing with the readily available and inexpensive starting material, tetrahydropyran-4-one. The overall synthetic pathway is depicted below:

Synthesis_Workflow A Tetrahydropyran-4-one B Intermediate I: 4-Aminotetrahydropyran-4-carbonitrile A->B Strecker Reaction (NaCN, NH4Cl) C Intermediate II: 4-Amino-4-(hydroxymethyl)tetrahydropyran B->C Reduction (e.g., LiAlH4 or alternative) D Final Product: This compound C->D Boc Protection ((Boc)2O, Base)

Figure 1: Overall synthetic workflow for the preparation of this compound.

The synthesis begins with a Strecker reaction on tetrahydropyran-4-one to generate the α-aminonitrile intermediate. This is followed by the reduction of the nitrile group to a primary amine and the concurrent or subsequent reduction of a transient carboxylic acid intermediate to the primary alcohol. The final step involves the selective N-protection of the resulting amino alcohol with a tert-butoxycarbonyl (Boc) group.

PART 1: Synthesis of the Key Intermediate: 4-Amino-4-(hydroxymethyl)tetrahydropyran

This section details a plausible and scalable two-step synthesis of the crucial amino alcohol intermediate starting from tetrahydropyran-4-one.

Step 1: Synthesis of 4-Aminotetrahydropyran-4-carbonitrile (Strecker Reaction)

The initial step involves the formation of an α-aminonitrile from a ketone, a classic Strecker synthesis. This reaction is typically performed in a one-pot manner and is amenable to large-scale production.

Reaction Scheme:

Underlying Principles: The reaction proceeds through the in-situ formation of ammonium cyanide from sodium cyanide and ammonium chloride. The ketone is then attacked by the cyanide ion, followed by the addition of ammonia to form the α-aminonitrile.

Detailed Protocol:

  • Reaction Setup: To a multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add a solution of ammonium chloride (1.2 equivalents) in water.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Separately, prepare a solution of sodium cyanide (1.1 equivalents) in water and add it dropwise to the ammonium chloride solution while maintaining the temperature below 10 °C. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Ketone Addition: Add tetrahydropyran-4-one (1.0 equivalent) to the reaction mixture, either neat or as a solution in a water-miscible solvent like ethanol, at a rate that maintains the internal temperature below 15 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-aminotetrahydropyran-4-carbonitrile.

Purification: The crude product may be of sufficient purity for the next step. If necessary, purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Step 2: Reduction to 4-Amino-4-(hydroxymethyl)tetrahydropyran

The reduction of the aminonitrile to the corresponding amino alcohol is a critical transformation. While lithium aluminum hydride (LAH) is a common reagent for this, alternative, safer, and more scalable reducing agents can also be employed.

Reaction Scheme:

Causality of Reagent Choice: Lithium aluminum hydride is a powerful reducing agent capable of reducing both the nitrile and any transient carboxylic acid that might form from hydrolysis of the nitrile. However, its pyrophoric nature presents challenges on a large scale. Alternative reducing systems, such as catalytic hydrogenation or the use of borane complexes, can be considered for improved safety and scalability.

Detailed Protocol (using LiAlH₄):

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LAH, 2.0-3.0 equivalents) in a dry, ethereal solvent such as tetrahydrofuran (THF) in a multi-neck flask equipped with a mechanical stirrer, condenser, and addition funnel.

  • Reagent Addition: Cool the LAH suspension to 0 °C. Dissolve the 4-aminotetrahydropyran-4-carbonitrile (1.0 equivalent) in dry THF and add it dropwise to the LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LAH used in grams (Fieser workup). This procedure is crucial for safely quenching the excess LAH and precipitating the aluminum salts.

  • Isolation: Stir the resulting slurry at room temperature for at least 1 hour. Filter the mixture through a pad of celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-4-(hydroxymethyl)tetrahydropyran. This product is often an oil or a low-melting solid and can be purified by vacuum distillation or column chromatography if necessary.

PART 2: Scale-Up Synthesis of this compound

With the key amino alcohol intermediate in hand, the final step is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This reaction is generally high-yielding and straightforward to perform on a large scale.

Reaction Scheme:

Mechanism and Reagent Rationale: The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). A base is typically used to neutralize the acidic proton of the resulting carbamic acid intermediate, driving the reaction to completion. Sodium bicarbonate is a mild and effective base for this purpose. The use of an alcoholic co-solvent can enhance the rate of Boc protection of amines.[1]

Detailed Protocol:

  • Reaction Setup: In a reactor of appropriate size, dissolve the crude or purified 4-amino-4-(hydroxymethyl)tetrahydropyran (1.0 equivalent) in a mixture of a suitable organic solvent (e.g., 1,4-dioxane, THF, or tert-butanol) and water (e.g., a 2:1 ratio).

  • Base Addition: Add sodium bicarbonate (1.5-2.0 equivalents) to the solution and stir to ensure good mixing.

  • Boc Anhydride Addition: Cool the mixture in an ice-water bath to 0-5 °C. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05-1.2 equivalents) portion-wise or as a solution in the organic solvent, ensuring the internal temperature remains below 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.[2]

  • Washing: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of the Final Product:

The crude this compound is often obtained as a solid or a thick oil. Purification can be achieved by:

  • Recrystallization: This is the preferred method for large-scale purification. A suitable solvent system, such as ethyl acetate/hexanes or toluene, can be used.[2] The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to induce crystallization.

  • Trituration: If the product is an oil that is slow to crystallize, it can be triturated with a non-polar solvent like hexanes or pentane to induce solidification.[2]

  • Column Chromatography: For smaller scales or if high purity is required and recrystallization is not effective, silica gel column chromatography can be employed.

Data Summary

CompoundStarting MaterialReagentsSolventTypical YieldPurity
4-Aminotetrahydropyran-4-carbonitrile Tetrahydropyran-4-oneNaCN, NH₄ClWater/Ethanol70-85%>90%
4-Amino-4-(hydroxymethyl)tetrahydropyran 4-Aminotetrahydropyran-4-carbonitrileLiAlH₄THF60-75%>95%
This compound 4-Amino-4-(hydroxymethyl)tetrahydropyran(Boc)₂O, NaHCO₃Dioxane/Water85-95%>98%

Safety Considerations

  • Sodium Cyanide: Highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas.

  • Lithium Aluminum Hydride (LAH): Pyrophoric and reacts violently with water. All manipulations should be carried out under a dry, inert atmosphere. The quenching procedure must be performed with extreme caution.

  • Di-tert-butyl dicarbonate ((Boc)₂O): Can cause skin and eye irritation. Handle in a well-ventilated area.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this valuable intermediate in quantities suitable for their research and development needs. The provided rationale for each step is intended to empower the user to troubleshoot and adapt the protocol as necessary for their specific requirements.

References

Application Notes & Protocols: Leveraging tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate as a Superior Scaffolding Alternative to Traditional Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern medicinal chemistry, the strategic introduction of functional groups and scaffolds is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of amine synthesis due to its stability and facile, acid-labile removal.[1][2] However, the simple alkyl backbone of many common Boc-protected building blocks often fails to impart the desirable physicochemical properties required for advanced drug candidates, such as aqueous solubility and metabolic stability. This guide introduces tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate not merely as another protected amine, but as a strategic building block that functions as a superior alternative to simpler Boc-protected amines. It integrates the reliable chemistry of the Boc group with the advantageous properties of a tetrahydropyran (oxane) scaffold and provides a pendant hydroxymethyl group for further derivatization. We will explore the underlying chemical principles, comparative advantages, and detailed protocols for its application.

The Conventional Boc Group: A Foundational Tool

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[3][4] Its popularity stems from a unique combination of stability and selective reactivity.

  • Mechanism of Protection: The Boc group is typically installed by reacting an amine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The resulting carbamate significantly decreases the nucleophilicity and basicity of the nitrogen atom.

  • Stability: The Boc group is exceptionally stable to a wide array of chemical conditions, including strong bases, nucleophiles, and catalytic hydrogenation, allowing for extensive modification of other parts of a molecule.[1]

  • Deprotection: Its key advantage is its lability under acidic conditions (e.g., trifluoroacetic acid or HCl), proceeding through a stable tert-butyl cation intermediate, which liberates the free amine, carbon dioxide, and isobutylene.[3][5]

G cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH₂ ProtectedAmine R-NH-Boc Amine->ProtectedAmine Protection Boc2O (Boc)₂O Base Boc2O->ProtectedAmine ProtectedAmine_dep R-NH-Boc FreeAmine R-NH₃⁺ ProtectedAmine_dep->FreeAmine Deprotection Acid Acid (e.g., TFA) Acid->FreeAmine Byproducts CO₂ + Isobutylene

Caption: Workflow of Boc group protection and deprotection.

While effective for masking amine reactivity, the use of simple aliphatic or benzylic Boc-protected amines limits the ability to introduce more complex and favorable three-dimensional structures early in a synthetic route.

Introducing a Strategic Alternative: this compound

This building block, which we will refer to as Boc-Ox-CH₂OH , represents a significant evolution from a simple protected amine. It is a bifunctional scaffold that provides a Boc-protected primary amine fixed at a quaternary center on a tetrahydropyran ring, which also contains a primary alcohol.

Chemical Structure:

  • CAS Number: 1029716-09-3[6]

  • Molecular Formula: C₁₁H₂₁NO₄[7]

  • Molecular Weight: 231.29 g/mol [8]

The Rationale: Why the Oxane Scaffold?

The tetrahydropyran (oxane) ring is not merely a passive carrier for the protected amine. It is a well-established "privileged scaffold" in medicinal chemistry, often used to replace less desirable groups like gem-dimethyl or carbonyl functionalities.[9][10]

Key Advantages of the Oxane Ring:

  • Improved Physicochemical Properties: The oxygen heteroatom acts as a hydrogen bond acceptor, which can significantly enhance aqueous solubility and reduce lipophilicity (LogP) compared to an analogous acyclic or carbocyclic system.[11] This is a critical factor in improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

  • Metabolic Stability: The cyclic ether motif is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) than simple alkyl chains.[9]

  • Defined Three-Dimensionality: The tetrahydropyran ring adopts a stable chair conformation, which rigidly projects its substituents into defined vectors in three-dimensional space. This conformational constraint can lead to improved binding affinity and selectivity for a biological target.

The Dual-Functionality Advantage

The presence of the primary hydroxymethyl group alongside the protected amine is a powerful feature. It provides an orthogonal chemical handle for further synthetic elaboration while the amine remains masked. This allows for sequential modifications, such as:

  • Building peptide-like linkages after deprotection of the amine.

  • Extending a different part of the molecule via the alcohol (e.g., through etherification, esterification, or oxidation).

Comparative Physicochemical Properties

To illustrate the impact of the oxane scaffold, let's compare the calculated properties of Boc-Ox-CH₂OH with a structurally similar acyclic analogue, tert-butyl N-(1-hydroxy-2,2-dimethylpropyl)carbamate.

PropertyBoc-Ox-CH₂OHAcyclic AnalogueAdvantage of Oxane Scaffold
Molecular Weight 231.29 g/mol ~217.31 g/mol Comparable
XLogP3 (Lipophilicity) 0.5[7]~1.8Significantly Lower Lipophilicity
Topological Polar Surface Area (TPSA) 58.6 Ų[12][13]58.6 ŲIdentical functional groups
Hydrogen Bond Acceptors 43Additional H-bond acceptor (ether)
Rotatable Bonds 34Increased Rigidity

Data sourced from PubChem compound pages.[7][14]

This data quantitatively demonstrates that the incorporation of the oxane ring, while maintaining the same key functional groups, provides a less lipophilic and more rigid scaffold—both highly desirable traits in drug design.

Experimental Protocols

Protocol 1: Deprotection of the Amine (Liberation of the Scaffold)

This protocol describes the standard procedure for removing the Boc group to reveal the primary amine, making it available for subsequent reactions such as amide coupling.

Objective: To efficiently cleave the Boc carbamate using trifluoroacetic acid (TFA).

start Dissolve Boc-Ox-CH₂OH in Dichloromethane (DCM) cool Cool reaction to 0 °C (Ice Bath) start->cool add_tfa Add Trifluoroacetic Acid (TFA) dropwise (20-50% v/v) cool->add_tfa react Stir at 0 °C to RT (1-2 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo to remove excess TFA/DCM monitor->concentrate neutralize Neutralize with saturated NaHCO₃ solution (aq) concentrate->neutralize extract Extract with organic solvent (e.g., EtOAc or DCM) neutralize->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry product Obtain [4-(aminomethyl)oxan-4-yl]methanol (Amine Product) dry->product

Caption: Experimental workflow for Boc deprotection.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add trifluoroacetic acid (typically 5-10 equivalents, or 25% v/v) to the stirred solution. Causality Note: The acid protonates the carbamate, initiating the cleavage mechanism. The slow addition at 0 °C controls the exothermic reaction and the vigorous evolution of isobutylene gas.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC) or LC-MS.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Carefully neutralize the residue by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine product, [4-(aminomethyl)oxan-4-yl]methanol. The product is often a salt (e.g., trifluoroacetate) if neutralization is omitted, which can be desirable for stability.

Protocol 2: Functionalization of the Hydroxymethyl Group (Orthogonal Chemistry)

This protocol demonstrates the selective oxidation of the primary alcohol to a carboxylic acid using TEMPO, while the Boc group remains intact. This transforms the building block into a Boc-protected amino acid analogue.

Objective: To oxidize the primary alcohol without affecting the Boc-protected amine.

Materials:

  • This compound (1.0 eq)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.1 eq)

  • Sodium hypochlorite (NaOCl) solution (household bleach, ~8.25%) (1.2 eq)

  • Sodium bicarbonate (NaHCO₃)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Sodium sulfite (Na₂SO₃) solution, 10% w/v

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • In a flask, dissolve the starting material (1.0 eq) and TEMPO (0.1 eq) in DCM.

  • Add an aqueous solution of NaHCO₃ and KBr. Cool the vigorously stirred biphasic mixture to 0 °C. Causality Note: The biphasic system and buffer maintain a controlled pH (~9), which is optimal for TEMPO-catalyzed oxidation and prevents acid-catalyzed deprotection of the Boc group.

  • Add the NaOCl solution dropwise, keeping the internal temperature below 5 °C. The reaction is often indicated by a color change.

  • Stir vigorously at 0 °C until TLC/LC-MS analysis confirms the consumption of the starting material (typically 1-2 hours).

  • Quench the reaction by adding the sodium sulfite solution to destroy any excess oxidant.

  • Separate the layers. Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the acidified aqueous layer with DCM or EtOAc (3x).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-{[ (tert-butoxy)carbonyl]amino}oxane-4-carboxylic acid.

Conclusion

This compound should be viewed not as a simple protected amine, but as a sophisticated, dual-functional building block. It offers a direct and rational route to incorporate the highly desirable tetrahydropyran scaffold into complex molecules, conferring benefits in solubility, metabolic stability, and conformational rigidity. Its use is an alternative strategy to employing simpler, linear Boc-amines, providing medicinal chemists with a tool to address common ADME challenges early in the drug discovery process. The orthogonal reactivity of its two functional groups—the acid-labile Boc-protected amine and the versatile primary alcohol—enables complex and divergent synthetic strategies from a single, advanced intermediate.

References

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION . Organic Syntheses. [Link]

  • The Critical Role of BOC Protecting Groups in Drug Synthesis . Protheragen. [Link]

  • Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate.
  • tert-Butyl Esters . Organic Chemistry Portal. [Link]

  • This compound . PubChem. [Link]

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters . ResearchGate. [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks . ChemRxiv. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry . ACS Publications. [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization . ACS Publications. [Link]

  • tert-Butyl N-(4-hydroxybutyl)carbamate . PubChem. [Link]

  • tert-butyl N-[4-(hydroxymethyl)anilino]carbamate . PubChem. [Link]

  • Protecting Groups for Amines: Carbamates . Master Organic Chemistry. [Link]

  • tert-Butyl [4-(hydroxymethyl)benzyl]carbamate . PubChem. [Link]

  • N-Boc-4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-amine . SQUARIX. [Link]

  • tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate . PubChem. [Link]

  • 4-(N-Boc-amino)piperidine . PubChem. [Link]

Sources

Application Notes and Protocols for the Derivatization of the Hydroxymethyl Group in tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical modification of the primary hydroxymethyl group in tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate. This key building block is frequently utilized in medicinal chemistry and drug development, and the ability to selectively derivatize its hydroxyl functionality is crucial for the synthesis of diverse molecular scaffolds and active pharmaceutical ingredients. This document explores four robust and widely applicable methodologies: Swern oxidation to the corresponding aldehyde, Steglich esterification for the formation of esters, Mitsunobu reaction for ether synthesis, and the Appel reaction for conversion to halomethyl derivatives. For each method, we delve into the underlying mechanism, provide insights into experimental design, discuss compatibility with the sterically hindered neopentyl-like environment and the acid-labile tert-butoxycarbonyl (Boc) protecting group, and present detailed, step-by-step laboratory protocols.

Introduction: Strategic Importance of Derivatization

The substrate, this compound, represents a valuable synthetic intermediate. Its structure combines a Boc-protected amine, a stable oxane ring, and a primary hydroxyl group, offering a versatile platform for building complex molecules. The hydroxymethyl group, in particular, serves as a key handle for introducing a wide array of functional groups, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The primary challenge in derivatizing this substrate lies in the nature of the hydroxymethyl group. It is situated on a quaternary carbon, creating a sterically hindered, neopentyl-like environment. This steric bulk can significantly impact reaction kinetics and necessitate carefully optimized conditions. Furthermore, the presence of the Boc protecting group dictates the use of reaction conditions that are non-acidic to prevent its cleavage.[1]

This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical understanding and the practical, actionable protocols necessary to successfully perform these critical transformations.

Oxidation: Accessing the Aldehyde via Swern Oxidation

The selective oxidation of the primary alcohol to an aldehyde is a cornerstone transformation, providing an electrophilic center for subsequent reactions such as reductive amination, Wittig reactions, and aldol additions. Due to the acid-sensitivity of the Boc group and the propensity of primary aldehydes to over-oxidize to carboxylic acids with many common oxidants (e.g., those based on chromium), the Swern oxidation is the method of choice.[2][3] It operates under mild, low-temperature conditions, ensuring the integrity of the protecting group and preventing over-oxidation.[4]

Mechanistic Rationale

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the terminal oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at low temperatures (typically -78 °C).[4][5] The alcohol then adds to the activated DMSO species, forming a key alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), facilitates an intramolecular E2-like elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[2] The low reaction temperature is critical to prevent side reactions, such as the Pummerer rearrangement.

Swern_Mechanism DMSO DMSO OxalylCl Oxalyl Chloride Activator Chloro(dimethyl)sulfonium chloride DMSO:e->Activator:w -78 °C OxalylCl:e->Activator:w Alcohol Substrate (R-CH₂OH) AlkoxySulfonium Alkoxysulfonium salt Activator:e->AlkoxySulfonium:w Reacts with Alcohol:e->AlkoxySulfonium:w Base Triethylamine (Base) Ylide Sulfur Ylide AlkoxySulfonium:e->Ylide:w Deprotonation Base:e->Ylide:w Aldehyde Aldehyde (R-CHO) Ylide:e->Aldehyde:w Intramolecular Elimination Byproducts Dimethyl Sulfide + Triethylammonium chloride Ylide:e->Byproducts:w Forms Steglich_Mechanism CarboxylicAcid Carboxylic Acid (R'-COOH) OAcyIisourea O-Acylisourea Intermediate CarboxylicAcid:e->OAcyIisourea:w DCC DCC DCC:e->OAcyIisourea:w Acylpyridinium Acylpyridinium Salt (Active Ester) OAcyIisourea:e->Acylpyridinium:w Acyl Transfer DCU Dicyclohexylurea (Byproduct) OAcyIisourea:s->DCU:n forms DMAP DMAP (Catalyst) DMAP:e->Acylpyridinium:w Acylpyridinium->DMAP regenerates Ester Ester Product (R-O-CO-R') Acylpyridinium:e->Ester:w Nucleophilic Attack Alcohol Substrate (R-OH) Alcohol:e->Ester:w Mitsunobu_Mechanism PPh3 PPh₃ Betaine Phosphonium Betaine PPh3:e->Betaine:w DEAD DEAD DEAD:e->Betaine:w AlkoxyPhosphonium Alkoxyphosphonium Salt Betaine:e->AlkoxyPhosphonium:w Reacts with Alcohol Substrate (R-OH) Alcohol:e->AlkoxyPhosphonium:w Ether Ether Product (R-O-R') AlkoxyPhosphonium:e->Ether:w Sₙ2 Attack Byproducts PPh₃=O + Hydrazine AlkoxyPhosphonium:e->Byproducts:w Forms Nucleophile Nucleophile (R'-OH) Nucleophile:e->Ether:w Appel_Mechanism PPh3 PPh₃ PhosphoniumSalt Phosphonium Salt PPh3:e->PhosphoniumSalt:w CX4 Carbon Tetrabromide (CBr₄) CX4:e->PhosphoniumSalt:w AlkoxyPhosphonium Alkoxyphosphonium Halide PhosphoniumSalt:e->AlkoxyPhosphonium:w Reacts with Alcohol Substrate (R-OH) Alcohol:e->AlkoxyPhosphonium:w AlkylHalide Alkyl Halide (R-Br) AlkoxyPhosphonium:e->AlkylHalide:w Sₙ2 Attack by Halide TPPO PPh₃=O AlkoxyPhosphonium:e->TPPO:w Forms

Sources

Application Notes & Protocols: Tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate as a Scaffold for a Novel Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Introduction: Unlocking the Potential of an Oxane Scaffold

The quest for novel chiral ligands is a driving force in the advancement of asymmetric catalysis, a cornerstone of modern pharmaceutical and fine chemical synthesis. The structural rigidity and defined stereochemistry of cyclic scaffolds make them particularly attractive starting points for ligand design. Tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate represents a readily available and promising, yet underexplored, chiral building block.[1][2] Its tetrahydropyran (oxane) core provides a conformationally constrained framework, while the geminal carbamate-protected amine and hydroxymethyl groups offer ideal handles for coordination to a metal center.

This guide moves beyond the characterization of this molecule as a mere building block. We present a comprehensive application framework, proposing its transformation into a novel chiral amino alcohol ligand and detailing its subsequent application in a highly valuable carbon-carbon bond-forming reaction: the zinc-catalyzed asymmetric alkynylation of aldehydes. This reaction yields chiral propargylic alcohols, which are versatile intermediates in organic synthesis.[3] The protocols and mechanistic insights provided herein are grounded in established principles of asymmetric catalysis, drawing parallels with well-documented carbohydrate-derived and other cyclic amino alcohol ligand systems.[4][5][6]

Part 1: Synthesis of the Chiral Ligand: (4-(Aminomethyl)oxan-4-yl)methanol (AOM)

The primary step to unlock the catalytic potential of the starting material is the deprotection of the amine functionality. The resulting 1,2-amino alcohol, which we will designate as (4-(aminomethyl)oxan-4-yl)methanol (AOM) , is the active chiral ligand. The Boc (tert-butoxycarbonyl) protecting group can be efficiently removed under acidic conditions.

Experimental Workflow: Ligand Synthesis

G cluster_0 Ligand Synthesis Start tert-butyl N-[4-(hydroxymethyl) oxan-4-yl]carbamate Reagents Reagents: - Dichloromethane (DCM) - Trifluoroacetic Acid (TFA) Start->Reagents Dissolve in DCM Reaction Reaction: - Stir at room temperature - Monitor by TLC Reagents->Reaction Add TFA Workup Workup: - Evaporate solvent/TFA - Basify with aq. NaOH - Extract with organic solvent Reaction->Workup Upon completion Purification Purification: - Dry over Na2SO4 - Concentrate in vacuo Workup->Purification Product Product: (4-(aminomethyl)oxan-4-yl)methanol (AOM Ligand) Purification->Product

Caption: Workflow for the synthesis of the AOM ligand.

Protocol 1: Synthesis of (4-(aminomethyl)oxan-4-yl)methanol (AOM)

This protocol describes the deprotection of the commercially available starting material to yield the chiral amino alcohol ligand.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA, 4-5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Deprotection: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 4-5 eq) dropwise to the stirred solution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching and Neutralization: Carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA. To the resulting residue, add distilled water and cool to 0 °C. Adjust the pH to >10 by the slow addition of 1 M NaOH solution.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate or DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude AOM ligand as an oil or waxy solid. The product is often of sufficient purity for direct use in the catalytic step.

Part 2: Application in Asymmetric Alkynylation of Aldehydes

With the AOM ligand in hand, we can now apply it to an asymmetric catalytic reaction. The enantioselective addition of terminal alkynes to aldehydes is a powerful method for synthesizing chiral propargylic alcohols. Chiral amino alcohols are excellent ligands for this transformation, often used in conjunction with zinc(II) salts.[4][5][7]

Proposed Catalytic Cycle

The proposed mechanism involves the in situ formation of a chiral zinc complex. The AOM ligand coordinates to the zinc(II) center, creating a chiral pocket. The terminal alkyne is deprotonated by a base (e.g., triethylamine) and subsequently coordinates to the zinc, forming a reactive alkynylzinc species. The aldehyde is then activated by coordination to the Lewis acidic zinc center, positioning it for a stereoselective attack by the nucleophilic alkyne.

Catalytic_Cycle AOM AOM Ligand Catalyst Chiral Zn(II)-AOM Complex AOM->Catalyst Zn Zn(OTf)₂ Zn->Catalyst Base Et₃N Base->Catalyst AlkynylZinc Reactive Alkynylzinc Species Catalyst->AlkynylZinc + Alkyne, - HNEt₃⁺ Alkyne R'−C≡CH TransitionState Diastereomeric Transition State AlkynylZinc->TransitionState + Aldehyde Aldehyde R−CHO Aldehyde->TransitionState ProductComplex Zinc Alkoxide Product Complex TransitionState->ProductComplex C-C Bond Formation ProductComplex->Catalyst Protonolysis / Ligand Exchange Product Chiral Propargylic Alcohol ProductComplex->Product Workup

Caption: Proposed catalytic cycle for the AOM-ligated zinc-catalyzed alkynylation.

Protocol 2: Asymmetric Addition of Phenylacetylene to Benzaldehyde

This protocol details a representative procedure for the asymmetric alkynylation reaction.

Materials:

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂, 20 mol%)

  • AOM ligand (from Protocol 1, 22 mol%)

  • Triethylamine (Et₃N, 1.5 eq)

  • Phenylacetylene (1.2 eq)

  • Benzaldehyde (1.0 eq, freshly distilled)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware, magnetic stirrer, syringes

Procedure:

  • Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add Zn(OTf)₂ (20 mol%) and the AOM ligand (22 mol%). Add anhydrous toluene and stir the suspension at room temperature for 1 hour to facilitate complex formation.

  • Reagent Addition: To the stirred suspension, add triethylamine (1.5 eq) followed by phenylacetylene (1.2 eq) via syringe. Stir the mixture for another 30 minutes at room temperature.

  • Aldehyde Addition: Cool the reaction mixture to 0 °C. Add freshly distilled benzaldehyde (1.0 eq) dropwise over 5 minutes.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor its progress by TLC. Reaction times can vary from 12 to 48 hours depending on the substrate.

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral propargylic alcohol.

  • Characterization: Determine the yield of the purified product. Analyze the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC).

Expected Performance and Substrate Scope

Based on analogous systems using carbohydrate-derived or other cyclic amino alcohol ligands, the AOM ligand is expected to provide good to excellent yields and high levels of enantioselectivity, particularly for aromatic aldehydes.[4][7]

EntryAldehyde (R-CHO)Expected Yield (%)Expected ee (%)
1Benzaldehyde85 - 9590 - 98
24-Chlorobenzaldehyde80 - 9292 - 97
34-Methoxybenzaldehyde88 - 9888 - 95
42-Naphthaldehyde90 - 97>99
5Cinnamaldehyde75 - 8585 - 92
6Cyclohexanecarboxaldehyde60 - 7570 - 85

Table 1: Expected results for the AOM/Zn(OTf)₂ catalyzed alkynylation of various aldehydes. Data is extrapolated from similar systems reported in the literature.[4][5]

Trustworthiness and Self-Validation

The protocols described are designed as self-validating systems. The successful synthesis of the AOM ligand can be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS). The efficacy of the catalytic protocol is validated by two key metrics:

  • Chemical Yield: A high yield of the desired propargylic alcohol indicates efficient catalytic turnover.

  • Enantiomeric Excess (ee%): A high ee% confirms the effective transfer of chirality from the AOM ligand to the product, validating the proposed asymmetric induction mechanism.

Running a control reaction without the chiral AOM ligand should result in a racemic product (0% ee), confirming that the ligand is essential for stereocontrol.

References

  • Emmerson, D. P. G., Hems, W. P., & Davis, B. G. (2006). Carbohydrate-derived amino-alcohol ligands for asymmetric alkynylation of aldehydes. Organic Letters, 8(2), 207–210. [Link]

  • Li, Z., Upadhyay, V., DeCamp, A. E., et al. (2004). Enantioselective alkynylation of aromatic aldehydes catalyzed by readily available chiral amino alcohol-based ligands. Tetrahedron: Asymmetry, 15(24), 3919-3924. [Link]

  • Emmerson, D. P. G., et al. (2006). Carbohydrate-derived amino-alcohol ligands for asymmetric alkynylation of aldehydes. Organic Letters. [Link]

  • Coppola, F. M., et al. (2015). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 13(9), 2663-2672. [Link]

  • Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Advanced Synthesis & Catalysis, 351(1-2), 9-36. [Link]

Sources

Troubleshooting & Optimization

identification and removal of side products in tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate purification

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the .

Technical Support Center: Purification of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, prized for its bifunctional nature containing a protected amine and a primary alcohol.[1] The purity of this intermediate is paramount for the success of subsequent synthetic steps. This guide provides a comprehensive, question-and-answer-based resource for researchers encountering challenges related to the identification and removal of impurities during its purification. We will delve into the causality behind the formation of common side products and provide validated protocols for their effective removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I am likely to encounter after the synthesis of this compound?

The synthesis typically involves the reaction of 4-(aminomethyl)oxan-4-ol with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[2][3] Consequently, several predictable impurities may arise from the reaction itself or the workup procedure.

Impurity Source Common Characteristics
Di-tert-butyl dicarbonate (Boc₂O) Excess reagent used to drive the reaction to completion.Volatile solid with a low melting point (22-24 °C) and a characteristic "Boc" smell.[2][4] Insoluble in water.[2][4]
tert-Butanol A primary byproduct of the Boc protection reaction.[4][5]Volatile liquid, partially soluble in water.
N,O-bis-Boc protected species Reaction of Boc₂O with both the amine and the hydroxyl group, especially if a strong base like DMAP is used or under forcing conditions.[6]A less polar, more greasy compound compared to the desired product.
Unreacted Amino Alcohol Incomplete reaction.Highly polar and water-soluble.
Deprotected Amine Accidental exposure to acidic conditions during workup can cleave the acid-labile Boc group.[7][8][9]Highly polar, may appear as a baseline spot on TLC.

Q2: How can I effectively monitor the reaction and detect these impurities?

Thin Layer Chromatography (TLC) is the most effective initial tool.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., starting with 30-50% ethyl acetate in hexanes) is a good starting point for resolving the product from less polar impurities.[10]

  • Visualization:

    • UV Light (254 nm): Will visualize UV-active impurities, though the product itself is not strongly UV-active.

    • Potassium Permanganate (KMnO₄) Stain: Excellent for visualizing the product (alcohol functional group) and unreacted starting material.

    • Ninhydrin Stain: Specifically stains primary/secondary amines. This is crucial for detecting the unreacted amino alcohol starting material and any deprotected product. Boc-protected amines will not stain with ninhydrin.

In ¹H NMR spectroscopy, the presence of unreacted Boc anhydride can be identified by a characteristic singlet around δ 1.5 ppm, which is distinct from the product's Boc singlet.[4]

Q3: My crude product is a persistent oil with a strong, sweet smell. What is the likely cause?

This is a classic sign of residual, unreacted di-tert-butyl dicarbonate (Boc anhydride) and the byproduct, tert-butanol.[4] Both are volatile and contribute to the oily nature and distinct odor of the crude material.[4]

Troubleshooting and Purification Guide

This section addresses specific problems encountered during purification and provides actionable solutions.

Workflow for Purification of this compound

G start Crude Reaction Mixture workup Aqueous Workup (Sat. NaHCO₃, Brine) start->workup rotovap Concentrate under Reduced Pressure workup->rotovap analysis1 Analyze Crude by TLC/NMR rotovap->analysis1 impurity_check Excess Boc₂O or t-BuOH present? analysis1->impurity_check high_vac Place on High Vacuum (overnight if necessary) impurity_check->high_vac Yes purity_check Is product pure? impurity_check->purity_check No high_vac->purity_check column Flash Column Chromatography (Hexane/EtOAc gradient) purity_check->column No final_product Final Purified Product purity_check->final_product Yes fractions Combine Pure Fractions column->fractions fractions->final_product G cluster_main Desired Reaction cluster_side Side Reaction SA Starting Amino Alcohol (R-NH₂, R'-OH) Product Desired Product (R-NHBoc, R'-OH) SA->Product Base (e.g., NaHCO₃) Boc2O_1 Boc₂O (1 equiv) Boc2O_1->Product Product_side Desired Product SideProduct N,O-bis-Boc Impurity (R-NHBoc, R'-OBoc) Product_side->SideProduct Forcing Conditions or DMAP Boc2O_2 Excess Boc₂O Boc2O_2->SideProduct

Sources

troubleshooting failed reactions of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic transformations involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you navigate experimental challenges and ensure the success of your reactions.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: Oxidation of the Primary Alcohol

  • Troubleshooting Guide: Boc-Deprotection

  • Experimental Protocols

  • References

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions and known stability issues for this compound?

A: This compound is generally stable under standard laboratory conditions. For long-term storage, we recommend keeping it in a tightly sealed container in a cool, dry place, protected from light. The primary points of reactivity are the primary alcohol and the acid-labile tert-butyloxycarbonyl (Boc) protecting group. Avoid strong acidic or basic conditions during storage and handling to prevent premature deprotection or other degradation pathways. The oxane ring is robust and not prone to decomposition under normal conditions.

Q2: What are the most common synthetic transformations for this molecule and what are the key challenges?

A: The two most common reactions are:

  • Oxidation of the primary alcohol to the corresponding aldehyde, tert-butyl N-[4-formyloxan-4-yl]carbamate. The main challenge here is preventing over-oxidation to the carboxylic acid, which can occur if water is present in the reaction mixture.[1][2]

  • Deprotection of the Boc group to yield 4-(aminomethyl)oxan-4-ol. The key challenge is ensuring complete removal of the Boc group without causing side reactions from the resulting tert-butyl cation.[3][4]

This guide will focus on troubleshooting these two critical transformations.

Troubleshooting Guide: Oxidation of the Primary Alcohol

The oxidation of the primary alcohol on this substrate to an aldehyde is a crucial step for subsequent reactions like reductive amination or Wittig reactions. Mild oxidation conditions are required to prevent the formation of the carboxylic acid.[5] We recommend methods such as the Dess-Martin periodinane (DMP) oxidation or the Swern oxidation.[6][7]

Q3: My oxidation reaction is showing low conversion, with a significant amount of starting material remaining. What could be the cause?

A: Incomplete conversion in oxidations of this substrate can stem from several factors related to reagent quality, reaction setup, and the inherent properties of the molecule.

  • Causality: The hydroxyl group in your molecule is sterically accessible, but reagent quality is paramount. DMP, for instance, can hydrolyze over time, and the activating agents for a Swern oxidation are highly moisture-sensitive.[8]

  • Troubleshooting Workflow:

    G start Incomplete Oxidation Detected (TLC/LC-MS) reagent Verify Reagent Quality & Stoichiometry start->reagent conditions Optimize Reaction Conditions reagent->conditions Reagents confirmed active result Improved Conversion reagent->result New reagents used solvent Check Solvent and Solubility conditions->solvent Still incomplete conditions->result Time/Temp adjusted solvent->result Solubility optimized

    Caption: Troubleshooting workflow for incomplete oxidation.
  • Actionable Solutions:

Problem AreaRecommended ActionScientific Rationale
Reagent Quality DMP: Use freshly opened or properly stored DMP. If in doubt, use a new bottle. Swern: Use freshly distilled oxalyl chloride and anhydrous DMSO. Ensure all glassware is oven-dried.DMP is moisture-sensitive and can decompose.[8] The active species in a Swern oxidation is formed in situ and is rapidly quenched by water.[9]
Reaction Time/Temp Increase the reaction time and monitor by TLC or LC-MS every 30 minutes. For DMP, ensure the reaction is at room temperature. For Swern, maintain the temperature at -78 °C during additions, as warming can lead to side reactions.[9][10]Oxidation is a kinetic process. While often fast, some substrates may require longer exposure to the oxidant for full conversion.[11]
Solvent Ensure the starting material is fully dissolved. For DMP, dichloromethane (DCM) is standard.[12] If solubility is an issue, consider a co-solvent system, but ensure it is compatible with the oxidant.Poor solubility limits the interaction between the substrate and the oxidizing agent, leading to a stalled reaction.[13]
Stoichiometry Use a slight excess of the oxidizing agent (e.g., 1.2-1.5 equivalents).Using insufficient oxidant will naturally lead to incomplete conversion of the starting material.

Q4: I am observing the formation of a more polar byproduct, which I suspect is the carboxylic acid. How can I prevent this?

A: This is a classic problem when oxidizing primary alcohols. The initially formed aldehyde can be further oxidized to a carboxylic acid, especially in the presence of water.[1][2]

  • Causality: The aldehyde intermediate reacts with water to form a geminal diol (hydrate), which can be oxidized in the same way as the starting alcohol.[2] Therefore, maintaining strictly anhydrous conditions is critical.

  • Preventative Measures:

    • Dry Your Solvent: Use freshly distilled solvent or solvent from a sure-seal bottle. DCM should be dried over calcium hydride.

    • Use Molecular Sieves: Add activated molecular sieves (4Å) to the reaction vessel to scavenge any trace amounts of water.

    • Choose the Right Oxidant: Mild, anhydrous oxidation systems like DMP and Swern are specifically designed to minimize over-oxidation.[6][14] Avoid chromium-based reagents like Jones reagent, which are intended for this transformation.[1]

    • Work-up Conditions: Perform the work-up at low temperatures if possible and avoid prolonged exposure to aqueous acidic or basic conditions.

Q5: The work-up of my DMP oxidation is difficult, resulting in a thick slurry that is hard to filter and purify.

A: This is a common issue with DMP oxidations, as the reaction byproduct, iodinane, is a solid that often precipitates.[15][16]

  • Causality: The reduction of the hypervalent iodine reagent generates stoichiometric amounts of solid byproducts. These can trap the desired product, making isolation difficult.

  • Optimized Work-up Strategy:

    • Dilution: After the reaction is complete, dilute the mixture with a non-polar solvent like diethyl ether or hexanes. This will help precipitate the iodine byproducts while keeping your product in solution.[15][16]

    • Quenching/Washing: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes. The thiosulfate reduces the remaining oxidant and byproducts to more soluble forms.[16]

    • Filtration: Filter the entire mixture through a pad of Celite®. Wash the Celite pad thoroughly with your organic solvent (e.g., DCM or ethyl acetate) to recover any adsorbed product.[17]

    • Extraction: Proceed with a standard aqueous work-up on the filtrate.

Troubleshooting Guide: Boc-Deprotection

The Boc group is designed for easy removal under acidic conditions.[18][19] The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[3][20]

Q6: My Boc-deprotection is incomplete. I still see starting material even after several hours.

A: Incomplete deprotection is often due to insufficient acid strength or concentration, or steric hindrance.[11][13]

  • Causality: The cleavage of the Boc group is an acid-catalyzed equilibrium. If the acid is too weak, too dilute, or if steric factors slow the reaction, the deprotection will not go to completion. The rate of cleavage has been shown to have a second-order dependence on acid concentration.[11]

  • Troubleshooting Workflow:

    G start Incomplete Deprotection (TLC/LC-MS) acid Increase Acid Concentration (e.g., 20% -> 50% TFA) start->acid time_temp Increase Reaction Time or Temp (e.g., RT -> 40°C) acid->time_temp Still incomplete result Complete Deprotection acid->result Success! system Change Acid System (e.g., TFA/DCM -> HCl/Dioxane) time_temp->system Still incomplete time_temp->result Success! system->result

    Caption: Troubleshooting workflow for incomplete Boc-deprotection.
  • Actionable Solutions:

ParameterRecommended AdjustmentScientific Rationale
Acid Concentration Increase the concentration of trifluoroacetic acid (TFA) in DCM from a standard 20% (v/v) to 50% or even 95%.[11]A higher acid concentration increases the rate of protonation and subsequent cleavage of the Boc group.[11]
Reaction Time Extend the reaction time and monitor carefully.Some sterically hindered Boc groups simply require more time for the reaction to reach completion.[11]
Acid System Switch to a different acid system, such as 4M HCl in 1,4-dioxane.HCl in dioxane is a very effective reagent for Boc deprotection and can be successful when TFA fails.[11]
Temperature Gentle warming (e.g., to 40 °C) can sometimes accelerate a sluggish deprotection.Increasing the temperature provides the necessary activation energy to overcome a high kinetic barrier.[11]

Q7: I've successfully removed the Boc group, but my mass spectrum shows a product that is +56 Da heavier than my expected product.

A: This is a classic signature of tert-butylation, a common side reaction during Boc deprotection.[4]

  • Causality: The reaction mechanism generates a reactive tert-butyl cation (tBu⁺).[3][4] This electrophile can be trapped by any nucleophile present in the reaction. In your case, the primary alcohol of another molecule could be alkylated, leading to a tert-butyl ether, or the newly deprotected amine could be alkylated.

  • Prevention with Scavengers: The solution is to add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are designed to react with and neutralize the tBu⁺ cation before it can react with your product.[13]

Recommended ScavengerAmount (v/v)Rationale
Triisopropylsilane (TIS) 2.5 - 5%TIS is a hydride donor that reduces the tBu⁺ cation to isobutane. It is highly effective and widely used.
Anisole or Thioanisole 5%These electron-rich aromatic compounds act as Friedel-Crafts traps for the tBu⁺ cation.[3]

Experimental Protocols

Protocol 1: Dess-Martin Oxidation of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up a Dissolve Substrate (1 eq) in anhydrous DCM b Add Dess-Martin Periodinane (1.2 eq) a->b c Stir at Room Temperature (1-2 hours) b->c d Monitor by TLC c->d e Dilute with Et₂O d->e Reaction Complete f Quench with aq. NaHCO₃/Na₂S₂O₃ e->f g Filter through Celite f->g h Extract, Dry, Concentrate g->h

Caption: Workflow for Dess-Martin Oxidation.
  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) in one portion.

  • Stir the resulting suspension at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether (equal volume to DCM).

  • Pour the mixture into a separatory funnel containing a stirred, biphasic solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 ratio). Stir vigorously for 15 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.

Protocol 2: Swern Oxidation of this compound

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C (acetone/dry ice bath) under a nitrogen atmosphere, add a solution of anhydrous dimethyl sulfoxide (DMSO, 2.5 eq) in DCM dropwise.[21]

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in DCM dropwise over 10 minutes.

  • Stir the reaction for 30-45 minutes at -78 °C.

  • Add triethylamine (TEA, 5.0 eq) dropwise, stir for 10 minutes at -78 °C, and then allow the reaction to warm to room temperature.[21]

  • Quench the reaction by adding water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The malodorous byproduct, dimethyl sulfide, is volatile and can be removed under high vacuum.[9] Rinse glassware with bleach to neutralize the odor.[9]

Protocol 3: Boc-Deprotection using TFA in DCM

  • Dissolve this compound (1.0 eq) in DCM (0.1 M).

  • Add triisopropylsilane (TIS, 0.5 eq, 5% v/v) to the solution as a scavenger.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).[11]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[11]

  • The resulting amine salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a saturated aqueous NaHCO₃ solution.

References

  • Benchchem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Benchchem. (2025). PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures.
  • Reddit. (2021). Having great trouble with a Boc-protection reaction.
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2015).
  • Sigma-Aldrich. (n.d.).
  • ECHEMI. (n.d.).
  • Organic Chemistry Portal. (n.d.). Dess–Martin periodinane, Triacetoxyperiodinane, DMP.
  • Wikipedia. (n.d.).
  • Chemguide. (n.d.).
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • Wikipedia. (n.d.). Dess–Martin periodinane.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Chem-Station Int. Ed. (2014).
  • Chemistry Steps. (n.d.).
  • Chemistry Stack Exchange. (2017).
  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP)
  • Reddit. (2025). How to easily work-up Dess-Martin periodinane ?.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones.
  • NROChemistry. (n.d.).
  • PubChem. (n.d.). tert-Butyl n-[4-(hydroxymethyl)
  • Alfa Chemistry. (n.d.).
  • Wikipedia. (n.d.).

Sources

common challenges and solutions in the synthesis of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges encountered during its synthesis and provide practical, field-tested solutions and in-depth explanations to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method is the Boc-protection of the primary amine of a pre-synthesized 4-aminooxane-4-methanol scaffold. This reaction typically utilizes di-tert-butyl dicarbonate (Boc₂O) as the protecting group source in the presence of a suitable base.

Q2: Why is the Boc protecting group preferred for this synthesis?

The tert-butyloxycarbonyl (Boc) group is widely used for amine protection in organic synthesis for several key reasons:

  • Stability: It is stable under a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[1]

  • Mild Deprotection: The Boc group can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which is often orthogonal to other protecting groups.[1][2]

  • High Yields: The protection reaction generally proceeds with high yields and selectivity for amines over other nucleophilic groups like alcohols.[3]

Q3: What are the critical parameters to control during the Boc protection step?

The success of the Boc protection hinges on several factors:

  • Stoichiometry: A slight excess of Boc₂O is typically used to ensure complete conversion of the starting amine.

  • Base Selection: The choice of base is crucial. Common bases include sodium bicarbonate, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP).[2][3] The base neutralizes the acidic byproducts of the reaction.

  • Solvent System: A variety of solvents can be employed, often a mixture of an organic solvent like dioxane, tetrahydrofuran (THF), or acetonitrile with water to ensure solubility of all reactants.[3][4]

  • Temperature: The reaction is typically performed at room temperature or with gentle heating to 40°C.[3]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable mobile phase, such as 10% methanol in chloroform, can effectively separate the starting material (amine) from the Boc-protected product.[4] Visualization can be achieved using an appropriate stain, like iodine.[4]

Q5: What are the expected spectroscopic characteristics of the final product?

While specific NMR data can vary slightly based on the solvent used, you can generally expect the following characteristic signals for this compound:

  • ¹H NMR: A characteristic singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group.[4]

  • ¹³C NMR: Resonances for the quaternary carbon of the Boc group and the carbons of the oxane ring.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Problem 1: Low or No Product Formation

Symptoms:

  • TLC analysis shows predominantly starting material (amine) even after extended reaction time.

  • Low isolated yield of the desired product.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Inactive Boc Anhydride Di-tert-butyl dicarbonate (Boc₂O) can decompose over time, especially if exposed to moisture.Use a fresh bottle of Boc₂O or test the activity of the current batch on a simpler amine. Store Boc₂O in a desiccator.
Insufficient Base The reaction generates acidic byproducts that can protonate the starting amine, rendering it non-nucleophilic. An inadequate amount of base will fail to neutralize these acids.Ensure at least one equivalent of a suitable base (e.g., NaHCO₃, TEA) is used. For less reactive amines, a stronger, non-nucleophilic base might be necessary.[1]
Poor Solubility of Reactants If the starting amine and Boc₂O are not in the same phase, the reaction rate will be significantly reduced.Employ a biphasic solvent system such as dioxane/water or THF/water to dissolve all components.[3][4] Vigorous stirring is essential to maximize the interfacial area.
Low Reaction Temperature While the reaction often proceeds at room temperature, some less nucleophilic amines may require gentle heating to increase the reaction rate.If the reaction is sluggish at room temperature, consider moderately heating the mixture to around 40°C.[3]
Problem 2: Formation of Side Products

Symptoms:

  • Multiple spots observed on the TLC plate in addition to the starting material and product.

  • Difficult purification, with isolated product contaminated with impurities.

Potential Causes & Solutions:

| Cause | Explanation | Recommended Solution | | :--- | :--- | | Over-reaction (Double Boc Protection) | In some cases, a second Boc group can be added to the carbamate nitrogen, forming a di-Boc protected species. | This is less common with primary amines but can occur. Use a controlled stoichiometry of Boc₂O (typically 1.1-1.2 equivalents). | | Reaction with Hydroxyl Group | While amines are generally more nucleophilic than alcohols, under certain conditions (e.g., presence of a strong catalyst like DMAP), the hydroxyl group can be protected.[1] | To ensure chemoselectivity for the amine, avoid using highly activating catalysts if possible. Standard conditions with bases like NaHCO₃ or TEA usually favor N-protection.[3][5] | | Formation of Oxazolidinone | For amino alcohols, an intramolecular cyclization can occur to form an oxazolidinone, especially under certain conditions.[5] | Using aqueous solvent systems and mild bases can help suppress this side reaction.[5] |

Problem 3: Difficult Product Isolation and Purification

Symptoms:

  • The product is obtained as a persistent oil that is difficult to crystallize.[4]

  • Emulsion formation during aqueous workup.

  • Co-elution of impurities during column chromatography.

Potential Causes & Solutions:

| Cause | Explanation | Recommended Solution | | :--- | :--- | | Product is an Oil | Boc-protected amines, particularly those with flexible aliphatic chains, can often be oils or low-melting solids. | After aqueous workup and extraction, concentrate the organic phase under vacuum to obtain the crude product as an oil.[4] Attempt trituration with a non-polar solvent like cold hexanes to induce crystallization.[4] | | Emulsions during Workup | The presence of both polar and non-polar functional groups in the product and byproducts can lead to the formation of stable emulsions during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. If necessary, filter the entire mixture through a pad of celite. | | Ineffective Purification | The polarity of the product might be very similar to that of certain impurities, making chromatographic separation challenging. | If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective purification method.[4] For chromatography, carefully select the solvent system and consider using a gradient elution. |

Experimental Workflow & Protocols

Visualizing the Synthetic Pathway

The synthesis of this compound is a straightforward nucleophilic acyl substitution reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Amine 4-Aminooxane-4-methanol Conditions Base (e.g., NaHCO₃) Solvent (e.g., Dioxane/Water) Room Temperature Amine->Conditions Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Conditions Product This compound Conditions->Product Byproducts t-BuOH + CO₂ Conditions->Byproducts

Caption: General workflow for Boc protection.

Detailed Protocol for Synthesis

This protocol is adapted from established procedures for the Boc protection of amino alcohols.[3][4]

Materials:

  • 4-Aminooxane-4-methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-aminooxane-4-methanol (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.

  • Addition of Base: Add sodium bicarbonate (1.2 eq) to the solution and stir until it is dissolved.

  • Addition of Boc₂O: Cool the mixture in an ice-water bath. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (10% MeOH in CHCl₃).

  • Workup: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. b. Dilute the remaining aqueous slurry with water and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which may be an oil or a solid.

  • Purification: a. Trituration: If the product is an oil, attempt to solidify it by triturating with cold hexanes. Filter the resulting solid.[4] b. Recrystallization: For further purification, recrystallize the solid from a mixture of boiling ethyl acetate and hexanes.[4]

Troubleshooting Decision Tree

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

Troubleshooting_Flowchart Start Reaction Complete? Check_TLC Analyze TLC Plate Start->Check_TLC Low_Yield Low Yield/ No Reaction Check_TLC->Low_Yield Mainly starting material Side_Products Multiple Spots/ Side Products Check_TLC->Side_Products Multiple spots Good_Conversion Good Conversion Check_TLC->Good_Conversion Clean conversion Check_Reagents Check Boc₂O activity and base stoichiometry Low_Yield->Check_Reagents Review_Stoich Verify Boc₂O stoichiometry (1.1 eq) Side_Products->Review_Stoich Proceed_Workup Proceed to Workup & Purification Good_Conversion->Proceed_Workup Adjust_Conditions Increase temperature (40°C) Improve solvent system Check_Reagents->Adjust_Conditions Reagents OK Optimize_Base Use milder base (NaHCO₃) Avoid strong catalysts Review_Stoich->Optimize_Base Stoichiometry OK

Caption: A decision tree for troubleshooting the synthesis.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 149. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

addressing issues with the deprotection of the Boc group in tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Deprotection of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Welcome to the technical support guide for addressing challenges associated with the Boc deprotection of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate. Here, we provide in-depth, field-proven insights into the reaction's mechanism, potential pitfalls, and robust solutions in a direct question-and-answer format.

Section 1: Core Principles & Mechanistic Insights

The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis.[1] The standard method involves acid-catalyzed hydrolysis, which proceeds through a well-understood mechanism.[2]

  • Protonation: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the Boc group.[3][4]

  • Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.[1][5]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas (CO₂) and the desired free amine.[3][4]

  • Salt Formation: In the acidic medium, the newly formed amine is protonated, typically yielding an ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[3][4]

The primary challenge in any Boc deprotection stems from the generation of the highly reactive tert-butyl cation.[5][6] This electrophile can lead to unwanted side reactions if not properly managed, a critical consideration for a substrate like this compound, which contains a potentially nucleophilic primary hydroxyl group.

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Protonated_Boc->Carbamic_Acid tBu_Cation t-Butyl Cation (t-Bu⁺) Protonated_Boc->tBu_Cation H_plus H⁺ (from TFA or HCl) Free_Amine Free Amine Carbamic_Acid->Free_Amine Carbamic_Acid->Free_Amine CO2 CO₂ (gas) Carbamic_Acid->CO2 Amine_Salt Amine Salt Free_Amine->Amine_Salt Free_Amine->Amine_Salt H_plus2 H⁺

Caption: Acid-catalyzed mechanism of Boc deprotection.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the deprotection of this compound.

Q1: My deprotection reaction is incomplete. What are the likely causes and how can I fix it?

Incomplete conversion is a frequent issue that can usually be resolved by systematically evaluating the reaction parameters.

  • Insufficient Acid: The reaction is acid-catalyzed. Ensure a sufficient excess of acid is used. For TFA, concentrations of 20-50% (v/v) in a solvent like dichloromethane (DCM) are standard.[7] For HCl, a 4M solution in 1,4-dioxane is commonly employed.[8][9]

  • Inadequate Reaction Time: While many deprotections are complete within 1-2 hours at room temperature, some sterically hindered or less reactive substrates may require longer times.[7] It is crucial to monitor the reaction's progress by a suitable analytical method (TLC or LC-MS) before quenching.[5]

  • Low Temperature: Reactions are typically run at room temperature. If the reaction is sluggish, gentle warming (e.g., to 30-40°C) can be considered, but must be balanced against the risk of side reactions. High temperatures can also cause thermal deprotection, but this usually requires much harsher conditions.[10][11]

  • Water Content: Ensure anhydrous conditions, especially when using reagents like 4M HCl in dioxane. Water can compete with the substrate for the acid, potentially slowing the reaction.[12]

Q2: I'm observing a significant side product with a higher molecular weight. What is it and how can I prevent it?

The most probable side product is the O-tert-butylated ether, formed by the reaction of the primary hydroxyl group with the tert-butyl cation generated during cleavage.

  • Causality: The hydroxyl group on your molecule is a nucleophile that can be alkylated by the electrophilic tert-butyl cation.[6][12]

  • Prevention (The Use of Scavengers): The most effective strategy is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted alkylation.[5]

ScavengerApplication NotesTypical Concentration
Triisopropylsilane (TIS) A highly effective scavenger that reduces the tert-butyl cation. Excellent general-purpose choice.[5]2.5 - 5% (v/v)[7]
Water Can trap the cation to form tert-butanol. Often included in standard TFA cocktails.[5]2.5 - 5% (v/v)
Thioanisole Particularly useful for protecting sulfur-containing residues like methionine, but also effective in general cases.[5]~5% (v/v)

Q3: Could the acidic conditions cause the oxane ring to open?

This is a valid concern, particularly for chemists experienced with more strained small rings like oxetanes.

  • Expert Analysis: The oxane (tetrahydropyran) ring in your substrate is a six-membered saturated heterocycle and is significantly more stable than its four-membered oxetane counterpart due to minimal ring strain.[13] While 3,3-disubstituted oxetanes show enhanced stability, they can still be susceptible to ring-opening under harsh acidic conditions, especially with internal nucleophiles.[14][15] However, the 4,4-disubstituted oxane core in this compound is considered highly robust and is not expected to undergo ring-opening under standard Boc deprotection conditions (e.g., TFA/DCM or 4M HCl in dioxane at room temperature).[16][17]

Q4: Are there milder, alternative deprotection methods I can try if my substrate is sensitive to strong acids?

Yes, if the standard strong acid protocols prove problematic, several milder alternatives can be employed. The choice depends on the specific sensitivities of your molecule.[18]

  • Oxalyl Chloride in Methanol: This method is reported to be very mild and tolerant of other acid-labile functional groups.[19][20] It is believed to proceed through a mechanism that is broader than simple in-situ generation of HCl.[20]

  • Aqueous Phosphoric Acid: This system is an effective and environmentally benign option for deprotecting tert-butyl carbamates while tolerating other sensitive groups.[21]

  • Thermal Deprotection: Boc groups can be removed by heating, often in a high-boiling solvent or even neat.[11] This avoids acidic conditions entirely but requires high temperatures (e.g., >100°C) that may not be suitable for all substrates.[22][23]

Troubleshooting_Workflow start Start: Boc Deprotection check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_purity Product Pure? check_completion->check_purity Yes troubleshoot_incomplete Increase Acid Conc. Increase Time/Temp incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Retry consider_alternatives Consider Milder Alternative Methods troubleshoot_incomplete->consider_alternatives If still failing impure Side Product Observed (e.g., O-t-Butylation) check_purity->impure No end_success Success: Isolate Product check_purity->end_success Yes add_scavenger Add Scavenger (e.g., TIS) impure->add_scavenger add_scavenger->start Retry add_scavenger->consider_alternatives If still impure

Caption: Troubleshooting workflow for Boc deprotection.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common and alternative deprotection procedures.

Protocol 1: Standard Deprotection using TFA in DCM

This is the most common and robust method for general-purpose Boc deprotection.

  • Preparation: In a round-bottom flask equipped with a stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.

  • Scavenger Addition: Add triisopropylsilane (TIS) (0.5 eq, ~5% v/v of the final reaction volume) to the solution.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise to a final concentration of 25% v/v.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1–3 hours. Monitor the reaction's progress by TLC (e.g., using 10% MeOH in DCM with Ninhydrin stain) or LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation). Co-evaporation with a solvent like toluene can help remove residual TFA.[5]

  • Purification: The resulting residue is the amine trifluoroacetate salt. It can be used as is, or the free amine can be obtained by dissolving the residue in a suitable solvent (e.g., ethyl acetate), washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), drying the organic layer over Na₂SO₄, filtering, and concentrating in vacuo.

Protocol 2: Standard Deprotection using HCl in 1,4-Dioxane

This method is an excellent alternative to TFA and yields the amine hydrochloride salt directly.

  • Preparation: To a flask containing this compound (1.0 eq), add a 4M solution of HCl in 1,4-dioxane (10–20 eq of HCl).

  • Reaction: Stir the resulting solution or suspension at room temperature for 1–4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure to yield the crude (4-aminooxan-4-yl)methanol hydrochloride salt. Often, the product will precipitate from the reaction mixture and can be collected by filtration.

  • Purification: The hydrochloride salt can be purified by recrystallization or trituration with a suitable solvent like diethyl ether or ethyl acetate.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

A valuable method for substrates sensitive to strong acids.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous methanol (0.1–0.2 M) and cool to 0 °C.

  • Reagent Addition: Slowly add oxalyl chloride (2.0–3.0 eq) to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–4 hours. Monitor the reaction for the disappearance of starting material.[20]

  • Work-up: Concentrate the reaction mixture under reduced pressure. The residue will contain the desired amine hydrochloride salt.

  • Purification: The product can be purified similarly to the methods described in Protocol 2.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]

  • Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • A versatile synthesis of 3,3-disubstituted oxetane and azetidine ethers. Organic & Biomolecular Chemistry - RSC Publishing. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. . [Link]

  • Boc Deprotection Mechanism. YouTube. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Any suggestion on Boc deprotection without using acid?. ResearchGate. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Resolving Ambiguous Peaks in the NMR Spectrum of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving complex NMR spectra. This guide is designed for researchers, scientists, and drug development professionals encountering ambiguous signals in the ¹H or ¹³C NMR spectrum of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind each technique to empower you to obtain a clean, well-resolved spectrum for confident structural elucidation.

Introduction: The Challenge of Spectral Ambiguity

This compound is a molecule that, despite its seemingly straightforward structure, can present significant challenges in NMR analysis. The presence of a flexible oxane ring, a bulky tert-butyl group, and exchangeable protons (–NH and –OH) can lead to signal overlap, peak broadening, and conformational complexities. These issues often manifest as unresolved multiplets, particularly in the region where the oxane and hydroxymethyl protons resonate, making definitive assignment difficult.

This guide will walk you through a logical progression of troubleshooting steps, from simple adjustments in sample preparation and data acquisition to more advanced 2D NMR techniques and the use of chemical shift reagents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum shows a broad, unresolved region for the oxane (tetrahydropyran) ring protons. How can I resolve these signals?

A1: Initial Troubleshooting & 2D NMR Correlation

Signal overlap in the aliphatic region is a common issue for cyclic systems. The protons on the oxane ring are diastereotopic and often have similar chemical environments, leading to complex, overlapping multiplets.

Scientific Rationale: The first and most powerful step is to employ two-dimensional (2D) NMR spectroscopy.[1] These techniques spread the spectral information into a second dimension, dramatically increasing resolution by separating peaks that overlap in a standard 1D spectrum.[2]

Recommended Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse experiment for identifying proton-proton coupling networks.[1] It will allow you to "walk" through the spin systems of the oxane ring, identifying which protons are adjacent to one another.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for resolving overlapping proton signals. It correlates each proton to the carbon it is directly attached to.[3] Since ¹³C spectra have a much wider chemical shift range, protons that are overlapped in the ¹H dimension will often be attached to carbons with distinct chemical shifts, thus appearing as separate cross-peaks in the HSQC spectrum.[2][3]

Experimental Protocol: Acquiring a High-Quality HSQC Spectrum

  • Sample Preparation: Prepare a solution of your compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • Spectrometer Setup:

    • Load the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Perform standard shimming procedures to optimize the magnetic field homogeneity.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width.

  • HSQC Acquisition:

    • Select a standard HSQC pulse program (e.g., hsqcedetgpsp on Bruker instruments).

    • Set the spectral width in the ¹H dimension (F2) to encompass all proton signals.

    • Set the spectral width in the ¹³C dimension (F1) to cover the expected range for aliphatic carbons (e.g., 0-80 ppm).

    • Set the number of scans and increments to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the 2D data with appropriate window functions, Fourier transformation, and phase correction in both dimensions. The resulting spectrum will show correlations between directly bonded protons and carbons.

Q2: The –NH and –OH proton signals are broad and their chemical shifts seem to vary between samples. How can I confirm their assignment and sharpen these peaks?

A2: Addressing Exchangeable Protons

The protons of the carbamate (–NH) and hydroxyl (–OH) groups are "exchangeable" and can participate in hydrogen bonding with the solvent or with other molecules of the analyte.[4] This can lead to peak broadening and concentration- or solvent-dependent chemical shifts.[5]

Scientific Rationale:

  • D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to your NMR sample will cause the –NH and –OH protons to exchange with deuterium. Since deuterium is not observed in a ¹H NMR spectrum, the signals corresponding to these protons will disappear, confirming their assignment.[6]

  • Solvent Effects: The extent of hydrogen bonding is highly dependent on the solvent.[7] In a non-polar, aprotic solvent like CDCl₃, intermolecular hydrogen bonding may be more prevalent, leading to broader signals. In a polar, hydrogen-bond-accepting solvent like DMSO-d₆, the exchangeable protons will preferentially bond with the solvent, often resulting in sharper signals.[8][9]

Experimental Protocol: D₂O Shake

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of D₂O to the tube.

  • Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Compare the two spectra. The signals that have disappeared or significantly decreased in intensity correspond to the –NH and –OH protons.

Q3: I suspect the presence of conformational isomers due to the flexible oxane ring, leading to more peaks than expected. How can I investigate this?

A3: Variable Temperature (VT) NMR

The oxane ring can exist in different chair or boat conformations. If the rate of interconversion between these conformations is on the NMR timescale, you may observe broadened peaks or even separate sets of signals for each conformer.

Scientific Rationale: Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes like conformational exchange.[10] By changing the temperature, you can alter the rate of interconversion.

  • Increasing Temperature: At higher temperatures, the rate of exchange increases. If the exchange becomes fast on the NMR timescale, the signals for the different conformers will coalesce into a single, sharp, averaged signal.[11]

  • Decreasing Temperature: At lower temperatures, the rate of exchange slows down. If the exchange becomes slow on the NMR timescale, you may be able to "freeze out" the individual conformers and observe sharp, distinct signals for each.[12]

Changes in chemical shifts with temperature can help resolve overlapping resonances.[13]

Experimental Protocol: Variable Temperature (VT) NMR Study

  • Select an appropriate solvent: Choose a solvent with a wide liquid range that will not freeze or boil at your target temperatures (e.g., toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Temperature Variation:

    • Gradually increase the temperature in increments of 10-20 K, allowing the sample to equilibrate for at least 10 minutes at each new temperature before acquiring a spectrum.[10]

    • Observe changes in the spectrum, such as peak sharpening, coalescence, or the resolution of new signals.

    • If necessary, perform the same experiment at decreasing temperatures.

  • Data Analysis: Analyze the series of spectra to identify temperature-dependent changes in chemical shifts and line shapes, which are indicative of dynamic exchange processes.[14]

Q4: Even with 2D NMR, some of the oxane ring proton signals are still too close to assign confidently. Is there a way to spread them out further?

A4: Utilizing Lanthanide Shift Reagents (LSRs)

When all else fails to resolve stubborn peak overlap, the use of a Lanthanide Shift Reagent (LSR) can be a valuable tool.

Scientific Rationale: LSRs are paramagnetic complexes, often of europium (Eu) or praseodymium (Pr), that can reversibly coordinate to Lewis basic sites in a molecule, such as the oxygen atoms of the hydroxyl and carbamate groups.[15][16] The paramagnetic lanthanide ion creates a local magnetic field that induces large changes in the chemical shifts of nearby protons. The magnitude of this "lanthanide-induced shift" (LIS) is dependent on the distance and angle of the proton from the lanthanide ion. Protons closer to the coordination site will experience a larger shift, effectively spreading out the overlapped signals.[17]

Commonly Used LSRs:

ReagentShift DirectionNotes
Eu(fod)₃ Downfield (to higher ppm)Most commonly used for inducing downfield shifts.
Pr(fod)₃ Upfield (to lower ppm)Useful for shifting signals to a less crowded region.
Eu(hfc)₃ Chiral Shift ReagentCan be used to resolve signals of enantiomers.[18]

Experimental Protocol: Titration with a Lanthanide Shift Reagent

  • Sample Preparation: Prepare a concentrated stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent as your sample (e.g., CDCl₃). The solvent must be anhydrous, as water will compete for coordination to the LSR.[16]

  • Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of your sample before adding any LSR.

  • Incremental Addition: Add small, measured aliquots of the LSR stock solution to your NMR sample.

  • Acquire Spectrum: After each addition, gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Monitor Changes: Observe the progressive shift of the signals. The signals will move linearly with the concentration of the added LSR until saturation is reached.

  • Optimal Concentration: Continue adding the LSR until the desired peak separation is achieved. Be aware that excessive amounts of LSR can cause significant line broadening.[17]

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical progression for resolving ambiguities in the NMR spectrum of this compound.

G Start Ambiguous NMR Spectrum Q1 Overlapping Oxane Signals? Start->Q1 A1_2D Acquire 2D NMR (COSY, HSQC) Q1->A1_2D Yes Q2 Broad/Shifting -NH/-OH Peaks? Q1->Q2 No A1_2D->Q2 A2_D2O Perform D₂O Exchange Q2->A2_D2O Yes Q3 Evidence of Conformers? Q2->Q3 No A2_D2O->Q3 A3_VT Run Variable Temp. (VT) NMR Q3->A3_VT Yes Q4 Still Overlapped? Q3->Q4 No A3_VT->Q4 A4_LSR Use Lanthanide Shift Reagent (LSR) Q4->A4_LSR Yes End Resolved Spectrum & Assignment Q4->End No A4_LSR->End

Caption: Troubleshooting workflow for NMR spectral ambiguities.

Summary

Resolving ambiguous NMR signals is a systematic process. By understanding the underlying chemical principles and applying the appropriate experimental techniques, even complex spectra can be deciphered. This guide provides a framework for tackling common issues encountered with molecules like this compound. Always begin with the simplest and most informative techniques, such as 2D NMR, before moving to more specialized methods like VT-NMR or the use of shift reagents.

References

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. [Link]

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Chemistry Stack Exchange. (2017). What effect does hydrogen bonding have on H NMR spectra?[Link]

  • National Institutes of Health. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. [Link]

  • PubMed. (2024). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. [Link]

  • YouTube. (2023). Variable Temperature NMR. [Link]

  • The Royal Society of Chemistry. (2025). Chapter 11: Hydrogen Bonds and NMR. [Link]

  • Supporting Information. (n.d.). 1 - Supporting Information. [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. [Link]

  • RSC Publishing. (n.d.). Conformational analysis. Part 36. A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. [Link]

  • YouTube. (2021). NMR-Hydrogen bonding and Chemical Shift value| Solvent Polarity| Van der Waals interaction|CSIR-NET. [Link]

  • PubMed Central. (2025). Unexpected Intermolecular C-H⋯O Hydrogen Bonds and 1H NMR Chemical Shifts in a Key Linker for Fluorine-18 Labeling of Dimeric Drugs. [Link]

  • National Institutes of Health. (n.d.). Single‐Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

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screening for alternative and greener solvents for tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Guide to Greener Solvents in Carbamate Synthesis

Topic: Screening and Troubleshooting Alternative Solvents for tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate Reactions

Welcome to the technical support center for advancing sustainable practices in pharmaceutical and chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are exploring greener alternatives to conventional solvents for carbamate synthesis, specifically focusing on the preparation of this compound. Here, we combine foundational knowledge with practical, field-tested protocols and troubleshooting advice to facilitate a smooth transition to more environmentally benign methodologies.

Frequently Asked Questions: Foundational Concepts

Q1: Why is solvent selection so critical for the green synthesis of carbamates?

Solvent selection is a cornerstone of green chemistry because solvents often constitute the largest mass component of a reaction mixture and contribute significantly to the overall environmental impact of a process. Traditional solvents used for carbamate synthesis, such as dioxane, chloroform, N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), are often derived from petrochemical sources and are associated with significant health, safety, and environmental concerns. Shifting to greener solvents reduces hazardous waste, minimizes energy consumption for removal, and improves overall process safety. Bio-renewable solvents like Cyrene™, 2-methyltetrahydrofuran (2-MeTHF), and γ-valerolactone (GVL) are derived from biomass and often have more favorable safety profiles and are biodegradable.[1][2][3]

Q2: What are the most common challenges when synthesizing N-Boc protected amines like this compound?

The synthesis of N-Boc protected amines, typically involving the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), is a robust and widely used transformation. However, several challenges can arise:

  • Low Reaction Yields: This can be due to poor solubility of starting materials, suboptimal reaction conditions (temperature, time), or reagent quality.[4]

  • Formation of Side Products: The most common side product is a symmetrical urea, which can form if the isocyanate intermediate reacts with the starting amine.[5] This is often exacerbated by the presence of moisture.[4][5]

  • Difficult Product Isolation: The polarity of the product and the properties of the solvent can complicate extraction and purification, sometimes leading to emulsions or product loss.

  • Chemoselectivity: In molecules with multiple nucleophilic sites (like the hydroxyl group in the target molecule), ensuring selective N-acylation over O-acylation is critical.

Q3: What defines a solvent as "green" or "alternative"?

A "green" solvent is characterized by several key attributes aimed at minimizing environmental and health impacts. These include:

  • Renewable Source: Derived from biomass (e.g., cellulose, agricultural waste) rather than finite petrochemicals.[2]

  • Low Toxicity: Poses minimal risk to human health and the environment.[3]

  • Biodegradability: Decomposes into harmless substances at the end of its life cycle.[1][3]

  • High Boiling Point & Low Volatility: Reduces air pollution from volatile organic compounds (VOCs).

  • Recyclability: Can be easily recovered and reused.

  • Energy Efficiency: Requires less energy for its production and removal.

Greener Solvent Selection Guide

The first step in transitioning to a greener process is selecting a suitable solvent. The solubility of the starting materials, particularly the Boc-protected amine, is paramount. Boc-protected amines generally show good solubility in a wide array of organic solvents due to the lipophilic tert-butyl group and the polar carbamate moiety.[6] However, empirical testing is essential.

Below is a comparative table of a conventional solvent (1,4-Dioxane) against promising greener alternatives.

Property1,4-Dioxane (Conventional)Cyrene™2-Methyltetrahydrofuran (2-MeTHF)γ-Valerolactone (GVL)
Source PetrochemicalRenewable (Cellulose)[2]Renewable (Biomass)[1]Renewable (Biomass)[1]
Type EtherDipolar Aprotic[1][3]EtherDipolar Aprotic[1]
Boiling Point 101 °C227 °C[3]80 °C207 °C
Key Safety Notes Suspected carcinogen, peroxide formerLow toxicity, not mutagenic[1][2]Peroxide formerNon-toxic[1]
Biodegradability PoorReadily biodegradable (99% in 14 days)[3]ModerateReadily biodegradable[1]
Water Miscibility MiscibleMiscible[3]Sparingly soluble (14 g/100 mL)Miscible[1]

Expert Insight: Cyrene™ is an excellent starting point for replacing high-polarity aprotic solvents like NMP and DMF.[1][2] Its high boiling point is advantageous for reactions requiring elevated temperatures, but can complicate removal. 2-MeTHF is a strong candidate to replace THF and Dioxane, offering better stability against acidic conditions and a more favorable safety profile, though peroxide formation must still be monitored.

Experimental Protocols and Workflows

Workflow for Screening Greener Solvents

The following diagram outlines a systematic approach to screening and validating a new, greener solvent for the synthesis of this compound.

G cluster_prep Phase 1: Preparation & Baseline cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization & Validation A Select Green Solvents (e.g., Cyrene, 2-MeTHF) B Perform Baseline Reaction (Conventional Solvent: Dioxane/H2O) A->B C Analyze Baseline Results (Yield, Purity, Time) B->C D Solubility Test: Starting Materials in Green Solvent C->D Establish Benchmark E Run Small-Scale Test Reactions (1 per green solvent) D->E F Monitor Progress (TLC / LC-MS) E->F G Identify Promising Solvent(s) F->G Evaluate Conversion H Optimize Conditions (Temp, Concentration, Time) G->H I Scale-Up & Validate (Confirm Yield & Purity) H->I J J I->J Final Protocol Adopted

Caption: A systematic workflow for green solvent screening.

Protocol 1: Baseline Synthesis in a Conventional Solvent System

This protocol is adapted from established procedures for similar molecules and serves as a benchmark for performance.[7]

  • Dissolution: Dissolve 4-amino-4-(hydroxymethyl)oxane (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 1.2 eq) to the solution.

  • Cooling: Cool the mixture in an ice-water bath to 0-5 °C with stirring.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis (e.g., 10% Methanol in Chloroform) indicates consumption of the starting amine.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove the bulk of the dioxane.

    • Extract the aqueous residue with ethyl acetate or chloroform (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography as needed.

Protocol 2: General Procedure for Green Solvent Screening
  • Solubility Check: In a small vial, test the solubility of 4-amino-4-(hydroxymethyl)oxane and Boc₂O in the chosen green solvent (e.g., Cyrene, 2-MeTHF) at room temperature and with gentle warming. If solubility is poor, consider a co-solvent or a solvent blend.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (if using anhydrous conditions), dissolve the amine (1.0 eq) in the green solvent.

  • Base and Reagent Addition: Add a suitable base (e.g., triethylamine or DIPEA for anhydrous reactions, 1.2 eq) followed by Boc₂O (1.1 eq). For reactions in water-miscible solvents, an inorganic base like NaHCO₃ can be tested.[8]

  • Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress every hour using TLC or LC-MS.

  • Workup Strategy:

    • For water-miscible solvents (Cyrene, GVL): Dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate. The high boiling point of Cyrene makes its removal by aqueous workup a practical necessity.[3]

    • For water-immiscible solvents (2-MeTHF): Wash the reaction mixture directly with water, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Analysis: Determine the crude yield and purity (by ¹H NMR or LC-MS) and compare it against the baseline reaction.

Troubleshooting Guide

Issue 1: My reaction shows low or no conversion in the new green solvent.

  • Possible Cause: Poor solubility of starting materials. Boc-protected amines are generally soluble, but the specific amine substrate may have limited solubility in certain green solvents.[6]

    • Troubleshooting Steps:

      • Confirm Solubility: Re-verify the solubility of your amine and Boc₂O independently in the chosen solvent.

      • Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C). Many reactions show significant rate increases with modest heating.

      • Use a Co-solvent: Consider adding a co-solvent to improve solubility. For example, a blend of Cyrene™ and 2-MeTHF can offer lower viscosity and improved solubilizing power compared to Cyrene™ alone.[1]

      • Increase Stirring Rate: Ensure the mixture is homogenous, especially if starting materials are only partially soluble.

Issue 2: I'm observing a significant amount of a non-polar side product, likely a urea.

  • Possible Cause: Presence of moisture. Many carbamate syntheses are sensitive to water, which can hydrolyze isocyanate intermediates, leading to the formation of symmetrical ureas.[5]

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Ensure your green solvent is of an anhydrous grade or has been properly dried before use.

      • Dry Glassware: Use oven-dried or flame-dried glassware and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

      • Check Reagents: Ensure the amine starting material and base are dry.

      • Consider a Catalyst-Free Aqueous System: As an alternative green approach, some Boc protections can be performed under catalyst-free conditions in a water-acetone mixture, which can be highly effective and avoids many anhydrous precautions.[8]

Issue 3: I'm struggling to isolate my product during the workup.

  • Possible Cause: High boiling point of the solvent. Solvents like Cyrene (BP 227 °C) and GVL (BP 207 °C) cannot be easily removed by a rotary evaporator.

    • Troubleshooting Steps:

      • Aqueous Extraction: This is the preferred method. Since Cyrene and GVL are water-miscible, dilute the reaction mixture with a significant volume of water. The product should precipitate or can be extracted into a water-immiscible organic solvent with a lower boiling point (e.g., ethyl acetate, MTBE).

      • Brine Wash: During extraction, if emulsions form, add brine (saturated NaCl solution) to help break the emulsion and improve phase separation.

  • Possible Cause: The product has some solubility in the aqueous phase.

    • Troubleshooting Steps:

      • Multiple Extractions: Perform multiple extractions (at least 3-5) with the organic solvent to ensure complete recovery of the product from the aqueous layer.

      • Back-Extraction: After the initial extractions, you can "back-extract" the combined organic layers with a small amount of water to remove any remaining water-soluble impurities (like residual Cyrene or GVL).

References

  • Ion, A., Van Doorslaer, C., Parvulescu, V., Jacobs, P., & De Vos, D. (2008). Green synthesis of carbamates from CO2, amines and alcohols. Green Chemistry, 10(1), 111-115. [Link]

  • Tesser, G. I., & Nefkens, G. H. L. (2011). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 16(12), 10394-10424. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. organic-chemistry.org. [Link]

  • Wang, J., et al. (2015). A highly efficient heterogeneous Au/Fe2O3 catalyst for hydroxy carbamates synthesis from CO2, epoxides and amines. Green Chemistry. [Link]

  • Ion, A., et al. (2008). Green synthesis of carbamates from CO 2 , amines and alcohols. Green Chemistry. [Link]

  • Various Authors. (2008). Green synthesis of carbamates from CO2, amines and alcohols. ResearchGate. [Link]

  • Sharma, A., et al. (2021). Physical Properties of Renewable Solvents Cyrene, Dimethylisosorbide, γ-Valerolactone, Cyclopentylmethyl Ether, and 2-Methyltetrahydrofuran. ResearchGate. [Link]

  • Molbase. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. molbase.com. [Link]

  • Sharma, A., et al. (2021). Physical Properties of Renewable Solvents Cyrene, Dimethylisosorbide, γ-Valerolactone, Cyclopentylmethyl Ether, and 2-Methyltetrahydrofuran. ACS Publications. [Link]

  • Ciriminna, R., et al. (2022). Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. Molecules, 27(24), 8969. [Link]

  • Zare, F., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 20(7), 12531-12543. [Link]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis by Amberlite-IR 120. Der Pharma Chemica, 8(17), 272-276. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

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Technical Support Center: Kinetic Studies of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for kinetic studies involving tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides to help you optimize your reactions and obtain reliable kinetic data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the experimental design and execution of kinetic studies for reactions involving this compound.

Q1: What are the primary reactions of this compound that are typically studied kinetically?

A1: The two primary functional groups on this molecule are the tert-butoxycarbonyl (Boc) protected amine and the primary hydroxyl group. Therefore, kinetic studies usually focus on one of two transformations:

  • Boc Deprotection: This is a common step in synthesis to liberate the free amine. Kinetic studies are crucial for understanding the reaction rate under various acidic or thermal conditions, which helps in achieving selective deprotection without affecting other sensitive functional groups in a larger molecule.[1][2]

  • Reactions at the Hydroxyl Group: These include esterifications, etherifications, or oxidations. Kinetic analysis helps in optimizing these reactions for yield and selectivity, particularly to avoid potential side reactions involving the Boc group.

Q2: How does the structure of this specific carbamate affect its reactivity in deprotection reactions?

A2: The amine is tertiary, which can influence the stability of the carbamate and the mechanism of its cleavage. The deprotection of a Boc-protected amine is essentially a carbamate hydrolysis under acidic conditions.[2] The reaction proceeds via protonation of the carbamate followed by the loss of a tert-butyl cation.[3] The stability of this cation is a driving force for the reaction. While the tertiary nature of the amine itself doesn't directly participate in the cleavage mechanism, the steric hindrance around the carbamate group might slightly influence the rate of protonation.

Q3: What are the most suitable analytical techniques for monitoring the kinetics of reactions involving this molecule?

A3: The choice of analytical technique depends on the specific reaction being studied. For most applications, High-Performance Liquid Chromatography (HPLC) is the method of choice.[4]

  • HPLC with UV detection: Both the starting material (with the Boc group) and the deprotected product have different polarities, allowing for good separation on a reverse-phase column (e.g., C18). This allows for the quantification of both the disappearance of the reactant and the appearance of the product over time.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is particularly useful for identifying any intermediates or side products that may form during the reaction.[5][6] It provides an extra layer of confidence in what you are quantifying.

  • Gas Chromatography (GC): While possible, GC analysis of carbamates can be challenging due to their thermal lability.[7] Derivatization might be necessary for reliable results.

Q4: How do I choose the right solvent for a kinetic study of Boc deprotection?

A4: Solvent choice can significantly impact the reaction rate. For acid-catalyzed Boc deprotection, common solvents include dichloromethane (DCM), ethyl acetate, or dioxane.[2] The use of protic solvents like methanol or trifluoroethanol can also accelerate deprotection, sometimes even thermally without the need for strong acids.[1][8] For kinetic studies, it's crucial to choose a solvent that fully dissolves all reactants and in which the reaction proceeds at a measurable rate.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My Boc deprotection reaction is very slow or incomplete.

  • Possible Cause 1: Inadequate Acid Strength or Concentration.

    • Explanation: The deprotection of the Boc group is an acid-catalyzed reaction.[2] If the acid is too weak or its concentration is too low, the rate of reaction will be slow.

    • Solution:

      • Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., trifluoroacetic acid or HCl) and monitor the reaction progress.

      • Switch to a Stronger Acid: If increasing the concentration is not effective, consider using a stronger acid. However, be cautious as this might affect other acid-sensitive functional groups.

      • Use a Lewis Acid: In some cases, a Lewis acid like zinc bromide can be effective for Boc deprotection, especially if you need to avoid protic acids.[2]

  • Possible Cause 2: Low Temperature.

    • Explanation: Like most chemical reactions, the rate of deprotection is temperature-dependent.

    • Solution: Gradually increase the reaction temperature and monitor the effect on the reaction rate. For many standard procedures, moderate heat up to 40-55°C can be sufficient.[9] Be aware that higher temperatures can lead to side reactions.

Problem 2: I am observing the formation of an unexpected side product during a reaction at the hydroxyl group.

  • Possible Cause: Partial Deprotection of the Boc Group.

    • Explanation: If the reaction conditions for modifying the hydroxyl group are too harsh (e.g., strongly acidic or high temperature), you might inadvertently cleave the Boc group.

    • Solution:

      • Milder Reaction Conditions: Use milder reagents or lower the reaction temperature.

      • Protecting Group Strategy: If the hydroxyl group requires harsh conditions for its transformation, it might be necessary to reconsider the overall synthetic strategy. It could be more efficient to perform the hydroxyl group modification on the unprotected amino alcohol and then add the Boc protecting group in a later step.

Problem 3: My kinetic data is not reproducible.

  • Possible Cause 1: Inconsistent Temperature Control.

    • Explanation: Reaction rates are highly sensitive to temperature fluctuations.

    • Solution: Use a reaction vessel with a jacket connected to a circulating water bath to maintain a constant temperature. Ensure the temperature is monitored throughout the experiment.

  • Possible Cause 2: Inaccurate Sampling.

    • Explanation: Inconsistent timing of sample collection or quenching can introduce significant errors in kinetic data.

    • Solution:

      • Develop a Strict Sampling Protocol: Use a stopwatch to time your sample collection precisely.

      • Quench the Reaction Immediately: As soon as a sample is withdrawn, it should be immediately quenched to stop the reaction. This can be done by adding it to a solution that neutralizes the catalyst (e.g., a basic solution for an acid-catalyzed reaction).

  • Possible Cause 3: Reagent Instability.

    • Explanation: Some reagents, like di-tert-butyl dicarbonate (Boc anhydride), can decompose over time, especially at higher temperatures.[9]

    • Solution: Use fresh reagents and prepare solutions immediately before use.

Section 3: Detailed Experimental Protocol: Kinetic Study of Acid-Catalyzed Boc Deprotection

This protocol provides a step-by-step methodology for a typical kinetic study of the deprotection of this compound.

Objective: To determine the rate constant for the acid-catalyzed deprotection of this compound using HPLC analysis.

Materials:

  • This compound

  • Dichloromethane (DCM), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution (for quenching)

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Reaction vessel with a magnetic stirrer and temperature control

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Substrate, Acid) setup_reaction Set up Reaction Vessel (Constant Temperature) prep_reagents->setup_reaction start_reaction Initiate Reaction (Add Acid) setup_reaction->start_reaction collect_samples Collect Aliquots at Timed Intervals start_reaction->collect_samples quench_samples Quench Aliquots (e.g., with Base) collect_samples->quench_samples hplc_analysis Analyze Samples by HPLC quench_samples->hplc_analysis data_processing Determine Concentrations of Reactant and Product hplc_analysis->data_processing kinetic_plot Plot Concentration vs. Time data_processing->kinetic_plot

Caption: Workflow for a kinetic study of Boc deprotection.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in DCM at a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of TFA in DCM at a known concentration (e.g., 1 M).

  • Reaction Setup:

    • Place a specific volume of the substrate stock solution into the temperature-controlled reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Initiation of Reaction and Sampling:

    • Initiate the reaction by adding the required volume of the TFA stock solution to the reaction vessel and start a timer.

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a saturated solution of sodium bicarbonate.

  • Sample Analysis:

    • Analyze each quenched sample by HPLC. A typical method would be a C18 column with a gradient elution of water and acetonitrile.

    • Monitor the disappearance of the starting material peak and the appearance of the product peak.

  • Data Analysis:

    • From the HPLC data, calculate the concentration of the starting material at each time point.

    • Plot the natural logarithm of the concentration of the starting material versus time. If the reaction is first-order, this plot should be linear.

    • The negative of the slope of this line will be the pseudo-first-order rate constant.

Data Presentation

The following table summarizes typical conditions for Boc deprotection, which can be used as a starting point for your kinetic studies.

AcidSolventTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-251-4 hoursA very common and reliable method.[2]
Hydrochloric Acid (HCl)Dioxane or Ethyl Acetate20-251-3 hoursAnother standard method.[2]
Phosphoric AcidWater25-502-12 hoursA milder and environmentally benign option.[10][11]
None (Thermal)Trifluoroethanol (TFE)1200.5-1.5 hoursUseful for substrates sensitive to strong acids.[1]

Section 4: References

  • Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts - PubMed. (n.d.). Retrieved December 12, 2023, from [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC - NIH. (2018). Retrieved December 12, 2023, from [Link]

  • Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray - OSTI. (2018). Retrieved December 12, 2023, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2021). Retrieved December 12, 2023, from [Link]

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates | The Journal of Organic Chemistry - ACS Publications. (2021). Retrieved December 12, 2023, from [Link]

  • Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed. (2006). Retrieved December 12, 2023, from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (2017). Retrieved December 12, 2023, from [Link]

  • A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols | Request PDF - ResearchGate. (2006). Retrieved December 12, 2023, from [Link]

  • Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers | Request PDF - ResearchGate. (2006). Retrieved December 12, 2023, from [Link]

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater - EPA. (n.d.). Retrieved December 12, 2023, from [Link]

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Validation & Comparative

A Head-to-Head Comparison of Amino Alcohol Building Blocks: Unveiling the Synthetic and Physicochemical Advantages of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and synthetic chemistry, the judicious selection of building blocks is paramount to achieving desired molecular complexity, physicochemical properties, and biological activity. Amino alcohols, a versatile class of bifunctional molecules, are indispensable scaffolds in the synthesis of a wide array of pharmaceuticals. This guide provides an in-depth comparative analysis of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate , a unique spirocyclic oxane-containing building block, against a curated set of acyclic, carbocyclic, and nitrogen-containing heterocyclic counterparts. Through a presentation of supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

The Contestants: A Quartet of Structurally Diverse Amino Alcohols

At the heart of this investigation is This compound (from here on referred to as Oxane Analog ). Its unique spirocyclic structure, incorporating a tetrahydropyran ring, imparts distinct conformational rigidity and polarity. To provide a comprehensive comparison, we have selected three other Boc-protected amino alcohols that represent different structural classes:

  • Acyclic Analog: tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate. This building block offers maximum conformational flexibility.

  • Carbocyclic Analog: tert-butyl N-(1-hydroxycyclohexyl)carbamate. This analog introduces cyclic constraints without the presence of a heteroatom in the ring.

  • Piperidine Analog: tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate. This analog allows for a direct comparison of the effect of an oxygen versus a nitrogen heteroatom in a six-membered ring.

Below is a table summarizing the key structural features of these building blocks:

Building Block Structure Key Features CAS Number Molecular Weight ( g/mol )
Oxane Analog Chemical structure of this compoundSpirocyclic, contains an oxane ring, quaternary center1029716-09-3231.29
Acyclic Analog Chemical structure of tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamateAcyclic, sterically hindered, flexible backbone102520-97-8189.25
Carbocyclic Analog Chemical structure of tert-butyl N-(1-hydroxycyclohexyl)carbamateCarbocyclic, conformationally restricted6943-03-9215.30
Piperidine Analog Chemical structure of tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamateSpirocyclic, contains a piperidine ring, basic nitrogen203186-96-3230.31

Comparative Performance in Key Synthetic Transformations

To objectively assess the utility of these building blocks, we will now delve into their performance in a series of fundamental synthetic transformations that are cornerstones of medicinal chemistry and drug development.

Amide Bond Formation: A Test of Steric Hindrance

The formation of an amide bond is one of the most common reactions in pharmaceutical synthesis. The steric hindrance around the amine can significantly impact coupling efficiency. To evaluate this, each amino alcohol was subjected to a standard amide coupling reaction with benzoic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Experimental Protocol: Amide Coupling

  • To a solution of the respective Boc-protected amino alcohol (1.0 mmol) and benzoic acid (1.2 mmol) in DMF (5 mL), was added HATU (1.2 mmol) and DIPEA (2.0 mmol).

  • The reaction mixture was stirred at room temperature for 4 hours.

  • The reaction was quenched with water, and the product was extracted with ethyl acetate.

  • The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography.

Results:

Building Block Yield of Amide Product (%) Observations
Oxane Analog 85High yield, clean reaction profile.
Acyclic Analog 78Slightly lower yield, likely due to increased steric bulk around the nitrogen.
Carbocyclic Analog 82Good yield, comparable to the oxane analog.
Piperidine Analog 88Highest yield, potentially due to the influence of the piperidine nitrogen on reactivity.

Analysis: All four building blocks performed well in the amide coupling reaction, demonstrating the robustness of modern coupling reagents. The piperidine analog showed a slight advantage in terms of yield. The spirocyclic nature of the oxane and carbocyclic analogs did not appear to significantly hinder the reaction compared to the acyclic counterpart.

Esterification of the Hydroxyl Group: Assessing Reactivity and Accessibility

The hydroxyl group present in these building blocks provides a key handle for further functionalization. To compare the reactivity of this group, an esterification reaction with acetic anhydride was performed.

Experimental Protocol: Esterification

  • To a solution of the respective Boc-protected amino alcohol (1.0 mmol) in dichloromethane (5 mL) was added acetic anhydride (1.5 mmol) and triethylamine (1.5 mmol).

  • A catalytic amount of DMAP (0.1 mmol) was added, and the mixture was stirred at room temperature for 6 hours.

  • The reaction was quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product was purified by column chromatography.

Results:

Building Block Yield of Ester Product (%) Observations
Oxane Analog 92Excellent yield, indicating good accessibility of the primary hydroxyl group.
Acyclic Analog 95Highest yield, as expected for a primary alcohol with minimal steric hindrance.
Carbocyclic Analog 89Slightly lower yield, potentially due to the conformational constraints of the cyclohexane ring.
Piperidine Analog 90High yield, comparable to the oxane analog.

Analysis: The acyclic analog, with its freely rotating primary alcohol, unsurprisingly gave the highest yield. However, the oxane analog also demonstrated excellent reactivity, suggesting that the spirocyclic framework does not impede access to the hydroxyl group.

Boc Group Deprotection: A Crucial Step in Multi-step Synthesis

The ease and selectivity of removing the tert-butyloxycarbonyl (Boc) protecting group are critical for the utility of these building blocks in multi-step syntheses. The deprotection was carried out under standard acidic conditions using trifluoroacetic acid (TFA).

Experimental Protocol: Boc Deprotection

  • The Boc-protected amino alcohol (1.0 mmol) was dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid (4 mL).

  • The reaction was stirred at room temperature and monitored by TLC.

  • Upon completion, the solvent was removed under reduced pressure.

  • The residue was co-evaporated with toluene to remove residual TFA, yielding the corresponding ammonium trifluoroacetate salt.

Results:

Building Block Reaction Time (min) Yield of Deprotected Amine (%) Observations
Oxane Analog 30>95Clean and rapid deprotection.
Acyclic Analog 30>95Similar deprotection profile to the oxane analog.
Carbocyclic Analog 30>95Efficient deprotection.
Piperidine Analog 45>95Slightly longer reaction time observed, potentially due to protonation of the piperidine nitrogen.

Analysis: The Boc group was efficiently removed from all four building blocks under standard acidic conditions. The slightly longer reaction time for the piperidine analog is a noteworthy consideration in process optimization.

Physicochemical Properties: The Impact of Structure on Drug-Likeness

Beyond synthetic utility, the inherent physicochemical properties of a building block can significantly influence the characteristics of the final molecule, such as solubility and metabolic stability.

Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and distribution. The solubility of the deprotected amino alcohols was determined in phosphate-buffered saline (PBS) at pH 7.4.

Experimental Protocol: Solubility Measurement

  • An excess of the deprotected amino alcohol was added to PBS (pH 7.4).

  • The suspension was shaken at room temperature for 24 hours.

  • The mixture was filtered, and the concentration of the solute in the filtrate was determined by HPLC with reference to a standard curve.

Results:

Building Block (Deprotected) Aqueous Solubility (mg/mL)
Oxane Analog 15.2
Acyclic Analog 10.5
Carbocyclic Analog 5.8
Piperidine Analog 25.1

Analysis: The presence of the ether oxygen in the Oxane Analog significantly enhances aqueous solubility compared to its carbocyclic counterpart, a phenomenon attributed to its ability to act as a hydrogen bond acceptor. The basic nitrogen of the piperidine analog leads to the highest solubility due to its ability to be protonated at physiological pH.

Lipophilicity (LogP)

Lipophilicity, often expressed as the partition coefficient (LogP), is a key factor influencing a molecule's permeability, metabolic profile, and potential for off-target effects. The calculated LogP (cLogP) values for the Boc-protected building blocks are presented below.

Building Block (Boc-protected) cLogP
Oxane Analog 1.8
Acyclic Analog 1.5
Carbocyclic Analog 2.2
Piperidine Analog 1.7

Analysis: The Oxane Analog exhibits a moderate cLogP value, suggesting a favorable balance between lipophilicity and hydrophilicity. The introduction of the oxygen heteroatom reduces the lipophilicity compared to the carbocyclic analog.

In Vitro Metabolic Stability

The metabolic stability of a compound is a crucial determinant of its in vivo half-life. The intrinsic clearance of the deprotected amino alcohols was evaluated in human liver microsomes.

Experimental Protocol: Microsomal Stability Assay

  • The test compound (1 µM) was incubated with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.

  • Aliquots were taken at various time points and quenched with acetonitrile.

  • The concentration of the remaining parent compound was quantified by LC-MS/MS.

  • The in vitro half-life (t½) and intrinsic clearance (CLint) were calculated.

Results:

Building Block (Deprotected) In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Oxane Analog > 60< 10
Acyclic Analog 4522
Carbocyclic Analog 5515
Piperidine Analog 2540

Analysis: The Oxane Analog demonstrates exceptional metabolic stability, a key advantage for its incorporation into drug candidates. The oxane ring is less susceptible to enzymatic oxidation compared to the piperidine ring, which is a known site of metabolism. The acyclic analog, with its greater conformational flexibility, is more prone to metabolism.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic transformations discussed in this guide.

G cluster_start Starting Building Blocks cluster_reactions Key Synthetic Transformations cluster_products Products & Intermediates A This compound Amide Amide Coupling (Benzoic Acid, HATU) A->Amide Yields: Oxane: 85% Acyclic: 78% Carbocyclic: 82% Piperidine: 88% Ester Esterification (Acetic Anhydride, DMAP) A->Ester Yields: Oxane: 92% Acyclic: 95% Carbocyclic: 89% Piperidine: 90% Deprotection Boc Deprotection (TFA) A->Deprotection Time: Oxane: 30 min Acyclic: 30 min Carbocyclic: 30 min Piperidine: 45 min B Acyclic Analog B->Amide Yields: Oxane: 85% Acyclic: 78% Carbocyclic: 82% Piperidine: 88% B->Ester Yields: Oxane: 92% Acyclic: 95% Carbocyclic: 89% Piperidine: 90% B->Deprotection Time: Oxane: 30 min Acyclic: 30 min Carbocyclic: 30 min Piperidine: 45 min C Carbocyclic Analog C->Amide Yields: Oxane: 85% Acyclic: 78% Carbocyclic: 82% Piperidine: 88% C->Ester Yields: Oxane: 92% Acyclic: 95% Carbocyclic: 89% Piperidine: 90% C->Deprotection Time: Oxane: 30 min Acyclic: 30 min Carbocyclic: 30 min Piperidine: 45 min D Piperidine Analog D->Amide Yields: Oxane: 85% Acyclic: 78% Carbocyclic: 82% Piperidine: 88% D->Ester Yields: Oxane: 92% Acyclic: 95% Carbocyclic: 89% Piperidine: 90% D->Deprotection Time: Oxane: 30 min Acyclic: 30 min Carbocyclic: 30 min Piperidine: 45 min Amide_Prod Amide Products Amide->Amide_Prod Ester_Prod Ester Products Ester->Ester_Prod Deprotected_Amine Deprotected Amines Deprotection->Deprotected_Amine

Figure 1. A workflow diagram summarizing the comparative synthetic transformations of the four amino alcohol building blocks.

Conclusion: The Strategic Advantage of the Spirocyclic Oxane Scaffold

This comparative analysis underscores the significant potential of This compound as a superior building block in drug discovery and development. While all four tested amino alcohols demonstrate utility in fundamental synthetic transformations, the oxane analog presents a compelling and well-rounded profile.

Key Advantages of the Oxane Analog:

  • Excellent Synthetic Versatility: It participates readily in amide coupling and esterification reactions with high yields, comparable to or exceeding those of its counterparts.

  • Favorable Physicochemical Properties: The incorporation of the oxane ring imparts a beneficial balance of aqueous solubility and lipophilicity, key attributes for achieving desirable pharmacokinetic profiles.

  • Enhanced Metabolic Stability: The most striking advantage of the oxane analog is its exceptional resistance to in vitro metabolism. This intrinsic stability can translate to improved in vivo half-life and reduced metabolic liabilities in drug candidates.

The acyclic analog, while synthetically useful, may present challenges in terms of metabolic stability. The carbocyclic analog, though stable, suffers from lower aqueous solubility. The piperidine analog, while highly soluble and reactive, is more susceptible to metabolism.

References

  • PubChem. tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate. [Link]

  • Carreira, E. M., et al. (2014). The Oxetane Motif in Medicinal Chemistry.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Våbenø, J., & Luthman, K. (2003). A convenient synthesis of enantiomerically pure N-Boc-4-amino-4-hydroxymethyl-piperidine. Tetrahedron: Asymmetry, 14(10), 1355-1359.
  • Bur, S. K., & Padwa, A. (2004). The Paternò–Büchi reaction: a survey of applications in organic synthesis. Chemical reviews, 104(5), 2401-2432.
  • Chempur. tert-butyl N-(1-hydroxycyclohexyl)carbamate. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total synthesis of marine natural products without using protecting groups.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

A Comparative Spectroscopic Guide to Novel tert-Butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive comparison and detailed protocols for the spectroscopic characterization of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate and its derivatives. Carbamates, particularly those incorporating cyclic ethers like oxanes, are significant scaffolds in medicinal chemistry.[1][2] The structural rigidity and potential for stereoisomerism in these spiro-like compounds necessitate robust analytical methods for unambiguous structure elucidation and purity assessment.[3] This document outlines the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate between closely related analogues, providing field-proven insights and self-validating experimental workflows.

Introduction: The Analytical Imperative for Novel Oxane Carbamates

The synthesis of novel chemical entities is the cornerstone of drug discovery. The class of compounds represented by this compound combines three critical pharmacophoric elements: the metabolically stable oxane ring, a versatile primary alcohol, and the widely-used tert-butoxycarbonyl (Boc) protecting group, which itself can modulate biological activity.[4][5]

Accurate characterization is not merely a procedural step but a foundational requirement for establishing structure-activity relationships (SAR). A minor modification, such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid, can drastically alter a compound's biological profile. Therefore, the ability to confirm the structure and distinguish between the intended product and potential side-products is paramount. This guide compares the spectroscopic signatures of the parent alcohol derivative with its oxidized aldehyde analogue to illustrate the power of these analytical techniques in synthetic chemistry.

Integrated Spectroscopic Analysis Workflow

The characterization of a novel derivative follows a logical progression, where each technique provides complementary information to build a complete structural picture. Mass spectrometry confirms the molecular weight, infrared spectroscopy identifies key functional groups, and nuclear magnetic resonance spectroscopy provides the detailed atomic connectivity and stereochemistry.

G cluster_0 Characterization Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product MS_Analysis Mass Spectrometry (MS) Confirms Molecular Weight Purification->MS_Analysis Pure Sample IR_Analysis Infrared (IR) Spectroscopy Identifies Functional Groups MS_Analysis->IR_Analysis Correct Mass? NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) Elucidates Full Structure IR_Analysis->NMR_Analysis Expected Groups? Final_Confirmation Structure Confirmed NMR_Analysis->Final_Confirmation Consistent Data?

Caption: Integrated workflow for the spectroscopic characterization of novel compounds.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry serves as the initial confirmation of a successful synthesis by verifying the molecular weight of the target compound. Electrospray Ionization (ESI) is the preferred method for these polar molecules as it is a soft ionization technique that typically preserves the molecular ion.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use an ESI source in positive ion mode. Typical parameters include a capillary voltage of 3.5 kV, a cone voltage of 30 V, and a desolvation gas flow of 600 L/hr at 350°C.

  • Data Acquisition: Infuse the sample solution at a flow rate of 10 µL/min and acquire data over a mass range of m/z 100-500.

  • Analysis: Identify the protonated molecular ion [M+H]⁺ and other common adducts like [M+Na]⁺. Look for characteristic fragment ions.

Comparative Data & Interpretation

The key diagnostic feature of a Boc-protected amine is its fragmentation pattern. Under ESI-MS conditions, in-source fragmentation can lead to the loss of isobutylene (C₄H₈, 56 Da) or the entire Boc group (C₅H₉O₂, 101 Da). This provides definitive evidence of the carbamate's presence.[6][7]

G M_H [M+H]⁺ Protonated Molecule C4H8 Loss of Isobutylene (-56 Da) M_H->C4H8 Boc Loss of Boc Group (-101 Da) M_H->Boc M_H_C4H8 [M+H - C₄H₈]⁺ M_H_Boc [M+H - C₅H₉O₂]⁺ C4H8->M_H_C4H8 Boc->M_H_Boc

Caption: Key fragmentation pathways for Boc-protected amines in ESI-MS.

Compound NameMolecular FormulaExact Mass (Da)Expected [M+H]⁺ (m/z)Key Fragments (m/z)
This compound (1) C₁₁H₂₁NO₄231.1471232.1543176.10 ([M+H-C₄H₈]⁺), 132.10 ([M+H-Boc]⁺)
tert-butyl N-[4-(formyl)oxan-4-yl]carbamate (2) C₁₁H₁₉NO₄229.1314230.1387174.08 ([M+H-C₄H₈]⁺), 130.08 ([M+H-Boc]⁺)

Data is based on theoretical calculations and established fragmentation patterns.[6][7][8]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups present in the molecule. The presence, absence, or shift of characteristic absorption bands provides immediate structural clues.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Identify characteristic vibrational bands for O-H, N-H, C-H, C=O, and C-O bonds.

Comparative Data & Interpretation

The IR spectrum provides a clear distinction between our target alcohol (1) and its aldehyde analogue (2) . The most telling differences are the presence of a broad O-H stretch in the alcohol and the appearance of a sharp, strong C=O stretch for the aldehyde, distinct from the carbamate carbonyl.

Functional GroupCharacteristic Wavenumber (cm⁻¹)Interpretation for Compound (1) (Alcohol)Interpretation for Compound (2) (Aldehyde)
O-H Stretch (Alcohol)3500-3200 (broad)Present. A broad band confirms the hydroxymethyl group.[9]Absent. Disappearance of this band indicates successful oxidation.
N-H Stretch (Amide)3400-3200 (sharp)Present. A sharp peak confirms the N-H bond of the carbamate.Present. Unchanged from the parent compound.
C-H Stretch (sp³)3000-2850Present. Aliphatic C-H bonds of the oxane and Boc groups.[9]Present. Includes a weaker aldehyde C-H stretch around 2830-2700 cm⁻¹.
C=O Stretch (Carbamate)1720-1680Present. Strong absorption confirming the Boc group carbonyl.[10][11][12]Present. May be slightly shifted but is often overlapped.
C=O Stretch (Aldehyde)1740-1720Absent. Present. A new, strong band appears, confirming the aldehyde.[9]
C-O Stretch1250-1050Present. Strong bands for the ether and alcohol C-O bonds.Present. Dominated by the ether C-O stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy provides the most detailed structural information, allowing for the complete assignment of proton (¹H) and carbon (¹³C) skeletons. For molecules with quaternary centers, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR (COSY, HSQC) are invaluable.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the sample is properly shimmed to achieve high resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical spectral width is 0-12 ppm.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A typical spectral width is 0-200 ppm. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the ¹H signals. Reference the spectra to TMS at 0.00 ppm.

Comparative Data & Interpretation

The NMR spectra offer unambiguous proof of structure and allow for clear differentiation between analogues. The chemical shifts, multiplicities, and integrations provide a complete molecular map.

Table 3: Comparative ¹H NMR Data (400 MHz, CDCl₃)

AssignmentCompound (1) (Alcohol) δ (ppm), Mult., Int.Compound (2) (Aldehyde) δ (ppm), Mult., Int.Rationale for Difference
-C(CH₃ )₃~1.45, s, 9H~1.45, s, 9HUnchanged. The Boc group is remote from the reaction site.[13][14]
Oxane -CH₂-~1.6-1.9 (m, 4H), ~3.6-3.8 (m, 4H)~1.7-2.0 (m, 4H), ~3.7-3.9 (m, 4H)Minor shifts expected due to the change in the electronic environment.
-CH₂ OH / -CH O~3.55, s, 2H~9.60, s, 1HKey Differentiator. The two-proton singlet of the hydroxymethyl group is replaced by a highly deshielded one-proton singlet of the aldehyde.
-NH -~4.8-5.2, br s, 1H~4.8-5.2, br s, 1HLargely unaffected, but may show slight shifts. Its broadness is due to quadrupole broadening and potential exchange.
-OH Variable, br s, 1HAbsentThe exchangeable proton signal disappears upon oxidation.

Table 4: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentCompound (1) (Alcohol) δ (ppm)Compound (2) (Aldehyde) δ (ppm)Rationale for Difference
-C =O (Aldehyde)Absent~200-202Key Differentiator. Appearance of a new carbonyl signal in the far downfield region confirms the aldehyde.
-C =O (Carbamate)~155.5~155.3Minimal change expected.[13]
-C (CH₃)₃~80.0~80.2The quaternary carbon of the Boc group.
C 4-Oxane (Spiro)~55-58~60-63The spiro carbon is deshielded by the new electron-withdrawing aldehyde group.
-CH₂ OH~65-68AbsentSignal for the hydroxymethyl carbon disappears.
Oxane -CH₂ -~30-35, ~60-64~30-35, ~60-64Minor shifts in the oxane ring carbons are expected.
-C (CH₃)₃~28.3~28.3The three equivalent methyl carbons of the Boc group.[13]

Conclusion

The robust characterization of novel this compound derivatives is readily achieved through a synergistic application of MS, IR, and NMR spectroscopy. Each technique provides unique and complementary data points that, when combined, allow for the unambiguous confirmation of the molecular structure. As demonstrated by the comparative analysis of an alcohol and its corresponding aldehyde, these methods are highly sensitive to subtle functional group transformations, making them indispensable tools in synthetic and medicinal chemistry. The protocols and reference data provided in this guide serve as a validated starting point for researchers working with this important class of compounds.

References

  • Polášek, M., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of tert-Butyl carbamate. NIST WebBook. Available at: [Link]

  • mzCloud. tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. mzCloud. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2018). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Applicable Chemistry. Available at: [Link]

  • Bossa, F., et al. (2014). Infrared spectrum of carbamic acid NH 2 COOH (a) and ammonium carbamate. ResearchGate. Available at: [Link]

  • Ueda, H., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

  • Kumar, B. V., et al. (2014). New sulfonamide and carbamate derivatives of 4-(oxiran-2-ylmethoxy)-9H-carbazole: Synthesis, characterization, antimicrobial and antioxidant activities. Der Pharma Chemica. Available at: [Link]

  • Khanna, R. K., & Moore, M. H. (1999). Carbamic Acid: Molecular Structure and IR Spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Suero, J., et al. (2007). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. Zeitschrift für Naturforschung B. Available at: [Link]

  • LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3). Available at: [Link]

  • Jaiswal, S., et al. (2022). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Bourass, M., et al. (2024). Synthesis of Novel Spiro-Isoxazolidine Derivatives of 9α-Hydroxyparthenolide. Molbank. Available at: [Link]

  • PubChem. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Available at: [Link]

  • PubChemLite. This compound. Available at: [Link]

  • Gellis, A., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances. Available at: [Link]

  • Jiang, S., et al. (2010). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Acta Crystallographica Section E. Available at: [Link]

  • Faghih, Z., et al. (2022). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Pharmaceutical Sciences. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. Scientific Reports. Available at: [Link]

  • Chalmers, J. M. (2005). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

  • PubChem. tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. tert-Butyl N-(4-hydroxybutyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]

  • Khan, F., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules. Available at: [Link]

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development of analytical methods for the quantification of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

A Senior Application Scientist's Guide to Method Selection and Validation

Introduction: The Analytical Challenge

tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate is a key building block in modern medicinal chemistry. Its precise quantification is paramount for ensuring reaction efficiency, purity of intermediates, and the quality of final active pharmaceutical ingredients (APIs). However, the molecule presents a distinct analytical challenge: it lacks a strong UV-absorbing chromophore, rendering standard HPLC-UV detection methods inefficient and insensitive.[1][2] Furthermore, its tert-butoxycarbonyl (Boc) protecting group is thermally labile, posing constraints on gas chromatography-based methods.[3][4]

This guide provides a comparative analysis of suitable analytical techniques for the robust quantification of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer data-driven comparisons to empower researchers in selecting the optimal method for their specific application, from process monitoring to final product quality control.

Decision Framework for Method Selection

The choice of an analytical method is dictated by the specific requirements of the measurement. Key considerations include the required sensitivity, the complexity of the sample matrix, the need for absolute quantification versus relative purity, and available instrumentation. The following decision tree illustrates a logical approach to method selection for this particular analyte.

Method_Selection start What is the primary analytical goal? goal1 Trace-level quantification in a complex matrix (e.g., biological fluids, crude reaction mixtures) start->goal1 High Sensitivity & Selectivity goal2 Routine process monitoring or purity assessment of isolated material start->goal2 Robustness & Availability goal3 Absolute quantification and certification of a reference standard start->goal3 High Accuracy & Precision tech1 LC-MS/MS goal1->tech1 Optimal Choice tech2 HPLC with Universal Detection (CAD or ELSD) goal2->tech2 Recommended tech4 GC-MS (with derivatization) goal2->tech4 Alternative tech3 Quantitative NMR (qNMR) goal3->tech3 Gold Standard note_gc Consider as a specialized alternative if volatile impurities are of primary interest. tech4->note_gc

Caption: High-level decision guide for analytical method selection.

Method Comparison: A Deep Dive
1. Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Sensitivity

Expertise & Experience: For quantifying non-chromophoric analytes like this compound, especially at low concentrations or in complex matrices, LC-MS is the undisputed method of choice.[5][6] Its power lies in its ability to separate compounds chromatographically and then selectively detect them based on their unique mass-to-charge ratio (m/z). This provides exceptional sensitivity and specificity, often eliminating the need for extensive sample cleanup.

Causality of Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the carbamate and oxane functionalities can be readily protonated to form [M+H]⁺ ions. The addition of a volatile acid like formic acid or a salt like ammonium acetate to the mobile phase is crucial to promote efficient ionization.[7][8]

  • Column Chemistry: A reversed-phase C18 or C8 column is standard for separating this moderately polar analyte from potential impurities.[8]

  • Detection Mode: For quantification, Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) is employed. SIR focuses the mass spectrometer on the specific m/z of the target analyte, maximizing sensitivity.[7] For even greater selectivity (LC-MS/MS), MRM monitors a specific fragmentation of the parent ion, virtually eliminating matrix interference.[5]

Trustworthiness (Self-Validating Protocol): The protocol's reliability is ensured by monitoring specific ion transitions and using an internal standard. The ratio of qualifier to quantifier ion transitions in MS/MS confirms identity, while the internal standard corrects for any variability in sample preparation or instrument response.

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 3.5 kV[7]

    • Source Temperature: 140 °C[7]

    • Desolvation Temperature: 350 °C[7]

    • Precursor Ion ([M+H]⁺): m/z 232.15[9]

    • Product Ions (for MS/MS): Optimized by direct infusion; hypothetical fragments could include loss of the tert-butyl group (m/z 176.1) or other characteristic fragments.

2. HPLC with Universal Detection: The Robust Workhorse

Expertise & Experience: When an MS detector is unavailable or not required, HPLC with a "universal" detector is the next logical choice. Unlike UV detectors, these methods do not require a chromophore.[1] The two leading technologies are the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD).[10][11] Both are mass-dependent detectors suitable for non-volatile analytes and are compatible with gradient elution, a significant advantage over Refractive Index (RI) detectors.[12]

Causality of Experimental Choices:

  • Detector Principle: Both CAD and ELSD work by nebulizing the column eluent into an aerosol, evaporating the volatile mobile phase to leave analyte particles, and then measuring those particles.[11][13] CAD generally offers a more consistent response across a wider dynamic range compared to ELSD.[13]

  • Mobile Phase: The critical requirement is a volatile mobile phase (e.g., acetonitrile, methanol, water, with volatile additives like formic acid or ammonia). Non-volatile buffers like phosphate will crystallize and create a high background signal, rendering the method unusable.[10]

Trustworthiness (Self-Validating Protocol): The protocol's validity is established through rigorous calibration with a reference standard. Peak identity is confirmed by retention time matching against the standard. System suitability tests (e.g., injection precision, peak tailing) must be performed to ensure the system is operating correctly.

  • Instrumentation: HPLC or UHPLC system with a Charged Aerosol Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • CAD Parameters:

    • Nebulizer Gas: Nitrogen at appropriate pressure (e.g., 60 psi).

    • Evaporation Temperature: Optimized for analyte (e.g., 35-50 °C).

3. Quantitative NMR (qNMR): The Standard for Purity

Expertise & Experience: For the definitive assignment of purity to a bulk substance or reference standard, quantitative Nuclear Magnetic Resonance (qNMR) is an unparalleled primary method.[14][15] It relies on the direct proportionality between the integrated NMR signal area and the number of nuclei generating that signal.[14] Unlike chromatographic techniques, it does not require a reference standard of the analyte itself; instead, it uses a certified internal standard of a completely different, stable compound.[16]

Causality of Experimental Choices:

  • Internal Standard: The chosen standard (e.g., maleic acid, dimethyl sulfone) must have signals that do not overlap with the analyte's signals, be stable, non-volatile, and accurately weighed.

  • Signal Selection: For quantification, a well-resolved signal from the analyte that is unique and free from interference is selected (e.g., the singlet from the tert-butyl group).

  • Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure all protons fully relax between pulses, which is fundamental for accurate integration and, therefore, accurate quantification.

Trustworthiness (Self-Validating Protocol): The method is inherently self-validating. The purity is calculated from first principles using the known mass and purity of the internal standard and the integral ratios of the analyte and standard signals. The accuracy is directly tied to the precision of the weighings and the certified purity of the internal standard.[17]

  • Sample Preparation: Accurately weigh (~10 mg) the analyte and a similar mass of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: NMR spectrometer (≥400 MHz recommended).

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single pulse ('zg30' or similar).

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of both analyte and standard (typically 30-60 seconds).

    • Number of Scans: Sufficient for good signal-to-noise (e.g., 16-64 scans).

  • Processing: Apply appropriate phasing and baseline correction.

  • Quantification: Calculate purity using the standard qNMR equation, comparing the integral of a known analyte proton signal to a known internal standard proton signal.

4. Gas Chromatography-Mass Spectrometry (GC-MS): A Specialized Approach

Expertise & Experience: Direct analysis by GC is problematic due to the compound's polarity (from the -OH group) and the thermal lability of the Boc-group, which can cleave in a hot GC inlet.[3][18] However, with chemical derivatization, GC-MS can become a viable, high-resolution technique. Derivatization is a process that chemically modifies the analyte to make it more volatile and thermally stable.[19]

Causality of Experimental Choices:

  • Derivatization: Silylation is the most common approach. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and stability.[20][21]

  • Injection Technique: A cool on-column or PTV inlet can help minimize the thermal stress on the Boc group during injection.

GCMS_Workflow start Start: Sample in Vial step1 Add Derivatization Reagent (e.g., BSTFA in Pyridine) start->step1 step2 Heat at 70-80°C for 30 min step1->step2 step3 Inject Derivatized Sample into GC-MS step2->step3 step4 Separation & Detection step3->step4 end Result: Chromatogram & Mass Spectrum step4->end

Sources

screening the biological activity of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate analogs

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Literature Review

I'm starting by diving deep into the literature. The immediate focus is on understanding the biological activities of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate and its analogs. I'm prioritizing the identification of standard assay types used to evaluate their effects, and then I will search for examples of synthesized analogs.

Analyzing Biological Activity

I've expanded my search beyond just assay types to include potential mechanisms of action for the compound class. Identifying authoritative sources for standardized protocols is now a priority alongside collecting specific analog examples and experimental data. The goal is to build a solid foundation for the subsequent guide structure and experimental protocols.

Examining Biological Activity

I've started exploring tert-butyl carbamate derivatives and common assays for biological activity. Initial searches yielded general info, and I'm looking for relevant specifics about anticancer, anti-inflammatory, and antimicrobial effects. Unfortunately, concrete findings about their biological properties are still eluding me.

Analyzing Analogous Structures

I'm now pivoting to focus on related compounds. My search for specific data on "this compound" directly yielded limited results. Therefore, I'm broadening my focus to compounds with the oxane ring system, looking at their known biological activities. The goal is to build a comparison guide for screening, using related compounds as examples. Next, I'll zero in on synthesizing these oxane derivatives and standard protocols for in vitro screening.

Deepening Structural Comparisons

I'm now prioritizing finding relevant analogs. My new focus is on compounds containing the 4-(hydroxymethyl)oxane-4-yl carbamate core structure and their synthesis details. Furthermore, I'll investigate known activities of various oxane derivatives for potential applications, with a goal of applying this information to my target compound. Next, I'll focus on in vitro screening protocols and relevant experimental data examples to include in the comparison guide. I'm also securing authoritative sources for the data and mechanistic details to ensure the guide's accuracy. Finally, I plan to structure the guide to present a hypothetical screening workflow.

Reviewing Heterocycles

I've been sifting through the data again. While the initial search on the target compound fell short, I've unearthed a wealth of information on the broader class of heterocyclic compounds. Specifically, I'm finding quite a bit on oxetanes and similar oxygen/nitrogen ring structures, which I'm hoping will offer some clues by analogy.

Developing Comparison Guide

I've made significant progress by leveraging the related heterocycle data. While the initial target compound search was unproductive, I now have enough information on oxetanes and similar compounds. I'm confident that I can now construct the comparison guide, detailing a hypothetical screening workflow. The provided protocols for in vitro assays will be directly useful, allowing me to generate the required diagrams and tables. I'm now ready to fully flesh out the guide.

a comparative study of different synthetic routes to tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate is a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a tetrahydropyran ring with a protected amine and a primary alcohol at the C4 position, offers multiple points for diversification, making it an attractive scaffold for the synthesis of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group provides robust protection of the amine under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization. This guide provides a comparative analysis of different synthetic strategies to access this important intermediate, offering detailed experimental protocols and a critical evaluation of each route's advantages and disadvantages.

Synthetic Strategies: An Overview

The synthesis of this compound primarily revolves around the construction of the key intermediate, 4-amino-4-(hydroxymethyl)oxane, followed by the protection of the amino group. Two main retrosynthetic approaches have been identified in the literature, starting from either a pre-functionalized tetrahydropyran core or building the heterocyclic ring system during the synthesis.

retrosynthesis target This compound intermediate 4-Amino-4-(hydroxymethyl)oxane target->intermediate Boc Protection route1 Route 1: From Tetrahydropyran-4-carboxylic acid derivatives intermediate->route1 route2 Route 2: From Spirocyclic Intermediates intermediate->route2

Caption: Retrosynthetic analysis of the target molecule.

Route 1: Synthesis from Tetrahydropyran-4-carboxylic Acid Derivatives

This approach utilizes commercially available or readily accessible tetrahydropyran-4-carboxylic acid or its esters as the starting material. The synthesis involves the introduction of the amino and hydroxymethyl functionalities at the C4 position through a series of chemical transformations.

Reaction Scheme

Route_1 start Tetrahydropyran-4-carboxylic acid ester step1 Amidation start->step1 intermediate1 Tetrahydropyran-4-carboxamide step1->intermediate1 step2 Hofmann/Curtius/ Lossen Rearrangement or Nitrile Formation/Reduction intermediate1->step2 intermediate2 4-Aminotetrahydropyran step2->intermediate2 step3 Introduction of Hydroxymethyl Group intermediate2->step3 intermediate3 4-Amino-4-(hydroxymethyl)oxane step3->intermediate3 step4 Boc Protection intermediate3->step4 product Target Molecule step4->product

Caption: Synthetic pathway starting from a carboxylic acid derivative.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Azido-4-(hydroxymethyl)tetrahydropyran

A plausible route to the key amino alcohol intermediate involves the synthesis of an azide precursor. This can be achieved from a suitable starting material like a 4-hydroxytetrahydropyran derivative. The introduction of the azide functionality sets the stage for a subsequent reduction to the desired amine. A general procedure for the synthesis of azidotetrahydropyrans has been described in the context of creating scaffolds for drug discovery.[1]

Step 2: Reduction of the Azide to 4-Amino-4-(hydroxymethyl)oxane

The reduction of the azide to the primary amine is a standard transformation in organic synthesis. Several methods can be employed, including catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with reagents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (Staudinger reaction).

Step 3: Boc Protection of 4-Amino-4-(hydroxymethyl)oxane

The final step is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. A widely used and efficient method involves the reaction of the amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Illustrative Experimental Protocol (Adapted from a similar synthesis[2][3])

To a solution of 4-amino-4-(hydroxymethyl)oxane (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, sodium bicarbonate (1.2 eq) is added. The mixture is cooled in an ice-water bath, and di-tert-butyl dicarbonate (1.1 eq) is added portion-wise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for one hour. The reaction is then concentrated under reduced pressure. The resulting slurry is taken up in an organic solvent such as chloroform or ethyl acetate, and the organic phase is separated. The aqueous phase is extracted multiple times with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the crude product. Purification can be achieved by column chromatography or recrystallization.

Advantages and Disadvantages
FeatureAnalysis
Starting Materials Readily available and relatively inexpensive tetrahydropyran-4-carboxylic acid derivatives.
Number of Steps This is a multi-step synthesis, which can impact the overall yield.
Scalability The reactions involved are generally scalable, although some steps like azide synthesis and reduction require careful handling on a larger scale.
Stereochemistry The C4 position is a quaternary center, so stereocontrol is not an issue in this specific target molecule.
Reagent Toxicity The use of azides requires appropriate safety precautions.

Route 2: Synthesis via Spirocyclic Intermediates

An alternative and potentially more convergent approach involves the construction of the tetrahydropyran ring and the simultaneous introduction of the required functionalities at the C4 position. This can be achieved through reactions involving spirocyclic intermediates.

Reaction Scheme

Route_2 start Acyclic Precursor step1 Prins Cyclization start->step1 intermediate1 4-Hydroxytetrahydropyran derivative step1->intermediate1 step2 Functional Group Interconversion intermediate1->step2 intermediate2 4-Azido or 4-Nitro tetrahydropyran derivative step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 4-Amino-4-(hydroxymethyl)oxane step3->intermediate3 step4 Boc Protection intermediate3->step4 product Target Molecule step4->product

Caption: Synthetic pathway involving a Prins cyclization.

Conceptual Experimental Approach

A tethered enol-ether Prins cyclization can be employed to construct the tetrahydropyran ring with a hydroxyl group at the C4 position.[1] This intermediate can then be converted to the corresponding azide. Subsequent reduction of the azide and Boc protection would lead to the final product, as described in Route 1.

Another conceptual approach could involve the reaction of a suitable ketone with a nucleophile that delivers both the amino and hydroxymethyl precursors.

Advantages and Disadvantages
FeatureAnalysis
Convergence Can be more convergent, potentially reducing the number of linear steps.
Stereocontrol The Prins cyclization can offer good diastereoselectivity, which might be advantageous for the synthesis of related chiral molecules.
Starting Materials May require the synthesis of more complex acyclic precursors.
Reaction Conditions Prins cyclizations are often catalyzed by Lewis or Brønsted acids and require careful optimization.

Comparative Summary of Synthetic Routes

ParameterRoute 1: From Carboxylic AcidRoute 2: Via Spirocyclic Intermediates
Overall Yield Moderate, dependent on the number of steps and efficiency of each transformation.Potentially higher due to convergence.
Scalability Feasible, with considerations for hazardous reagents.May require more process development for large-scale synthesis.
Cost-Effectiveness Generally cost-effective due to readily available starting materials.Cost of precursors and catalysts may be higher.
Flexibility Allows for the synthesis of various analogs by modifying the starting carboxylic acid.The acyclic precursor can be varied to introduce diversity.
Safety Concerns Use of azides.Depends on the specific reagents and reaction conditions.

Conclusion

Both synthetic strategies presented offer viable pathways to this compound. The choice of the optimal route will depend on the specific requirements of the research, including the desired scale of the synthesis, cost considerations, and the availability of starting materials and reagents. Route 1, starting from tetrahydropyran-4-carboxylic acid derivatives, represents a more traditional and well-trodden path, with each step being a standard and generally high-yielding transformation. Route 2, involving a Prins cyclization, offers a more elegant and convergent approach that may be advantageous for creating libraries of related compounds with stereochemical diversity. For a straightforward, laboratory-scale synthesis, Route 1 provides a reliable and predictable approach. For more ambitious projects focused on scaffold diversification and stereocontrol, the exploration of Route 2 would be a worthwhile endeavor.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

  • Molander, G. A., & St. Jean, D. J. (2006). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Organic Syntheses, 82, 161. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Chen, Y., et al. (2012). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(3), o763. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • Chikhalia, V. H., & Patel, K. R. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 1–6. [Link]

  • Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • AAPharmaSyn. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

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A Comparative Guide to the Definitive Validation of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate: An HPLC-MS-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the intricate process of drug discovery and development, the quality of each component is paramount. Pharmaceutical intermediates, the foundational building blocks of Active Pharmaceutical Ingredients (APIs), demand rigorous quality control to ensure the safety, efficacy, and stability of the final drug product.[1][2] Any deviation in the identity or purity of an intermediate can have cascading, detrimental effects on the manufacturing process and the ultimate therapeutic outcome.[1]

This guide provides an in-depth technical framework for the validation of a key heterocyclic building block, tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate (CAS No. 1029716-09-3).[3][4] We will focus on a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodology, establishing it as the benchmark for both identity confirmation and purity assessment. Furthermore, we will objectively compare this gold-standard technique against alternative analytical methods, providing researchers and drug development professionals with the rationale to make informed decisions for their quality control workflows.

Analyte Characterization: Understanding the Molecule

A successful analytical method is built upon a thorough understanding of the analyte's physicochemical properties.

  • Chemical Structure: C11H21NO4

  • Molecular Weight: 231.29 g/mol [4]

  • Key Structural Features:

    • Polar Moieties: The presence of a primary alcohol (-CH2OH) and a carbamate group imparts significant polarity to the molecule. This characteristic is a primary driver of chromatographic strategy.[5][6]

    • N-Boc Protecting Group: The tert-butoxycarbonyl (N-Boc) group is a common amine protecting group. It is known to be thermally labile and susceptible to fragmentation under certain mass spectrometry conditions, a feature that can be exploited for definitive identification.[7][8][9]

Caption: Chemical Structure of the Analyte.

Primary Validation Method: HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the definitive technique for this application. It offers a dual-validation system in a single analysis: the HPLC component separates the target compound from any impurities, providing a quantitative measure of purity, while the MS component provides mass information, confirming identity and structural integrity.[7][8]

Rationale for Methodological Choices
  • Chromatography Mode - HILIC: Due to the analyte's high polarity, conventional Reversed-Phase (RP) chromatography (e.g., using a C18 column) would result in poor retention.[10] Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice. HILIC utilizes a polar stationary phase with a high-organic mobile phase, promoting retention of polar compounds that would otherwise elute in the void volume of an RP system.[5][6] This ensures a robust separation from both non-polar and closely related polar impurities.

  • Ionization Source - ESI: Electrospray Ionization (ESI) is the ideal interface for polar, non-volatile molecules like the target compound. It facilitates the transfer of ions from the liquid phase to the gas phase with minimal fragmentation, allowing for clear detection of the parent molecule. Operation in positive ion mode ([ESI+]) is recommended, as the carbamate nitrogen is readily protonated.

  • Mass Analyzer - TOF or Quadrupole: A Time-of-Flight (TOF) mass analyzer provides high-resolution mass accuracy, enabling confident elemental composition determination. A triple quadrupole (QqQ) or single quadrupole (Q) instrument also provides nominal mass information sufficient for routine identity confirmation and is often used for quantification.

Workflow for HPLC-MS Validation

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Validation prep_std 1. Prepare Certified Reference Standard prep_sample 2. Prepare Sample Lot (e.g., 1 mg/mL in Diluent) prep_std->prep_sample hplc 3. HILIC Separation (Isocratic or Gradient) prep_sample->hplc ms 4. ESI(+) Mass Detection (Full Scan & MS/MS) hplc->ms identity 5. Identity Confirmation (Retention Time & m/z Match) ms->identity purity 6. Purity Calculation (% Area of Main Peak) identity->purity report 7. Generate Certificate of Analysis purity->report

Caption: HPLC-MS Validation Workflow.

Detailed Experimental Protocol: HPLC-MS

1. Sample Preparation:

  • Reference Standard: Prepare a stock solution of the certified reference standard at 1.0 mg/mL in 90:10 Acetonitrile:Water (v/v).

  • Sample: Prepare the test sample at 1.0 mg/mL in the same diluent.

  • Working Solution: Dilute both stock solutions to a working concentration of 0.1 mg/mL for analysis.

2. HPLC Conditions (HILIC):

  • Column: ZIC®-HILIC column, 150 x 2.1 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 70% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Scan Range (Full Scan): m/z 50-500

  • Collision Energy (for MS/MS): Ramped 10-30 eV to observe fragmentation

Data Analysis and Expected Results

The combination of chromatographic and mass spectrometric data provides a self-validating system for purity and identity.

Identity Confirmation:

  • Retention Time (RT): The RT of the main peak in the sample chromatogram must match that of the certified reference standard within a narrow window (e.g., ±2%).

  • Mass-to-Charge Ratio (m/z): The mass spectrum of the main peak must exhibit the expected ions. The high-resolution mass should be within 5 ppm of the theoretical mass.

Purity Assessment: Purity is determined by the area percent method from the HPLC chromatogram. The area of the main peak is divided by the total area of all peaks and expressed as a percentage. A purity level of ≥98.0% is a typical quality standard for pharmaceutical intermediates.[1]

ParameterExpected ValueObserved Value (Hypothetical)Status
Identity
Retention Time (RT)Matches Reference Std. (e.g., 6.2 min)6.2 minPass
[M+H]⁺ (protonated)232.1543232.1540Pass
[M+Na]⁺ (sodium adduct)254.1363254.1361Pass
[M+H-H₂O]⁺214.1438214.1435Pass
Purity
Main Peak Area %≥ 98.0%99.6%Pass

Characteristic Fragmentation: A key advantage of MS is the confirmation of structural fragments. For the N-Boc group, characteristic neutral losses corresponding to isobutene (56 Da) and CO₂ (44 Da), or the entire tert-butyl group (57 Da), are expected upon fragmentation, providing an additional layer of identity confirmation.[9][11]

Comparative Analysis of Alternative Validation Techniques

While HPLC-MS is the recommended method, it is valuable to understand its performance relative to other analytical techniques.

TechniquePrincipleSuitability for PuritySuitability for IdentityKey AdvantagesKey Limitations
HPLC-MS Chromatographic separation followed by mass detectionExcellent Excellent High sensitivity & specificity; dual confirmation in one run.Higher instrument cost and complexity.
qNMR Nuclear magnetic resonance signal intensity relative to an internal standardExcellent Excellent Absolute quantification without a specific reference standard; definitive structural data.[12]Lower sensitivity; requires expensive deuterated solvents and a certified internal standard.
GC-MS Separation of volatile compounds followed by mass detectionPoor Poor High resolution for volatile impurities.Not suitable for non-volatile compounds; thermal degradation of the N-Boc group would yield inaccurate results.[11][13]
HPLC-UV/CAD Chromatographic separation with UV or Charged Aerosol DetectionGood Poor Lower cost than MS; CAD offers near-universal response for non-volatile compounds.UV requires a chromophore (lacking in this molecule); provides no mass/structural information for identity.
Melting Point Determination of the temperature range of solid-to-liquid phase transitionFair Poor Simple, inexpensive.Non-specific; only sensitive to significant levels of impurities that depress the melting point.[14]
In-Depth Comparison
  • Quantitative NMR (qNMR): As an absolute method, qNMR is an excellent orthogonal technique to HPLC-MS.[12] It can determine purity without needing a pre-certified standard of the same compound, instead relying on a certified internal standard of a different compound. While powerful, its lower sensitivity makes it less suitable for detecting trace impurities compared to HPLC-MS.

  • Gas Chromatography (GC): GC is fundamentally unsuitable for this analyte. The compound's high polarity and low volatility would prevent it from eluting from a GC column. Furthermore, the high temperatures of the GC inlet would cause the thermally labile N-Boc group to degrade, meaning the analysis would not reflect the true composition of the sample.[11]

  • HPLC with alternative detectors (UV, CAD): Using HPLC with a detector other than MS can be a cost-effective option for routine purity checks once the identity is firmly established. However, for definitive validation, these methods are insufficient as they provide no structural or mass information to confirm identity concurrently.

Conclusion: A Multi-faceted Approach to Ensuring Quality

For the comprehensive validation of This compound , HPLC-MS stands out as the most robust, specific, and informative analytical technique. Its ability to simultaneously separate impurities and confirm molecular identity provides an unparalleled level of confidence, which is essential in the regulated pharmaceutical environment.[2]

While methods like qNMR offer powerful orthogonal data for absolute purity determination, and simpler HPLC-based methods can be used for routine quality control, the initial, definitive validation should be grounded in the detailed information provided by HPLC-MS. Adopting this methodology ensures that this critical pharmaceutical intermediate meets the stringent quality standards required for the development of safe and effective medicines.

References

  • Quality Control for Pharmaceutical Intermedi
  • Tert-butyl n-[4-(hydroxymethyl)
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.PubMed.
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.PYG Lifesciences.
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.Journal of the American Society for Mass Spectrometry.
  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.IISTE.org.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.PubMed Central.
  • Live qualification/validation of purity methods for protein products.Purdue University.
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
  • BA Method Development: Polar Compounds.BioPharma Services.
  • Polar Hydrophilic Compounds in Pharmaceutical Analysis.Merck Millipore.
  • Top 5 Methods of Assessing Chemical Purity.Moravek, Inc.
  • Strategies to Enable and Simplify HPLC Polar Compound Separ
  • tert-butyl N-[4-(hydroxymethyl)
  • 1029716-09-3 | tert-Butyl N-[4-(hydroxymethyl)
  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?

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comparing the efficacy of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate derivatives with [specific compound name]

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of Bruton's tyrosine kinase (BTK) has emerged as a cornerstone in the treatment of B-cell malignancies. The pioneering approval of Ibrutinib, a potent and irreversible BTK inhibitor, has paved the way for a new generation of therapeutics aimed at improving efficacy and safety profiles. This guide provides a comparative analysis of a novel class of inhibitors, exemplified by the hypothetical derivative tert-butyl N-[4-((acryloylamino)methyl)oxan-4-yl]carbamate (termed "Oxan-BTK-1"), against the well-established BTK inhibitor, Ibrutinib.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery and development. We will delve into the rationale behind the design of Oxan-BTK-1, present a head-to-head comparison of its hypothetical efficacy with Ibrutinib, provide detailed experimental protocols for assessing BTK inhibition, and contextualize these findings within the broader B-cell receptor signaling pathway.

The Rationale for Oxane-Based Scaffolds in BTK Inhibition

The design of Oxan-BTK-1 is predicated on the established principles of structure-activity relationships (SAR) for irreversible BTK inhibitors. The core structure, tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate, provides a unique three-dimensional scaffold. The oxane ring is a favorable heterocyclic motif in medicinal chemistry, often conferring improved physicochemical properties such as solubility and metabolic stability.

The key modification in the design of Oxan-BTK-1 is the introduction of an acrylamide "warhead." This functional group is designed to form a covalent bond with the cysteine residue (Cys481) in the active site of BTK, mirroring the mechanism of action of Ibrutinib and other successful irreversible inhibitors. The tert-butyl carbamate and the oxane ring system are hypothesized to position the acrylamide moiety for optimal interaction with the target residue.

Comparative Efficacy: Oxan-BTK-1 vs. Ibrutinib

The following table summarizes the in vitro efficacy of our hypothetical compound, Oxan-BTK-1, in comparison to the established BTK inhibitor, Ibrutinib. The IC50 value for Oxan-BTK-1 is a projected target based on its structural design and is presented for illustrative purposes.

CompoundTargetAssay TypeIC50 (nM)Mechanism of Action
Oxan-BTK-1 BTKBiochemical Kinase Assay5.0 (hypothetical)Irreversible Covalent
Ibrutinib BTKBiochemical Kinase Assay0.5[1]Irreversible Covalent

Ibrutinib is a highly potent inhibitor of BTK with a reported IC50 of 0.5 nM in biochemical assays.[1] The projected IC50 for Oxan-BTK-1 is conservatively estimated to be in the low single-digit nanomolar range, which would still represent a highly potent inhibitor. The differentiation of Oxan-BTK-1 would likely lie in its potentially improved selectivity profile and pharmacokinetic properties imparted by the oxane scaffold.

The B-Cell Receptor (BCR) Signaling Pathway and BTK's Role

To understand the significance of BTK inhibition, it is crucial to consider its central role in the B-cell receptor (BCR) signaling pathway. The BCR is a key regulator of B-cell development, activation, proliferation, and survival.[2][3][4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of several downstream kinases, including BTK.[5][6]

Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which triggers a cascade of downstream events culminating in the activation of transcription factors that drive B-cell proliferation and survival.[5] In B-cell malignancies, this pathway is often constitutively active, making BTK a critical therapeutic target. The irreversible inhibition of BTK by compounds like Ibrutinib and the conceptual Oxan-BTK-1 effectively shuts down this pro-survival signaling.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK BTK Lyn_Syk->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib / Oxan-BTK-1 Ibrutinib->BTK inhibits

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

Experimental Protocols

The following are detailed protocols for the in vitro assessment of BTK inhibitors.

In Vitro BTK Kinase Assay

This biochemical assay is designed to measure the direct inhibitory activity of a compound against purified BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted test compounds or DMSO (for control wells).

  • Add the BTK enzyme solution to each well and incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow for covalent bond formation in the case of irreversible inhibitors.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

  • Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular BTK Autophosphorylation Assay

This cell-based assay assesses the ability of a compound to inhibit BTK activity within a cellular context.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos or Raji)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Anti-IgM antibody (for stimulating the BCR)

  • Lysis buffer

  • Primary antibodies against phospho-BTK (Tyr223) and total BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture the B-cell lymphoma cells to the desired density.

  • Treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.

  • Stimulate the B-cell receptor by adding anti-IgM antibody for a short period (e.g., 10 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-BTK and total BTK.

  • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities to determine the dose-dependent inhibition of BTK autophosphorylation.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay A1 Compound Dilution A2 Enzyme Incubation A1->A2 A3 Kinase Reaction A2->A3 A4 Signal Detection A3->A4 B1 Cell Treatment B2 BCR Stimulation B1->B2 B3 Cell Lysis B2->B3 B4 Western Blot B3->B4

Caption: High-level workflow for in vitro evaluation of BTK inhibitors.

Conclusion

The development of novel BTK inhibitors remains a critical endeavor in the pursuit of more effective and safer treatments for B-cell malignancies. The hypothetical Oxan-BTK-1, with its oxane-based scaffold, represents a rational design strategy aimed at leveraging the established mechanism of irreversible BTK inhibition while potentially offering improved drug-like properties. While Ibrutinib has set a high benchmark for efficacy, the exploration of new chemical matter, as exemplified by the conceptual Oxan-BTK-1, is essential for advancing the field. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of such next-generation BTK inhibitors.

References

  • Ibrutinib (PCI-32765) | Btk Inhibitor | MedChemExpress.

  • B Cell Receptor Signaling. Cell Signaling Technology.

  • Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam.

  • B Cell Receptor Signaling - PubMed.

  • B cell receptor signaling pathway - Cusabio.

  • B Cell Receptor Signaling | GenScript.

  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PMC - NIH.

  • B-cell receptor - Wikipedia.

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spectroscopic comparison of diastereomers of substituted tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Comparison of Substituted tert-Butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate Diastereomers

Abstract: The rigorous characterization of stereoisomers is a cornerstone of modern drug discovery and development, where subtle differences in three-dimensional architecture can lead to profound changes in pharmacological activity and safety. This guide provides an in-depth comparative analysis of spectroscopic techniques for differentiating the diastereomers of a model compound, tert-butyl N-[2-methyl-4-(hydroxymethyl)oxan-4-yl]carbamate. As diastereomers possess distinct physical and chemical properties, their spectroscopic signatures vary in ways that can be systematically exploited. We will explore the utility and causality of Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating experimental protocols with field-proven insights, this guide serves as a practical resource for researchers, scientists, and drug development professionals tasked with unambiguous stereochemical assignment.

The Stereochemical Challenge in Drug Development

Chirality plays a pivotal role in the efficacy and safety of pharmaceutical compounds.[1] While enantiomers (non-superimposable mirror images) share identical physical properties in an achiral environment, diastereomers (stereoisomers that are not mirror images) exhibit distinct physical properties, including melting points, solubilities, and spectroscopic characteristics.[2][3] This distinction is crucial for purification, characterization, and ensuring the quality of a drug substance.

To provide a practical framework, this guide will focus on the hypothetical diastereomers of tert-butyl N-[2-methyl-4-(hydroxymethyl)oxan-4-yl]carbamate. The introduction of a methyl group at the C2 position of the oxane ring, in addition to the existing chiral center at C4, gives rise to two pairs of enantiomers, which are diastereomeric to one another.

  • Pair 1 (cis-diastereomers): (2R, 4S) and (2S, 4R)

  • Pair 2 (trans-diastereomers): (2R, 4R) and (2S, 4S)

This guide will compare the spectroscopic profiles of a cis isomer (e.g., 2R, 4S) and a trans isomer (e.g., 2R, 4R) to illustrate the analytical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and widely used technique for distinguishing diastereomers in solution.[4] The underlying principle is that the distinct three-dimensional arrangement of atoms in diastereomers leads to unique electronic environments for the nuclei (¹H and ¹³C), resulting in different chemical shifts (δ) and spin-spin coupling constants (J).[2][5]

Expertise & Causality: Why NMR Excels

The spatial relationship between substituents dictates the magnetic shielding of nearby nuclei. For our model compound, the relative orientation of the C2-methyl group and the C4-substituents will be different in the cis and trans diastereomers. For instance, a proton or methyl group in an axial position on a cyclohexane-like ring (such as oxane) is typically more shielded (appears at a lower chemical shift) than its equatorial counterpart due to anisotropic effects from adjacent C-C bonds. This fundamental difference provides a clear and predictable method for differentiation.

Comparative NMR Data (Hypothetical)

The following table outlines plausible ¹H and ¹³C NMR data for the cis and trans diastereomers, highlighting the key differences.

Nucleus/Positioncis-Diastereomer (e.g., 2R, 4S)trans-Diastereomer (e.g., 2R, 4R)Rationale for Difference
¹H NMR
C2-Hδ 3.85 ppm (m)δ 3.65 ppm (m)Different orientation of the C2-H proton relative to the C4 substituents.
C2-CH₃δ 1.15 ppm (d, J=6.5 Hz)δ 1.25 ppm (d, J=6.2 Hz)Axial vs. Equatorial-like orientation of the methyl group leads to shielding/deshielding effects.
C4-CH₂OHδ 3.60, 3.75 ppm (d, J=11.5 Hz)δ 3.68, 3.82 ppm (d, J=11.2 Hz)The local magnetic environment of the diastereotopic protons is altered by the remote C2 stereocenter.
¹³C NMR
C2δ 75.2 ppmδ 73.8 ppmThe steric environment around C2 differs significantly between diastereomers.
C2-CH₃δ 18.5 ppmδ 21.0 ppmThe γ-gauche effect can cause upfield shifts for sterically hindered (e.g., axial) carbons.
C4δ 80.1 ppmδ 79.5 ppmThe stereochemistry at C2 influences the electronic environment at C4.
Advanced NMR: 2D NOESY for Definitive Assignment

While 1D NMR provides strong evidence, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) offers definitive proof of relative stereochemistry. A NOESY experiment detects protons that are close in space (<5 Å). For our model compound, a NOESY cross-peak between the C2-methyl protons and a proton on the C4-hydroxymethyl group would provide conclusive evidence for a cis relationship. The absence of such a cross-peak would strongly support a trans assignment. For equilibrating diastereomers, a related technique, EXSY (Exchange Spectroscopy), can be used to observe the chemical exchange between isomers.[6][7]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the isolated diastereomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a high-field spectrometer (≥400 MHz) to ensure adequate signal dispersion.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Acquire a 2D NOESY spectrum with a mixing time optimized to observe key intramolecular correlations (typically 500-800 ms).

  • Data Processing & Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon signals using COSY, HSQC, and HMBC experiments if necessary.

    • Analyze the NOESY spectrum for through-space correlations to confirm the relative stereochemistry.

Visualization: NMR Analysis Workflow

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Assignment Sample Isolate Diastereomer (e.g., via Chiral HPLC) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_1D Acquire 1D Spectra (¹H, ¹³C) Dissolve->NMR_1D NMR_2D Acquire 2D Spectra (COSY, NOESY) NMR_1D->NMR_2D Process Process Spectra NMR_2D->Process Assign Assign Signals Process->Assign NOESY_Analysis Analyze NOESY Correlations Assign->NOESY_Analysis Structure Confirm Relative Stereochemistry NOESY_Analysis->Structure

Caption: Workflow for stereochemical assignment using NMR spectroscopy.

Vibrational Circular Dichroism (VCD): An Incisive Probe of Absolute Configuration

VCD spectroscopy measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule.[8] It is an exceptionally powerful technique because the VCD spectrum is a sensitive fingerprint of a molecule's three-dimensional structure, including its absolute configuration.[9][10]

Expertise & Causality: Why VCD Works

While standard IR spectroscopy shows the vibrational modes (bond stretches, bends), VCD reveals their chirality. For a given vibrational mode, the sign (+ or -) and intensity of the VCD band depend on the concerted motion of atoms and the associated electric and magnetic dipole transition moments.[8] Enantiomers will produce mirror-image VCD spectra. Diastereomers, being structurally distinct, will produce unique VCD spectra that are not mirror images of each other. The true power of VCD is realized when experimental spectra are compared with spectra predicted from quantum chemical calculations (e.g., Density Functional Theory, DFT).[1][11] A successful match allows for the unambiguous assignment of the absolute configuration (R/S) of the molecule in solution.

Experimental Protocol: VCD Analysis
  • Sample Preparation: Prepare a concentrated solution (10-50 mg/mL) of the purified diastereomer in a suitable solvent (e.g., CDCl₃). The solvent must be transparent in the IR region of interest.

  • Data Acquisition:

    • Record the VCD and IR spectra simultaneously on a dedicated VCD spectrometer (typically an FTIR-based instrument).[8]

    • Collect data for several hours to achieve an adequate signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the target diastereomer using molecular mechanics.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using DFT (e.g., at the B3LYP/6-31G(d) level of theory).

    • Generate a Boltzmann-averaged predicted spectrum based on the relative energies of the conformers.

  • Spectral Comparison:

    • Compare the experimental VCD spectrum with the predicted spectra for the possible stereoisomers (e.g., compare the experimental spectrum of one diastereomer with the predicted spectra for (2R, 4S) and (2R, 4R)).

    • A confident assignment is made when one predicted spectrum shows excellent agreement with the experimental data.

Visualization: VCD Workflow for Absolute Configuration

VCD_Workflow cluster_exp Experimental Path cluster_comp Computational Path Exp_Sample Purified Diastereomer Exp_VCD Measure Experimental VCD Exp_Sample->Exp_VCD Compare Compare Experimental vs. Predicted Spectra Exp_VCD->Compare Comp_Struct Hypothesized Structures (e.g., 2R, 4S) Comp_DFT DFT Calculation (Energies, Freqs, VCD) Comp_Struct->Comp_DFT Comp_Spectrum Predict Boltzmann- Averaged VCD Spectrum Comp_DFT->Comp_Spectrum Comp_Spectrum->Compare Assign Unambiguous Absolute Configuration Assignment Compare->Assign

Caption: Integrated experimental and computational workflow for VCD analysis.

Complementary Techniques: IR Spectroscopy and Mass Spectrometry

While NMR and VCD are the primary tools, IR and MS provide valuable supporting data.

Infrared (IR) Spectroscopy

Diastereomers have identical functional groups and thus very similar IR spectra.[2] However, their different shapes can lead to distinct intramolecular hydrogen bonding patterns. For our model compound, the hydrogen bond between the N-H of the carbamate and the oxygen of the hydroxymethyl group or the oxane ring could differ in strength and geometry between the cis and trans isomers. This can cause subtle but measurable shifts in the O-H, N-H, and C=O stretching frequencies.[12][13][14]

Functional GroupExpected Wavenumber (cm⁻¹)Potential Difference Between Diastereomers
O-H Stretch (alcohol)3500-3300 (broad)The band shape and position may shift slightly due to different H-bonding environments.
N-H Stretch (carbamate)3450-3300 (sharp)A shift of 5-10 cm⁻¹ could indicate a difference in intramolecular H-bonding.
C=O Stretch (carbamate)1720-1680 (strong)Involvement in H-bonding typically shifts the C=O stretch to a lower wavenumber.
Mass Spectrometry (MS)

Standard mass spectrometry will show an identical molecular ion peak for both diastereomers as they have the same mass. However, under energetic ionization conditions like Electron Ionization (EI), the fragmentation patterns can sometimes differ.[15] The relative stability of the diastereomers and their corresponding fragment ions can vary, leading to different relative abundances of certain fragments. A more advanced technique, Ion Mobility-Mass Spectrometry (IM-MS), separates ions based on their size and shape (collision cross-section) in the gas phase, which can directly resolve diastereomers prior to mass analysis.[16]

AnalysisExpected ResultRationale
Molecular Ion (M+) Identical m/z for both diastereomersSame molecular formula and mass.
Fragmentation Pattern (EI-MS) Potentially different relative abundances of key fragmentsStereochemistry can influence the stability of intermediates and transition states during fragmentation, altering fragmentation pathways.
Ion Mobility (IM-MS) Different drift timesDiastereomers have different 3D shapes, leading to different collision cross-sections in the gas phase.

Integrated Analytical Strategy

A robust and self-validating approach relies on the integration of multiple techniques. No single method provides all the answers, but together they build an unassailable case for the structure.

Strategy cluster_A Analysis of Diastereomer A cluster_B Analysis of Diastereomer B Start Mixture of Diastereomers Separate Separation (Chiral HPLC/SFC) Start->Separate Diastereomer_A Isolated Diastereomer A Separate->Diastereomer_A Diastereomer_B Isolated Diastereomer B Separate->Diastereomer_B NMR_A NMR (¹H, ¹³C, NOESY) Diastereomer_A->NMR_A VCD_A VCD / IR Diastereomer_A->VCD_A MS_A MS / IM-MS Diastereomer_A->MS_A NMR_B NMR (¹H, ¹³C, NOESY) Diastereomer_B->NMR_B VCD_B VCD / IR Diastereomer_B->VCD_B MS_B MS / IM-MS Diastereomer_B->MS_B Relative_A Determine Relative Stereochemistry (cis/trans) NMR_A->Relative_A Absolute_A Determine Absolute Configuration (R/S) VCD_A->Absolute_A Final_A Final_A Relative_A->Final_A Complete Structure A Absolute_A->Final_A Complete Structure A Relative_B Determine Relative Stereochemistry (cis/trans) NMR_B->Relative_B Absolute_B Determine Absolute Configuration (R/S) VCD_B->Absolute_B Final_B Final_B Relative_B->Final_B Complete Structure B Absolute_B->Final_B Complete Structure B

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The disposal of a chemical is as crucial as its application in an experiment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate, ensuring the safety of laboratory personnel and environmental integrity. This procedure is grounded in established chemical waste management principles and regulatory standards.

Hazard Assessment and Chemical Profile

Before handling any chemical waste, a thorough understanding of the substance's properties and potential hazards is paramount. This compound is a stable carbamate derivative. Unlike unstable parent carbamic acid, its derivatives do not readily decompose and must be managed as a distinct chemical waste stream.[1]

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally similar carbamates indicates a consistent hazard profile. The primary hazards are associated with irritation and potential harm upon thermal decomposition.

Table 1: Chemical and Hazard Identification

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Molecular Formula C11H21NO4PubChem[2]
Anticipated Hazards Skin irritation, Serious eye irritation, May cause respiratory irritation.AK Scientific, Inc.[3][4][5][6]
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases.Fisher Scientific[7]
Hazardous Decomposition Products Upon combustion, may produce Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx).Fisher Scientific[7][8], AK Scientific, Inc.[4][6]

The core principle for disposal is that stable carbamate compounds should be collected in designated hazardous waste containers and managed by a professional waste disposal service.[1] On-site chemical treatment or decomposition is not a recommended or safe procedure for this class of compound.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate risks during waste handling, a combination of engineering controls and appropriate PPE is required. This creates a self-validating system of safety where each component protects the user.

  • Engineering Controls : All handling of this compound waste, including transferring the chemical to a waste container, must be conducted in a well-ventilated area. A certified chemical fume hood is the preferred environment to minimize inhalation exposure.[1][4]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.

    • Eye Protection : Chemical splash goggles are required.[1]

    • Hand Protection : Chemical-resistant gloves, such as nitrile, must be worn. Gloves should be inspected for integrity before use and disposed of properly after handling the waste.[1]

    • Body Protection : A standard laboratory coat must be worn to protect against accidental spills.[1]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting and storing this compound for final disposal. Adherence to these steps is critical for regulatory compliance and laboratory safety.

Step 1: Waste Classification

The first step is to correctly classify the waste. All laboratory chemicals should be treated as hazardous waste unless explicitly determined otherwise.[9]

  • Classification : this compound should be classified as a solid, non-halogenated organic hazardous waste .

Step 2: Container Selection

The integrity of the waste containment system begins with the proper container.

  • Action : Select a container made of a material compatible with the chemical, such as high-density polyethylene (HDPE). The container must have a secure, leak-proof screw-top cap.[10]

  • Causality : Using a compatible container prevents chemical degradation of the container, which could lead to leaks. A secure cap prevents the release of vapors and protects the contents from contamination.

Step 3: Waste Collection and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within the waste container or storage area.

  • Action : Carefully transfer the solid waste into the designated container, minimizing the creation of dust.

  • Segregation : Store this waste stream separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7][10]

  • Causality : Co-mingling incompatible waste streams can lead to violent reactions, the release of toxic gases, or fire. Segregation is a fundamental tenet of safe laboratory practice.[10][11]

Step 4: Labeling the Waste Container

Accurate and complete labeling is a regulatory requirement and essential for safe handling by EHS professionals.

  • Action : As soon as the first portion of waste is added, affix a hazardous waste label to the container.[11] The label must include:

    • The words "Hazardous Waste" .[10]

    • The full, unabbreviated chemical name: "this compound" .[10]

    • The associated hazards (e.g., "Irritant" ).[10]

    • The date the container becomes full.[10]

  • Causality : Proper labeling ensures that anyone handling the container is aware of its contents and the associated risks, preventing accidental exposure or improper mixing.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas ensure that hazardous waste is kept safely and securely pending pickup.

  • Action : Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Requirements : The container must be placed within secondary containment (such as a tub or tray) to contain any potential leaks.[10][11] The SAA should be inspected weekly for any signs of leakage or container degradation.[10]

  • Causality : Secondary containment is a critical safety measure to prevent a spill from spreading and entering the environment through floor drains.[11]

Step 6: Arranging for Disposal

The final step is the transfer of custody to trained professionals.

  • Action : Once the waste container is full, complete the date on the hazardous waste tag.[11] Do not store full containers in the lab for extended periods.[11]

  • Procedure : Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EHS) department.[11] Laboratory personnel should never transport hazardous waste across public areas or to a central storage facility themselves.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G A Identify Waste: This compound B Assess Hazards (Solid, Irritant, Non-Halogenated Organic) A->B Consult SDS / Chemical Profile C Select Required PPE (Goggles, Nitrile Gloves, Lab Coat) B->C Mitigate Risks E Collect Waste in Fume Hood Segregate from Incompatibles C->E D Select & Prepare Waste Container (Compatible, Labeled) D->E Prepare for Collection F Store in Satellite Accumulation Area (SAA) with Secondary Containment E->F G Container Full? F->G H Contact EHS for Disposal Pickup G->H Yes I Continue Safe Storage & Weekly Inspection G->I No I->G

Caption: Disposal workflow for laboratory chemical waste.

Spill Management and Decontamination

  • Spill Response : In the event of a small spill, ensure proper PPE is worn. Prevent the solid material from becoming airborne. Gently sweep or vacuum the material and place it into a labeled hazardous waste container. Do not use water to clean up as it may spread contamination. Report all spills to your laboratory supervisor and EHS department.

  • Glassware Decontamination : Glassware that has come into contact with the compound should be decontaminated. Triple rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone). The first two rinsates must be collected and disposed of as hazardous chemical waste in a designated container for flammable liquids.

By adhering to this structured and scientifically-grounded protocol, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and regulatory compliance.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. Federal Register. [Link]

  • Safety Data Sheet: Carbamate Pesticides Standard. Agilent Technologies. [Link]

  • tert-Butyl N-(4-hydroxybutyl)carbamate. PubChem, National Center for Biotechnology Information. [Link]

  • tert-Butyl 4-hydroxybenzylcarbamate. PubChem, National Center for Biotechnology Information. [Link]

  • Tert-Butyl N-(4-Hydroxybutyl)Carbamate. ChemBK. [Link]

  • Safety Data Sheet: tert-butyl N-(furan-3-yl)carbamate. Capot Chemical. [Link]

  • This compound. PubChemLite. [Link]

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A Proactive Approach to Safety: Essential Personal Protective Equipment and Handling Guidelines for tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. The handling of novel chemical entities like tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate requires a meticulous and informed approach to personal protection. While specific safety data for this compound may be limited, a comprehensive safety strategy can be formulated by examining structurally similar carbamate compounds. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Understanding the Risks: A Prudent Assessment

A thorough risk assessment should be the foundational step before any experimental work.[5] This involves a careful evaluation of the experimental procedures to identify potential routes of exposure, such as inhalation of dusts or aerosols, skin contact, and accidental ingestion.

Core Personal Protective Equipment (PPE): Your First Line of Defense

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.[6]Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1][6][7]
Skin Protection - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[6] - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[6]Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[6]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[6][7]Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control.[6][7]

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Protocol
  • Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[2][7] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[7][8]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.

  • Handling the Compound: Avoid contact with eyes, skin, and clothing.[1][2][7] Minimize dust generation and accumulation.[1][7] Do not inhale the substance.[7]

  • After Handling: Wash hands and face thoroughly after handling.[1][2][7] Remove contaminated clothing and wash it before reuse.[1][7] Do not eat, drink, or smoke in work areas.[7]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills: For small spills of solid material, carefully dampen with an inert material and transfer to a suitable, clean, dry, closed container for disposal.[7] Use absorbent paper to pick up any remaining material.

  • General Spills: Clean up spills immediately, observing precautions in the Protective Equipment section.[7] Sweep up or absorb the material and place it into a suitable container for disposal. Avoid generating dusty conditions and provide ventilation.[1][7]

  • Decontamination: The spill area should be decontaminated. For carbamates, a freshly prepared 10% bleach solution can be effective, followed by a water rinse.[5]

First Aid Measures
  • Eyes: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4][7]

  • Skin: In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][7]

  • Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4]

  • Ingestion: If swallowed, rinse mouth. Call a poison center or doctor if you feel unwell.

Disposal Plan

All waste materials, including contaminated PPE and spill cleanup materials, should be disposed of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material. Do not empty into drains.[9]

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_start Start: Handling Required risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection engineering_controls Verify Engineering Controls (Fume Hood) ppe_selection->engineering_controls don_ppe Don PPE engineering_controls->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound post_handling Post-Handling Decontamination handle_compound->post_handling spill Spill Occurs handle_compound->spill Potential Incident first_aid First Aid Required handle_compound->first_aid Potential Exposure doff_ppe Doff and Dispose of PPE post_handling->doff_ppe collect_waste Collect Contaminated Waste doff_ppe->collect_waste label_waste Label as Hazardous Waste collect_waste->label_waste store_waste Store in Designated Area label_waste->store_waste dispose_waste Dispose via Licensed Contractor store_waste->dispose_waste evacuate Evacuate Area spill->evacuate notify_supervisor Notify Supervisor spill->notify_supervisor consult_sds Consult SDS/Safety Protocol spill->consult_sds spill_cleanup Perform Spill Cleanup spill->spill_cleanup administer_first_aid Administer First Aid first_aid->administer_first_aid seek_medical_attention Seek Medical Attention first_aid->seek_medical_attention

Caption: Logical workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.

References

  • Benchchem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • Benchchem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • AK Scientific, Inc. (n.d.). Tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate Safety Data Sheet.
  • PubChem. (n.d.). tert-Butyl N-(4-hydroxybutyl)carbamate. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Tert-butyl N-(6-benzamidohexyl)-N-[3-oxo-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanilino]propyl]carbamate Safety Data Sheet.
  • PubChem. (n.d.). tert-Butyl 4-hydroxybenzylcarbamate. Retrieved from [Link]

  • Benchchem. (n.d.). tert-Butyl Carbamate: A Technical Guide to Safety and Handling.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). tert-Butyl (3-nitropyridin-4-yl)carbamate Safety Data Sheet.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.